molecular formula C23H29IO5 B15572877 I-Bop

I-Bop

Cat. No.: B15572877
M. Wt: 512.4 g/mol
InChI Key: UYFMSCHBODMWON-HBHIRWTLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

I-Bop is a useful research compound. Its molecular formula is C23H29IO5 and its molecular weight is 512.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17-,19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFMSCHBODMWON-HBHIRWTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)/C=C/[C@H](COC3=CC=C(C=C3)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29IO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of BOP Reagent in Peptide Coupling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the formation of the amide bond is the fundamental step, requiring precise and efficient chemical ligation of amino acids. For decades, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as the BOP reagent, has been a prominent tool in the synthetic chemist's arsenal.[1][2] Despite the development of newer reagents, a thorough understanding of the BOP reagent's mechanism of action remains crucial for troubleshooting, optimizing existing protocols, and appreciating the evolution of peptide coupling chemistry. This technical guide provides a comprehensive examination of the BOP reagent's core mechanism, supported by experimental protocols, data, and visualizations to aid researchers in the effective application of this classic coupling agent.

The Mechanism of Action: A Two-Step Process

The efficacy of the BOP reagent in mediating peptide bond formation lies in its ability to efficiently activate the carboxylic acid of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of another amino acid or a growing peptide chain.[2] The process can be dissected into two primary stages:

  • Activation of the Carboxylic Acid: In the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then reacts with the BOP reagent to form a highly reactive acyloxyphosphonium salt intermediate.[3]

  • Formation of the Active Ester and Aminolysis: The acyloxyphosphonium salt is transient and rapidly converts to a more stable benzotriazol-1-yl active ester (OBt ester). This active ester is the key intermediate that readily undergoes nucleophilic attack by the free amino group of the incoming amino acid, leading to the formation of the desired peptide bond and the release of 1-hydroxybenzotriazole (B26582) (HOBt).[2]

A competing, though less favored, pathway involves the reaction of the acyloxyphosphonium salt with another carboxylate anion to form a symmetrical anhydride, which can also act as an acylating agent. However, the formation of the OBt active ester is generally considered the dominant and more efficient pathway.

BOP_Mechanism Mechanism of BOP Reagent in Peptide Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Carboxylic_Acid R-COOH (N-Protected Amino Acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Acyloxyphosphonium [R-CO-O-P(NMe₂)₃]⁺ (Acyloxyphosphonium Salt) Carboxylate->Acyloxyphosphonium + BOP BOP BOP Reagent BOP->Acyloxyphosphonium OBt_Ester R-CO-OBt (Active Ester) Acyloxyphosphonium->OBt_Ester - HMPA HMPA O=P(NMe₂)₃ (HMPA) Acyloxyphosphonium->HMPA Peptide R-CO-NH-R' (Peptide Bond) OBt_Ester->Peptide + H₂N-R' HOBt HOBt OBt_Ester->HOBt Amine H₂N-R' (Amino Acid Ester or Peptide)

Caption: Mechanism of BOP-mediated peptide coupling.

Quantitative Data and Comparative Performance

While the BOP reagent has been largely superseded by safer and, in some cases, more efficient alternatives, it historically offered significant advantages over older coupling methods like those using carbodiimides (e.g., DCC). BOP-mediated couplings are generally faster and more complete, with a lower incidence of certain side reactions. However, obtaining precise, directly comparable quantitative data across a wide range of modern reagents is challenging due to variations in experimental conditions in the literature. The following table provides a summary of the qualitative and semi-quantitative performance of BOP in relation to other common coupling reagents.

Coupling ReagentRelative Coupling EfficiencyPropensity for RacemizationKey Byproducts/Disadvantages
BOP HighLow to moderateHexamethylphosphoramide (HMPA) - Carcinogenic
PyBOP HighLowLess hazardous byproduct than HMPA
DCC ModerateModerate to highInsoluble dicyclohexylurea (DCU) byproduct
HBTU/TBTU Very HighLowPotential for guanidinylation side reaction
HATU Very HighVery LowHigher cost
COMU ExcellentVery LowSafer, non-explosive byproducts

This table is a synthesized representation from multiple sources and is intended for comparative purposes. Actual performance may vary based on specific reaction conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using BOP Reagent

This protocol outlines a general procedure for the coupling of an N-α-protected amino acid to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N-α-Fmoc-protected amino acid (2.0 equivalents based on resin substitution)

  • BOP reagent (2.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt) (optional, 2.0 equivalents of a 0.5 M solution in DMF to suppress racemization)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using standard protocols (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove residual deprotection reagents.

  • Amino Acid Activation and Coupling: a. In a separate vessel, dissolve the N-α-Fmoc-protected amino acid (2.0 eq.) in DMF (approx. 5 mL/g of resin). b. Add the dissolved amino acid solution to the resin. c. Add the BOP reagent (2.0 eq.) as a 1.0 M solution in DMF. d. If using, add the HOBt solution (2.0 eq.). e. Add DIPEA (4.0 eq.) to the reaction mixture.

  • Reaction: Agitate the mixture at room temperature for 10-60 minutes.

  • Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test to detect the presence of free primary amines.

  • Washing: Once the reaction is complete (negative Kaiser test), thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Solution-Phase Peptide Synthesis using BOP Reagent

This protocol provides a general framework for the coupling of an N-protected amino acid to a C-protected amino acid in solution.

Materials:

  • N-protected amino acid (1.0 equivalent)

  • C-protected amino acid or peptide ester (1.0 equivalent)

  • BOP reagent (1.1 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure:

  • Reactant Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and the C-protected amino acid ester (1.0 eq.) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add DIPEA (2.0 eq.) to the solution.

  • BOP Addition: Add the BOP reagent (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrates.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: a. Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. b. Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by column chromatography to remove any remaining impurities and the HMPA byproduct.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for solid-phase peptide synthesis (SPPS) utilizing the BOP reagent for the coupling steps.

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow with BOP Reagent Start Start with Resin Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Washing1 Wash Resin Deprotection->Washing1 Coupling Amino Acid Coupling (AA, BOP, Base in DMF) Washing1->Coupling Washing2 Wash Resin Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Coupling Positive (Incomplete) Repeat_Cycle Repeat for next Amino Acid Kaiser_Test->Repeat_Cycle Negative Final_Deprotection Final N-terminal Deprotection Kaiser_Test->Final_Deprotection Final Cycle Complete Repeat_Cycle->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Peptide Purification (e.g., RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End

Caption: SPPS Workflow with BOP Reagent.

Side Reactions and Troubleshooting

While generally efficient, the use of the BOP reagent is not without potential complications. Awareness of these side reactions is critical for troubleshooting and optimizing peptide synthesis protocols.

  • Hexamethylphosphoramide (HMPA) Formation: The most significant drawback of the BOP reagent is the stoichiometric formation of HMPA, a known carcinogen. This necessitates careful handling of the reagent and reaction mixtures, as well as robust purification methods to ensure the final peptide is free of this toxic byproduct. For this reason, reagents like PyBOP, which generate a less hazardous byproduct, are often preferred in modern synthesis.

  • Racemization: Although the BOP reagent generally provides good levels of chiral purity, racemization can occur, particularly with sensitive amino acids or under non-optimized conditions. The risk of racemization can be minimized by:

    • Using a tertiary amine base in appropriate amounts.

    • Keeping reaction times as short as necessary.

    • Adding an equivalent of HOBt to the coupling reaction.

  • Dehydration of Asparagine and Glutamine: While less common with BOP compared to carbodiimide (B86325) reagents, the dehydration of the side-chain carboxamides of asparagine and glutamine to form nitriles can still occur under certain conditions.

  • Coupling of Sterically Hindered and N-Methylated Amino Acids: The coupling of sterically hindered amino acids, such as Aib (α-aminoisobutyric acid), and N-methylated amino acids can be challenging and may require longer reaction times, higher equivalents of reagents, or the use of more potent activating agents. For N-methylated amino acids, monitoring the reaction with a bromophenol blue test is recommended as the Kaiser test is not reliable.

Conclusion

The BOP reagent holds a significant place in the history of peptide synthesis, offering a robust and efficient method for amide bond formation. A thorough understanding of its mechanism, which proceeds through a highly reactive acyloxyphosphonium salt and a key benzotriazol-1-yl active ester intermediate, allows for the informed application and troubleshooting of peptide synthesis protocols. While the formation of the carcinogenic byproduct HMPA has led to its replacement in many applications by safer alternatives, the foundational chemistry of the BOP reagent continues to inform the development of new and improved coupling reagents. For researchers and drug development professionals, a comprehensive knowledge of the principles outlined in this guide is invaluable for navigating the complexities of peptide synthesis and achieving high-quality results.

References

The Role of BOP Reagent in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent, has long been a staple in the organic chemist's toolkit, particularly for the synthesis of peptides and other amides.[1] Its efficacy in promoting amide bond formation with minimal racemization has made it an invaluable tool in the construction of complex organic molecules, including peptide-based therapeutics.[2] This technical guide provides an in-depth exploration of the BOP reagent, covering its mechanism of action, diverse applications, and detailed experimental protocols. A critical evaluation of its advantages and disadvantages, most notably the safety concerns associated with a carcinogenic byproduct, is also presented to inform the modern researcher's choice of coupling agent.

Introduction to BOP Reagent

BOP reagent, also referred to as Castro's reagent, is a phosphonium (B103445) salt-based coupling agent.[3] Its chemical formula is C12H22F6N6OP2 and it typically appears as a white crystalline powder.[3][4] The primary function of BOP reagent in organic synthesis is to facilitate the formation of amide bonds by activating the carboxyl group of a carboxylic acid, making it susceptible to nucleophilic attack by an amine.[5] This activation is crucial for efficient peptide bond formation, a fundamental process in the synthesis of peptides with precise amino acid sequences.[5]

Mechanism of Action

The efficacy of BOP reagent lies in its ability to convert a carboxylic acid into a highly reactive acyl-oxyphosphonium salt intermediate. This intermediate then readily reacts with 1-hydroxybenzotriazole (B26582) (HOBt), which is either liberated from the BOP reagent itself or added to the reaction mixture, to form a benzotriazolyl active ester.[6] This active ester is less reactive than the acyl-oxyphosphonium salt, which helps to minimize side reactions, yet it is sufficiently reactive to readily couple with a primary or secondary amine to form the desired amide bond.[5][6] The formation of the HOBt active ester is a key step in suppressing racemization, a critical consideration in peptide synthesis.[7]

BOP_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Acyloxyphosphonium Acyloxyphosphonium Salt Carboxylic_Acid->Acyloxyphosphonium + BOP + Base BOP BOP Reagent Base Base (e.g., DIPEA, NMM) HOBt_ester HOBt Active Ester Acyloxyphosphonium->HOBt_ester - HMPA Amide Amide (R-CONH-R') HOBt_ester->Amide + Amine Byproducts HMPA + HOBt Amine Amine (R'-NH2) SPPS_Workflow start Start with resin-bound amino acid deprotection N-terminal deprotection (e.g., 20% piperidine (B6355638) in DMF) start->deprotection wash1 Wash resin (DMF, DCM) deprotection->wash1 coupling Couple next amino acid using BOP reagent wash1->coupling wash2 Wash resin (DMF, DCM) coupling->wash2 repeat Repeat deprotection, wash, and coupling for each amino acid wash2->repeat final_deprotection Final N-terminal deprotection repeat->final_deprotection cleavage Cleave peptide from resin (e.g., TFA cocktail) final_deprotection->cleavage end Purify peptide (e.g., HPLC) cleavage->end

References

An In-depth Technical Guide to BOP Reagent: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The BOP reagent, or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526), is a widely utilized coupling reagent in organic synthesis, particularly in the formation of amide bonds critical for peptide synthesis.[1][2][3][4] This guide provides a comprehensive overview of its chemical properties, structure, mechanism of action, and a detailed experimental protocol for its application.

Core Chemical Properties

The BOP reagent is a white crystalline powder.[1][5] Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReferences
IUPAC Name ((1H-Benzo[d][1][5][6]triazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate(V)[1]
Other Names Castro's reagent[5][7]
CAS Number 56602-33-6[1][5][7][8]
Molecular Formula C₁₂H₂₂F₆N₆OP₂[6][7][8]
Molecular Weight 442.28 g/mol [1][5][7][9]
Appearance White to yellow-beige crystalline powder[1][5][7]
Melting Point 136-140 °C (277-284 °F; 409-413 K)[1][8]
Solubility Soluble in polar organic solvents like DMF and DMSO. Insoluble in water. Partially soluble in cold water, but it reacts and decomposes.[1][2][6][7]
Purity ≥98%[7][10]

Chemical Structure

The BOP reagent is a phosphonium (B103445) salt. Its structure consists of a central phosphorus atom bonded to the oxygen of a benzotriazole (B28993) group and three dimethylamino groups. The positive charge on the phosphonium cation is balanced by a hexafluorophosphate anion.

Key structural features include:

  • Phosphonium Core: The tetracoordinate phosphorus atom is central to its reactivity.

  • Benzotriazolyloxy Leaving Group: The benzotriazole moiety is an excellent leaving group, which facilitates the activation of carboxylic acids.[11]

  • Dimethylamino Groups: These groups influence the reagent's solubility and reactivity.

  • Hexafluorophosphate Anion: A non-coordinating anion that ensures the stability of the phosphonium salt.

Mechanism of Action in Peptide Coupling

The primary application of the BOP reagent is to facilitate the formation of an amide bond between a carboxylic acid and an amine. This is achieved through a two-step mechanism:

  • Activation of the Carboxylic Acid: The BOP reagent activates the carboxyl group of an amino acid to form a highly reactive OBt active ester intermediate.[3][11][12][13]

  • Nucleophilic Attack: The amino group of a second amino acid then attacks the carbonyl carbon of this activated ester, leading to the formation of a peptide bond and the release of 1-hydroxybenzotriazole (B26582) (HOBt).[3][11]

This process is highly efficient and minimizes side reactions, such as racemization.[1][12] However, a significant drawback of using the BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[1][5][7] This has led to the development of safer alternatives like PyBOP.[5][7]

BOP_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Peptide Bond Formation CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster OBt Active Ester (Highly Reactive) CarboxylicAcid->ActiveEster Activation BOP BOP Reagent BOP->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Peptide Byproduct HMPA + HOBt (Byproducts) Peptide->Byproduct Release

Mechanism of BOP reagent in peptide bond formation.

Experimental Protocol: Peptide Coupling

The following is a standard protocol for a peptide coupling reaction using the BOP reagent on a solid support.

Materials:

  • N-protected amino acid

  • Resin with a free amino group

  • BOP reagent

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt) solution (0.5 M in DMF, optional)

Procedure:

  • Resin Preparation: Start by removing the N-terminal protecting group from the resin-bound peptide using standard deprotection protocols.[14][15]

  • Amino Acid Activation: In a separate vessel, dissolve 2.0 equivalents of the N-protected amino acid (relative to the resin substitution) in DMF (approximately 5 mL per gram of resin).[14][15]

  • Coupling Reaction:

    • Add the dissolved amino acid solution to the prepared resin.

    • Add 2.0 equivalents of a 1.0 M BOP solution in DMF.[14][15]

    • Add 4.0 equivalents of DIPEA.[14][15]

    • (Optional but recommended to suppress racemization) Add 2.0 equivalents of a 0.5 M HOBt solution in DMF.[14][15]

  • Reaction Monitoring: Allow the mixture to react for 10-60 minutes at room temperature.[14][15] Monitor the reaction progress using a qualitative method such as the Kaiser test to check for the disappearance of the free primary amine.

  • Washing: Once the reaction is complete (indicated by a negative Kaiser test), filter the resin and wash it sequentially with DMF, Dichloromethane (DCM), and Methanol to remove any unreacted reagents and byproducts.

Safety Considerations

The use of the BOP reagent necessitates caution due to the formation of Hexamethylphosphoramide (HMPA), a known carcinogen, as a byproduct.[1][5][7] It is crucial to handle the BOP reagent and the reaction mixture in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety goggles.[15] Safer alternatives, such as PyBOP, which produces a less toxic byproduct, are often preferred.[5][7]

References

A Comprehensive Technical Guide on the Solubility and Stability of BOP Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), commonly known as BOP reagent, is a widely utilized coupling reagent in peptide synthesis and other amidation reactions. Its efficacy is critically dependent on its solubility and stability in various organic solvents. This technical guide provides an in-depth analysis of the solubility and stability of BOP reagent, presenting quantitative data, detailed experimental protocols for assessment, and an exploration of the factors influencing its degradation. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for the effective and safe handling and application of BOP reagent in their synthetic endeavors.

Introduction

BOP reagent has established itself as a cornerstone in the field of organic synthesis, particularly in the formation of amide bonds. Its popularity stems from its high coupling efficiency, suppression of racemization, and its ability to facilitate difficult couplings where other reagents may fail. However, the practical application of BOP reagent is intrinsically linked to its behavior in solution. Understanding its solubility in different solvents is paramount for preparing reaction mixtures at appropriate concentrations, while knowledge of its stability is crucial for ensuring reagent integrity, reaction reproducibility, and minimizing the formation of undesirable byproducts. This guide provides a comprehensive overview of these critical parameters.

Solubility of BOP Reagent

The solubility of BOP reagent is a key factor in its application, dictating the choice of solvent for a given reaction and influencing reaction kinetics. While qualitative descriptions of its solubility are common, quantitative data is essential for precise experimental design.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for BOP reagent in a range of common laboratory solvents.

SolventChemical FormulaMolar Mass ( g/mol )Quantitative SolubilityQualitative Solubility
Dimethylformamide (DMF)C₃H₇NO73.09~440 mg/mL[1]Soluble[2][3]
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OS78.13≥114.2 mg/mLSoluble[2]
Ethanol (EtOH)C₂H₅OH46.07≥4.43 mg/mL[4][5]-
Dichloromethane (DCM)CH₂Cl₂84.93Data not availableSoluble[2][6]
Acetonitrile (MeCN)C₂H₃N41.05Data not availableSoluble[2]
Tetrahydrofuran (THF)C₄H₈O72.11Data not availableSoluble[2]
AcetoneC₃H₆O58.08Data not availableSoluble[2][6]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.13Data not availableSoluble[2][3]
MethanolCH₃OH32.04Data not availableSoluble[6]
WaterH₂O18.02Data not availableInsoluble[2][6]

Stability of BOP Reagent

The stability of BOP reagent, both in its solid state and in solution, is a critical consideration for its storage, handling, and use in synthesis. Phosphonium salts, in general, are recognized for their high thermal and chemical stability[7]. However, specific conditions can lead to the degradation of BOP reagent, affecting its performance and leading to the formation of impurities.

Factors Influencing Stability

Several factors can impact the stability of BOP reagent:

  • Temperature: Elevated temperatures can accelerate the decomposition of BOP reagent. It is recommended to store the solid reagent at low temperatures, typically between 2-8°C or at -20°C, to ensure its long-term stability.

  • Moisture: BOP reagent is sensitive to moisture. It should be stored in a desiccated environment to prevent hydrolysis.

  • Light: Exposure to light can also contribute to the degradation of BOP reagent. Therefore, it is advisable to store it in a dark container.

  • Solvent: The choice of solvent can influence the stability of BOP reagent in solution. While stable in commonly used aprotic solvents like DMF and DCM for the duration of a typical reaction, prolonged storage in solution is generally not recommended. Protic solvents may facilitate decomposition.

Storage and Handling Recommendations
  • Solid BOP Reagent: Store in a tightly sealed container, in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.

  • BOP Reagent in Solution: It is best practice to prepare solutions of BOP reagent fresh for each use. If a stock solution must be prepared, it should be stored at -20°C and used within a limited time frame, with some sources suggesting it can be stable for up to a month or even several months under these conditions.

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility and stability of BOP reagent are not extensively published, standardized methodologies for chemical compounds can be adapted.

Protocol for Solubility Determination

A general method for determining the solubility of a solid compound in a solvent can be based on the principles outlined by IUPAC[8][9][10][11][12].

Objective: To determine the saturation concentration of BOP reagent in a given solvent at a specific temperature.

Materials:

  • BOP reagent

  • Selected solvent

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a series of vials with a fixed volume of the chosen solvent.

  • Add increasing, accurately weighed amounts of BOP reagent to each vial to create a range of concentrations, ensuring some vials contain an excess of the solid.

  • Equilibrate the vials at a constant, recorded temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, visually inspect the vials to identify those with undissolved solid.

  • Centrifuge the supersaturated vials to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant from each saturated solution.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of BOP reagent in the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

  • The highest concentration measured represents the solubility of BOP reagent in that solvent at the specified temperature.

Protocol for Stability Assessment

The stability of BOP reagent in a specific solvent can be assessed by monitoring its concentration over time under controlled conditions, following principles from OECD guidelines for chemical testing[13][14][15][16][17].

Objective: To determine the rate of decomposition of BOP reagent in a given solvent at a specific temperature.

Materials:

  • BOP reagent

  • Selected solvent

  • Temperature-controlled incubator or oven

  • Vials with airtight seals

  • HPLC with a suitable column and detector

Procedure:

  • Prepare a stock solution of BOP reagent of a known concentration in the solvent of interest.

  • Aliquot the solution into several vials, ensuring each is sealed tightly.

  • Store the vials at a constant, elevated temperature (e.g., 40°C, 50°C) to accelerate decomposition. A control set should be kept at a low temperature (e.g., -20°C).

  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from the elevated temperature storage.

  • Immediately analyze the sample by HPLC to determine the concentration of the remaining BOP reagent.

  • Plot the concentration of BOP reagent as a function of time.

  • From the plot, the rate of decomposition and the half-life (t½) of the reagent in that solvent and at that temperature can be calculated.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Preparation of solvent vials B Addition of varying, weighed amounts of BOP reagent A->B C Equilibration at constant temperature with agitation B->C D Identification of supersaturated solutions C->D E Centrifugation to separate undissolved solid D->E F Extraction and dilution of supernatant E->F G Quantitative analysis (e.g., HPLC, UV-Vis) F->G H Determination of saturation concentration G->H

Caption: A flowchart outlining the key steps for determining the solubility of BOP reagent.

Factors Affecting BOP Reagent Stability

G Factors Influencing BOP Reagent Stability center BOP Reagent Stability temp Temperature center->temp accelerates decomposition moisture Moisture center->moisture causes hydrolysis light Light center->light induces degradation solvent Solvent Polarity & Protic Nature center->solvent influences reaction pathways

Caption: A diagram illustrating the primary environmental factors that can affect the stability of BOP reagent.

Logical Relationship in Stability Testing

G Logical Flow of a Stability Study cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation A Prepare BOP solution of known concentration B Aliquot into sealed vials A->B C Store at elevated temperature (T) B->C D Store control at low temperature (-20°C) B->D E Withdraw samples at timed intervals C->E Over time F Analyze concentration by HPLC E->F G Plot [BOP] vs. time F->G H Calculate decomposition rate and half-life G->H

Caption: A workflow illustrating the process of conducting a stability study on a BOP reagent solution.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of BOP reagent, crucial parameters for its effective use in research and development. While quantitative solubility data is available for some key solvents, further research is needed to establish a more comprehensive profile. The stability of BOP reagent is influenced by several environmental factors, and adherence to proper storage and handling protocols is essential to maintain its integrity. The provided experimental workflows offer a foundation for researchers to conduct their own assessments of solubility and stability in specific solvent systems, ensuring optimal performance of this important coupling reagent in their synthetic applications.

References

Alternatives to BOP Reagent for Amide Bond Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of the amide bond is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. For decades, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) has been a widely used coupling reagent due to its high efficiency. However, the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA) has necessitated the development of safer and more effective alternatives. This guide provides an in-depth technical overview of modern alternatives to the BOP reagent, focusing on their efficacy, safety, and practical application in amide bond synthesis.

Overview of Alternatives to BOP Reagent

A variety of coupling reagents have emerged as powerful alternatives to BOP, each with distinct advantages. These can be broadly categorized into phosphonium (B103445) salts, aminium/uronium salts, carbodiimides, and other standalone reagents. The choice of reagent is critical and depends on factors such as substrate sterics, potential for racemization, desired reaction conditions, and scalability.

Phosphonium Salt Reagents

Phosphonium-based reagents are direct analogues of BOP, designed to circumvent the formation of HMPA.

  • PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A widely used replacement for BOP, PyBOP generates a non-carcinogenic phosphine (B1218219) oxide byproduct. It is highly effective for both solution-phase and solid-phase peptide synthesis (SPPS) and is known for rapid coupling times.[1]

Aminium/Uronium Salt Reagents

This class of reagents is renowned for high reactivity and efficiency, often leading to shorter reaction times and higher yields.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) additive, HATU is one of the most effective coupling reagents available, particularly for sterically hindered amino acids and challenging peptide sequences.[1][2][3] It is known to minimize racemization.[3]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A cost-effective and widely used reagent, HBTU is suitable for routine peptide synthesis.[3]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU offers comparable or even superior performance to HBTU and is often more cost-effective than HATU.[3] It has also been reported to reduce racemization compared to BOP.

  • COMU® ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on OxymaPure, COMU is lauded for its high solubility, safety profile (non-explosive), and reduced allergenic potential compared to benzotriazole-based reagents.[3][4]

Carbodiimides

Carbodiimides are a classical and cost-effective option for amide bond formation. They are often used with additives to suppress side reactions and enhance efficiency.

  • DCC (N,N'-Dicyclohexylcarbodiimide): One of the earliest coupling reagents, DCC is effective but its use is often complicated by the formation of an insoluble dicyclohexylurea (DCU) byproduct, making it more suitable for solution-phase synthesis.[3]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide (B86325) that is widely used in bioconjugation and solution-phase synthesis.[5] The water-soluble urea (B33335) byproduct simplifies purification. EDC is almost always used in conjunction with an additive like HOBt or NHS.[5][6]

Phosphonic Anhydride Reagents
  • T3P® (Propanephosphonic Acid Anhydride): T3P is a versatile and safe coupling reagent that acts as a water scavenger.[7] It is known for high yields, low epimerization, and the formation of water-soluble byproducts, which simplifies workup.[8][9] It is effective for a broad range of substrates, including those prone to racemization.[8][9]

Quantitative Data Presentation

The following tables summarize the performance of various coupling reagents under different conditions, providing a basis for comparison.

Table 1: Comparison of Coupling Reagent Efficiency and Racemization

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)Racemization (%)Reference
HATU -DIPEADMF1-4HighLow[10]
HBTU HOBtDIPEADMF0.5-2HighLow[11]
COMU -DIPEADMF0.5-1>95<0.5[4]
PyBOP -DIPEADMF0.5-2HighLow[11]
EDC HOBtDIPEADMF4-1270-90Low[5][10]
DCC HOBt-DCM2-1270-90Low[10]
T3P Pyridine (B92270)Pyridine2-MeTHF1-3>95<1[9]

Note: "High" yield generally refers to >90%. "Low" racemization is typically <2%. Actual results may vary depending on the specific substrates and reaction conditions.

Table 2: Performance in Challenging Couplings (e.g., sterically hindered or racemization-prone)

Coupling ReagentSubstrate ExampleKey ObservationReference
HATU Fmoc-L-His(Trt)-OHEffective coupling with minimal racemization.[12]
COMU Aib-enkephalin synthesisHigh yield (97%) in green solvents like 2-MeTHF.[13]
T3P Racemization-prone acidsSuperior in minimizing epimerization compared to DCC, EDC, and HATU in a specific industrial synthesis.[14]
DIC/Oxyma Fmoc-L-Cys(Trt)-OHNegligible racemization observed.[12]

Experimental Protocols

Detailed methodologies for key alternative coupling reagents are provided below.

Protocol for Amide Coupling using HATU
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1-0.5 M.

  • Pre-activation: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv.) to the solution and stir for 5-10 minutes at room temperature.

  • Coupling: Add the amine (1.0 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[10]

Protocol for Amide Coupling using EDC/HOBt
  • Reaction Setup: Dissolve the carboxylic acid (1.0 equiv.), amine (1.0-1.2 equiv.), and 1-hydroxybenzotriazole (B26582) (HOBt) (1.0-1.2 equiv.) in anhydrous DMF or dichloromethane (B109758) (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Base and EDC: Add DIPEA (2.0-3.0 equiv.) to the stirred solution, followed by the slow addition of EDC (1.1-1.2 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 0.1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[6][10]

Protocol for Amide Coupling using T3P®
  • Reaction Setup: To a solution of the carboxylic acid (1.0 equiv.) and amine (1.0-1.2 equiv.) in a suitable solvent (e.g., 2-methyltetrahydrofuran (B130290) or ethyl acetate), add pyridine (2.0-3.0 equiv.) as the base.

  • Addition of T3P®: Add T3P® (1.5 equiv., typically as a 50% solution in a solvent like ethyl acetate) dropwise to the mixture at room temperature or 0 °C for sensitive substrates.

  • Reaction: Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The aqueous layer will contain the water-soluble phosphonic acid byproducts.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if needed.[7][9][15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and general workflows for amide bond formation.

Mechanism of Uronium/Aminium Salt (HATU) Mediated Coupling

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Amide (R-CO-NH-R') ActiveEster->Amide + Amine Byproduct HOAt + Tetramethylurea ActiveEster->Byproduct Amine Amine (R'-NH₂) Amine->Amide Amide->Byproduct Byproducts EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Amide Amide (R-CO-NH-R') HOBt_Ester->Amide + Amine Urea EDC Byproduct (Urea) HOBt_Ester->Urea Amine Amine (R'-NH₂) Amine->Amide Amide->Urea Byproduct Workflow Start Combine Carboxylic Acid, Amine, & Base in Solvent Add_Reagent Add Coupling Reagent (e.g., HATU, T3P) Start->Add_Reagent Reaction Stir at RT or 0°C (Monitor by TLC/LC-MS) Add_Reagent->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purify Dry, Concentrate, & Purify (e.g., Column Chromatography) Workup->Purify End Isolated Amide Product Purify->End

References

Byproducts of BOP Reagent Coupling Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), commonly known as BOP reagent, has been a widely utilized coupling reagent in peptide synthesis and other amidation reactions. Its popularity stems from its high efficiency and ability to mediate couplings, even with sterically hindered amino acids. However, the use of BOP reagent is associated with the formation of significant and often problematic byproducts. This technical guide provides a comprehensive overview of the byproducts generated during BOP-mediated coupling reactions, offering quantitative insights, detailed experimental protocols for their analysis, and a discussion of alternative reagents.

Core Byproducts and Side Reactions

The application of BOP reagent in amide bond formation is accompanied by the generation of a primary stoichiometric byproduct and the potential for several side reactions that can impact the purity, yield, and stereochemical integrity of the desired product.

Hexamethylphosphoramide (B148902) (HMPA): The Carcinogenic Byproduct

The most significant byproduct of the BOP reagent coupling reaction is hexamethylphosphoramide (HMPA).[1][2][3][4] HMPA is formed from the phosphonium (B103445) portion of the BOP reagent during the activation of the carboxylic acid.

Key Characteristics of HMPA:

  • Carcinogenicity: HMPA is a known carcinogen, which raises significant safety concerns regarding its handling, exposure, and disposal.[1][2][3]

  • Physical Properties: It is a polar aprotic solvent, which can make its removal from reaction mixtures challenging, particularly in polar solvent systems commonly used for peptide synthesis.

The formation of HMPA is a stoichiometric and unavoidable consequence of using the BOP reagent, making its effective removal a critical step in the purification process.

Racemization

A common side reaction in peptide synthesis is the loss of stereochemical integrity at the α-carbon of the activated amino acid, leading to the formation of diastereomeric impurities. While BOP was developed to minimize this issue compared to older reagents, racemization can still occur, particularly with sensitive amino acids or under non-optimized reaction conditions.[1] Factors influencing the extent of racemization include the type and amount of base used, reaction temperature, and activation time. Comparative studies have indicated that the BOP reagent can lead to lower levels of racemization compared to dicyclohexylcarbodiimide (B1669883) (DCC), especially when the amount of base is carefully controlled.[1]

Dehydration of Asparagine and Glutamine

The side chains of asparagine (Asn) and glutamine (Gln) contain primary amides that can undergo dehydration to form the corresponding nitrile (β-cyanoalanine from asparagine). While BOP reagent is noted to minimize this side reaction compared to some other coupling reagents, it can still occur.[2][5] This side reaction is particularly problematic as it introduces a significant modification to the peptide chain. Studies have shown that the use of BOP for the activation of unprotected asparagine can lead to the formation of β-cyanoalanine.[5]

Data Presentation: Summary of Byproduct Formation

While precise quantitative data is often dependent on specific reaction conditions and substrates, the following table summarizes the key byproducts and side reactions associated with BOP reagent and provides a qualitative comparison with a common alternative, PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

Byproduct/Side ReactionBOP ReagentPyBOP (Alternative)Factors Influencing Formation
Hexamethylphosphoramide (HMPA) Stoichiometric formation (major byproduct)Not formed (generates a less hazardous pyrrolidine-based byproduct)Inherent to the reagent's structure
Racemization Can occur, especially with sensitive amino acids and excess baseGenerally lower levels of racemization reportedBase type and concentration, temperature, activation time
Dehydration of Asn/Gln Can occur with unprotected side chainsGenerally low, similar to BOPUse of side-chain protecting groups
N-acylurea/Oxazolone Formation Minimized compared to carbodiimidesMinimizedReagent type

Mandatory Visualization

Signaling Pathway: BOP Reagent Coupling and Byproduct Formation

BOP_Reaction_Pathway cluster_main Main Coupling Reaction cluster_byproducts Byproduct Formation Carboxylic_Acid R-COOH Active_Ester Active Ester (R-CO-OBt) Carboxylic_Acid->Active_Ester + BOP + Base Dehydrated_Product Dehydrated Asn/Gln (e.g., β-cyanoalanine) Carboxylic_Acid->Dehydrated_Product dehydration (Asn/Gln) Amine R'-NH2 BOP BOP Reagent HMPA HMPA (Carcinogenic Byproduct) BOP->HMPA forms Base Base (e.g., DIPEA) Peptide_Bond Desired Peptide (R-CO-NHR') Active_Ester->Peptide_Bond + R'-NH2 Racemized_Product Racemized Peptide Active_Ester->Racemized_Product epimerization Experimental_Workflow Start BOP Coupling Reaction Mixture Workup Aqueous Work-up/ Extraction Start->Workup Crude_Product Crude Product Workup->Crude_Product HPLC_Analysis RP-HPLC Analysis Crude_Product->HPLC_Analysis Chiral_HPLC Chiral HPLC Analysis Crude_Product->Chiral_HPLC LCMS_Analysis LC-MS Analysis Crude_Product->LCMS_Analysis HMPA_Quant Quantification of HMPA HPLC_Analysis->HMPA_Quant Peptide_Purity Determination of Peptide Purity HPLC_Analysis->Peptide_Purity Racemization_Quant Quantification of Racemization Chiral_HPLC->Racemization_Quant Dehydration_ID Identification of Dehydration Products LCMS_Analysis->Dehydration_ID

References

Safety and handling precautions for BOP reagent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of BOP Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent, is a highly effective coupling reagent widely utilized in organic synthesis, particularly for the formation of amide bonds in peptide synthesis.[1][2] Its popularity stems from its ability to promote rapid and efficient coupling with minimal racemization, even in challenging cases. However, the use of BOP reagent is associated with significant safety concerns, primarily due to the stoichiometric formation of hexamethylphosphoramide (B148902) (HMPA), a known carcinogen, as a byproduct.[3]

This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of BOP reagent in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who may work with this chemical. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

BOP reagent is classified as a flammable solid that can cause skin and respiratory irritation.[4] The most significant hazard associated with its use is the formation of HMPA, which is classified as a "select carcinogen" by OSHA and is reasonably anticipated to be a human carcinogen.[5]

Physical and Chemical Properties
PropertyValue
Chemical Name (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate
Synonyms BOP reagent, Castro's reagent
CAS Number 56602-33-6
Molecular Formula C₁₂H₂₂F₆N₆OP₂
Molecular Weight 442.28 g/mol
Appearance White to off-white crystalline powder
Melting Point 138-145 °C
Solubility Soluble in DMF

Source:[6][7][8]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable Solids1H228: Flammable solid
Skin Irritation2H315: Causes skin irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Source:[4]

Toxicological Data

Hexamethylphosphoramide (HMPA) Toxicity
MetricValueSpeciesRoute
LD50 2525 mg/kgRatOral
LD50 2600 mg/kgRabbitDermal
LD50 2650 mg/kgMale RatOral
LD50 3360 mg/kgFemale RatOral

Source:[5][9][10]

Carcinogenicity: HMPA is classified as a possible human carcinogen (OSHA "select carcinogen") and is reasonably anticipated to be a human carcinogen.[5][9] Animal studies have shown that extended exposure to HMPA can cause cancer, particularly of the nose.[11]

Exposure Limits

There are no established Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH for BOP reagent.[3][4] For its carcinogenic byproduct, HMPA, there are also no specific PELs or TLVs. However, NIOSH recommends that exposure to carcinogens be reduced to the lowest feasible concentration.[12][13][14]

Personal Protective Equipment (PPE)

Due to the hazardous nature of BOP reagent and its byproduct, stringent personal protective measures are mandatory.

PPE_for_BOP_Reagent cluster_ppe Required Personal Protective Equipment cluster_work_practice Work Practice Controls EyeProtection Splash-Proof Goggles HandProtection Chemical-Resistant Gloves (e.g., Nitrile) BodyProtection Flame-Retardant Lab Coat RespiratoryProtection NIOSH-Approved Respirator (when handling powder outside of a fume hood) FumeHood Work in a certified Chemical Fume Hood EmergencyEquipment Eyewash Station and Safety Shower Accessible BOP_Reagent BOP Reagent Handling BOP_Reagent->EyeProtection BOP_Reagent->HandProtection BOP_Reagent->BodyProtection BOP_Reagent->RespiratoryProtection BOP_Reagent->FumeHood BOP_Reagent->EmergencyEquipment

Figure 1. Required Personal Protective Equipment (PPE) and work practice controls for handling BOP reagent.

Safe Handling and Storage

  • Handling: Always handle BOP reagent in a well-ventilated area, preferably within a certified chemical fume hood.[5] Avoid generating dust.[3] Use non-sparking tools and ensure proper grounding and bonding of containers and receiving equipment to prevent electrostatic discharge.[4] Avoid contact with skin, eyes, and clothing.[3]

  • Storage: Store BOP reagent in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from heat, sparks, open flames, and other ignition sources.[4] Store separately from strong oxidizing agents and strong acids.[3][5]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[5]

  • In case of eye contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3][5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • If ingested: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spills: In the event of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed container for proper disposal.[9]

Experimental Protocols

General Protocol for Amide Coupling using BOP Reagent

This protocol is a general guideline for a typical amide coupling reaction. The specific quantities and reaction conditions may need to be optimized for different substrates.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) and the amine (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the reaction mixture.

  • BOP Addition: In a separate flask, dissolve BOP reagent (1.1-1.2 equivalents) in the same anhydrous solvent. Slowly add the BOP solution to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Quenching: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product with a suitable organic solvent.

  • Washing: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to remove HMPA and other impurities.

Source:[5]

Peptide Coupling on Solid Support
  • Deprotection: Remove the N-protecting group from the resin-bound amino acid or peptide using standard protocols.[9]

  • Amino Acid Addition: Dissolve the protected amino acid (2.0 equivalents based on resin substitution) in DMF (5 mL/g of resin) and add it to the resin.[9]

  • Coupling: Add a 1.0 M solution of BOP reagent (2.0 equivalents) and DIPEA (4.0 equivalents).[9] To suppress racemization, a 0.5 M solution of HOBt in DMF (2.0 equivalents) can be added.[9]

  • Reaction Monitoring: Mix for 10-60 minutes until a qualitative test (e.g., Kaiser test) indicates the completion of the reaction.[9]

Reaction Mechanism and Troubleshooting

Mechanism of Amide Bond Formation

The BOP reagent activates the carboxylic acid to form a reactive OBt-ester intermediate, which is then susceptible to nucleophilic attack by the amine to form the amide bond.

BOP_Mechanism CarboxylicAcid R-COOH (Carboxylic Acid) Acyloxyphosphonium Acyloxyphosphonium Intermediate CarboxylicAcid->Acyloxyphosphonium Activation Amine R'-NH₂ (Amine) OBtEster OBt-Ester Intermediate BOP BOP Reagent BOP->Acyloxyphosphonium Activation Base Base (e.g., DIPEA) Base->Acyloxyphosphonium Activation Acyloxyphosphonium->OBtEster - HMPA HMPA HMPA (Byproduct) Amide R-CO-NH-R' (Amide Product) OBtEster->Amide + R'-NH₂ HOBt HOBt OBtEster->HOBt - HOBt

Figure 2. Simplified mechanism of BOP-mediated amide bond formation.
Troubleshooting Common Side Reactions

Troubleshooting_Workflow Start Unexpected Side Product Observed CheckHMPA Is HMPA present in the purified product? Start->CheckHMPA ImprovePurification Improve purification (e.g., chromatography) CheckHMPA->ImprovePurification Yes CheckRacemization Is there evidence of racemization? CheckHMPA->CheckRacemization No ConsiderAlternative Consider alternative reagent (e.g., PyBOP, HATU) ImprovePurification->ConsiderAlternative End Problem Resolved ConsiderAlternative->End OptimizeConditions Optimize reaction conditions: - Minimize reaction time - Use minimal non-nucleophilic base - Maintain low temperature CheckRacemization->OptimizeConditions Yes CheckOtherByproducts Are other byproducts (N-acylurea, oxazolone) present? CheckRacemization->CheckOtherByproducts No OptimizeConditions->End OptimizeReagentAddition Optimize reagent addition: - Slow addition of BOP - Adjust stoichiometry CheckOtherByproducts->OptimizeReagentAddition Yes CheckOtherByproducts->End No OptimizeReagentAddition->End

References

Spectroscopic Characterization of BOP Reagent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic characterization of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent), a widely used coupling reagent in peptide synthesis and organic chemistry. Understanding its spectroscopic properties is crucial for identity confirmation, purity assessment, and monitoring reaction kinetics.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for the BOP reagent based on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus Solvent Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹HAcetone-d₆3.0DoubletJH-P = 1018H, -N(CH₃)₂
7.9Multiplet4H, Benzotriazole (B28993) aromatic protons
¹HDMSO-d₆Consistent with structure
¹³CNot explicitly found
³¹PCH₂Cl₂+43.7SingletP⁺ (phosphonium cation)
-144.2SeptetPF₆⁻ (hexafluorophosphate anion)
Table 2: Infrared (IR) Spectroscopy Data
Technique **Wavenumber (cm⁻¹) **Assignment
KBr1010P-N stretch
840PF₆⁻
770PF₆⁻
560PF₆⁻

Mass Spectrometry

While mass spectrometry is extensively used to analyze peptides synthesized using the BOP reagent, a standard mass spectrum of the BOP reagent itself is not commonly reported. As an ionic compound, Electrospray Ionization (ESI) in positive ion mode would be the technique of choice.

Expected Observations:

  • Molecular Ion (Cation): The expected m/z for the cationic component, [(C₁₂H₂₂N₆OP)⁺], is approximately 297.18 g/mol .

  • Fragmentation: Fragmentation patterns of phosphonium (B103445) salts in ESI-MS can be complex. Potential fragmentation could involve the loss of dimethylamino groups or cleavage of the P-O bond.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 ¹H and ³¹P NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the BOP reagent.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, or CD₂Cl₂) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used for referencing the chemical shift to 0 ppm.[1]

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard proton pulse program. Typically, proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ³¹P NMR: Acquire the spectrum using a phosphorus pulse program. Proton decoupling is commonly applied to simplify the spectrum and improve sensitivity.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale. For ¹H NMR, reference to the residual solvent peak. For ³¹P NMR, reference to the external phosphoric acid standard.

    • Integrate the signals and analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

3.2.1 Attenuated Total Reflectance (ATR) - IR Spectroscopy

  • Background Collection:

    • Ensure the ATR crystal (e.g., diamond) is clean.

    • Collect a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid BOP reagent onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal. Apply consistent pressure.

  • Data Acquisition:

    • Initiate the sample scan. The instrument will record the infrared spectrum over a specified range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Analyze the resulting spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

3.3.1 Electrospray Ionization (ESI) - Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the BOP reagent (approximately 10-100 µg/mL) in a suitable solvent compatible with ESI-MS, such as acetonitrile (B52724) or methanol.

    • The sample must be free of non-volatile salts and buffers.

  • Instrument Setup:

    • Set the mass spectrometer to positive ion detection mode.

    • Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable spray and maximize the signal of the ion of interest.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

    • Acquire the mass spectrum over a suitable m/z range to detect the cationic component of the BOP reagent.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of the phosphonium cation.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.

Reaction Mechanism in Peptide Coupling

The BOP reagent facilitates amide bond formation by activating a carboxylic acid. The generally accepted mechanism is illustrated below.

BOP_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Acyloxyphosphonium Acyloxyphosphonium Salt CarboxylicAcid->Acyloxyphosphonium + BOP BOP BOP Reagent Base Base (e.g., DIEA) Base->Acyloxyphosphonium HOBt_ester HOBt Active Ester Acyloxyphosphonium->HOBt_ester Intramolecular rearrangement HMPA HMPA (Byproduct) Acyloxyphosphonium->HMPA Tetrahedral_Intermediate Tetrahedral Intermediate HOBt_ester->Tetrahedral_Intermediate + Amine Amine Amine (R'-NH₂) Amine->Tetrahedral_Intermediate Amide Amide Bond (R-CO-NH-R') Tetrahedral_Intermediate->Amide - HOBt HOBt_anion HOBt Anion

Caption: Mechanism of BOP-mediated amide bond formation.

This reaction pathway highlights the in-situ formation of a highly reactive HOBt active ester from the acyloxyphosphonium salt intermediate, which then readily reacts with an amine to form the desired amide bond.[1] A notable byproduct of this reaction is hexamethylphosphoramide (B148902) (HMPA), which is a known carcinogen.[2]

Experimental Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a sample of BOP reagent is outlined below.

Workflow Sample BOP Reagent Sample IR IR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS Structure_Confirmation Structure Confirmation IR->Structure_Confirmation Proton_NMR ¹H NMR NMR->Proton_NMR Phosphorus_NMR ³¹P NMR NMR->Phosphorus_NMR Carbon_NMR ¹³C NMR NMR->Carbon_NMR MS->Structure_Confirmation Proton_NMR->Structure_Confirmation Phosphorus_NMR->Structure_Confirmation Carbon_NMR->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Report Comprehensive Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic characterization of BOP reagent.

References

The Dichotomous Role of HOBt in BOP Reagent-Mediated Peptide Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) reagent has been a cornerstone in solid-phase peptide synthesis (SPPS) for its efficiency in mediating amide bond formation. The addition of 1-Hydroxybenzotriazole (HOBt) is a widely adopted practice aimed at enhancing coupling efficiency and minimizing racemization. This technical guide provides an in-depth analysis of the pivotal role of HOBt in BOP-mediated coupling reactions. It consolidates quantitative data on reaction yields, purity, and racemization, presents detailed experimental protocols, and utilizes visualizations to elucidate the underlying chemical pathways and workflows. While the prevailing consensus champions HOBt as a crucial additive for preserving stereochemical integrity, this guide also critically examines conflicting evidence, offering a nuanced perspective for the discerning researcher.

Introduction

The synthesis of peptides with high fidelity and purity is paramount in drug discovery and development. The formation of the amide bond between amino acids is the fundamental step in this process, and the choice of coupling reagent is critical to its success. The BOP reagent, introduced in the 1970s, gained prominence due to its high coupling efficiency, particularly in challenging sequences.[1] A significant modification to the standard BOP protocol has been the inclusion of HOBt as an additive. This guide delves into the multifaceted role of HOBt in this context, exploring its mechanistic contributions and its impact on key performance indicators of peptide synthesis.

The Chemical Mechanism: HOBt's Point of Intervention

The BOP reagent functions by activating the carboxyl group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the free amine of the growing peptide chain. The reaction proceeds through the formation of a highly reactive acyloxyphosphonium salt intermediate.[2] It is at this juncture that HOBt exerts its primary influence.

In the absence of HOBt, the acyloxyphosphonium salt can react with another molecule of the carboxylate to form a symmetric anhydride, which is a competent acylating agent but can be less reactive.[2] However, the acyloxyphosphonium salt is also susceptible to base-catalyzed formation of a 5(4H)-oxazolone intermediate, a planar structure that readily racemizes.

The introduction of HOBt provides an alternative and kinetically favored pathway. The acyloxyphosphonium salt rapidly reacts with HOBt to form a benzotriazolyl active ester (OBt ester).[2] This active ester is more stable than the acyloxyphosphonium salt and less prone to racemization via the oxazolone (B7731731) pathway, yet it remains sufficiently reactive to ensure efficient coupling with the amine component. HOBt also acts as a nucleophilic catalyst, accelerating the overall coupling reaction.[3]

BOP_Mechanism cluster_activation Carboxyl Activation cluster_without_hobt Pathway without HOBt cluster_with_hobt Pathway with HOBt cluster_coupling Coupling Amino_Acid R-COOH Acyloxyphosphonium Acyloxyphosphonium Salt Amino_Acid->Acyloxyphosphonium + BOP BOP BOP Symmetric_Anhydride Symmetric Anhydride Acyloxyphosphonium->Symmetric_Anhydride + R-COO- Oxazolone Oxazolone (Racemization) Acyloxyphosphonium->Oxazolone OBt_Ester OBt Active Ester (Racemization Suppressed) Acyloxyphosphonium->OBt_Ester + HOBt Peptide_Bond Peptide Bond Symmetric_Anhydride->Peptide_Bond + R'-NH2 HOBt HOBt HOBt->OBt_Ester OBt_Ester->Peptide_Bond + R'-NH2 Amine R'-NH2 Amine->Peptide_Bond SPPS_Workflow start Start with Resin-Bound Protected Amino Acid deprotection N-terminal Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash Resin (DMF) coupling->wash2 check Check for Complete Coupling (e.g., Kaiser Test) wash2->check check->coupling Positive repeat Repeat Cycle for Next Amino Acid check->repeat Negative repeat->deprotection cleavage Cleavage from Resin and Side-Chain Deprotection repeat->cleavage purification Purification and Analysis (e.g., HPLC, Mass Spec) cleavage->purification end Final Peptide purification->end

References

Methodological & Application

Application Notes and Protocols for BOP Reagent in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), commonly known as BOP reagent, is a highly efficient phosphonium (B103445) salt-based coupling reagent utilized in solid-phase peptide synthesis (SPPS) for the formation of amide bonds.[1][2] Introduced in the 1970s, BOP has been a reliable tool for peptide chemists, offering rapid and effective coupling with a low incidence of racemization.[3] It functions by activating the carboxyl group of an N-protected amino acid, facilitating its reaction with the N-terminal amine of the growing peptide chain.[1] This document provides a detailed overview of the BOP reagent, its mechanism of action, comparative performance data, and comprehensive protocols for its application in SPPS.

Advantages and Disadvantages of BOP Reagent

Advantages:

  • High Coupling Efficiency: BOP is known for promoting rapid and complete coupling reactions, often proving more effective than traditional carbodiimide (B86325) methods for difficult couplings.[4]

  • Low Racemization: When used with controlled amounts of base, BOP minimizes the epimerization of chiral amino acids.[5]

  • Reduced Side Reactions: It is particularly effective in preventing the dehydration of asparagine and glutamine side chains, a common issue with other coupling reagents.[6]

  • Good Solubility: BOP is soluble in common SPPS solvents like N,N-Dimethylformamide (DMF).[3]

Disadvantage:

  • Formation of Carcinogenic Byproduct: The primary drawback of using the BOP reagent is the stoichiometric formation of hexamethylphosphoramide (B148902) (HMPA), a known carcinogen.[6] This necessitates stringent safety precautions during handling and thorough purification of the final peptide to remove this hazardous byproduct. Due to this concern, alternative reagents like PyBOP, which do not produce HMPA, have been developed.[6]

Performance Data

The efficiency of a coupling reagent in SPPS is critical for the overall yield and purity of the final peptide. While exact performance can vary depending on the peptide sequence and synthesis conditions, the following table summarizes comparative data for BOP and other common coupling reagents.

Coupling ReagentModel PeptidePurityYieldRacemizationReference
BOP [Ala15]-GRF(1-29)-NH2Comparable to DCCSuperior to DCCLow[4][5]
BOP Boc-His(Tos) coupling--<3% with excess DIEA[5]
PyBOP ACP (65-74)Cleaner crude product than BOP--[7]
DCC/HOBt [Ala15]-GRF(1-29)-NH2Comparable to BOPLower than BOP-[4][5]
HBTU General SPPSHighHighMinimal[8]

Note: The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical reaction conditions. The efficiency of any coupling reagent is highly sequence-dependent.

Mechanism of Action

The BOP reagent facilitates amide bond formation through a multi-step activation of the carboxylic acid group of an N-protected amino acid.

BOP_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase AA_COOH N-Protected Amino Acid (R-COOH) AA_COO Carboxylate Anion (R-COO⁻) AA_COOH->AA_COO Deprotonation Base Base (e.g., DIPEA) Acyloxyphosphonium Acyloxyphosphonium Salt AA_COO->Acyloxyphosphonium Nucleophilic Attack BOP BOP Reagent HOBt_Ester HOBt Active Ester Acyloxyphosphonium->HOBt_Ester Intermediate Formation Peptide_Bond New Peptide Bond HOBt_Ester->Peptide_Bond Nucleophilic Attack Peptide_NH2 Resin-Bound Peptide (H₂N-Peptide)

Caption: Mechanism of BOP-mediated amide bond formation.

Experimental Protocols

The following protocols provide a general guideline for using BOP reagent in manual solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies.

Fmoc-Based Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single coupling cycle.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in DMF for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes.
  • Drain the solution and repeat the treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
  • Confirm the presence of a free primary amine using a qualitative test (e.g., Kaiser test).

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 equivalents relative to resin substitution) in DMF (approximately 5 mL per gram of resin).
  • Add the amino acid solution to the deprotected resin.
  • Add the BOP reagent (2.0 equivalents) as a 1.0 M solution in DMF.
  • Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents).
  • Optional: To further suppress racemization, 2.0 equivalents of a 0.5 M 1-hydroxybenzotriazole (B26582) (HOBt) solution in DMF can be added.[9]
  • Agitate the reaction mixture for 10-60 minutes at room temperature.[9]
  • Monitor the reaction for completion using a qualitative test (e.g., a negative Kaiser test). If the coupling is incomplete, the step can be repeated (double coupling).

4. Washing:

  • After complete coupling, drain the reaction solution.
  • Wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

5. Repetition:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding it to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, wash with cold ether, and dry under vacuum.

Boc-Based Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single coupling cycle.

1. Resin Deprotection (Boc Removal):

  • Swell the peptide-resin in DCM.
  • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
  • Drain and add a fresh 50% TFA/DCM solution and agitate for 20 minutes.
  • Wash the resin with DCM (2x) and isopropanol (B130326) (IPA) (2x).

2. Neutralization:

  • Treat the resin with a 5-10% solution of DIPEA in DCM for 5-10 minutes.
  • Wash the resin thoroughly with DCM (3x).

3. Amino Acid Coupling (in situ neutralization is also possible):

  • Dissolve the Boc-protected amino acid (e.g., 0.2 mmol) and BOP reagent (e.g., 0.2 mmol) in DMF.[10]
  • Add a base such as N-Methylmorpholine (NMM) (e.g., 1 ml of 0.2M solution in DMF).[10] The amount of base should be between 1.0 and 1.5 equivalents per equivalent of amino acid to minimize racemization.[11]
  • Mix for approximately one minute for pre-activation before adding to the resin.[10]
  • Agitate the reaction mixture. Coupling is typically rapid, often completing within minutes to an hour.[10][11]
  • Monitor the reaction for completion.

4. Washing:

  • After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

5. Repetition:

  • Repeat the deprotection, neutralization, and coupling steps for each amino acid.

6. Final Cleavage (e.g., with HF):

  • After synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like anhydrous hydrogen fluoride (B91410) (HF). This procedure requires specialized equipment and stringent safety precautions.

SPPS Workflow Diagram

The following diagram illustrates the general cyclical workflow of solid-phase peptide synthesis.

SPPS_Workflow Start Start with Resin Swell Swell Resin (e.g., in DMF) Start->Swell Deprotect N-terminal Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Next Amino Acid (Amino Acid + BOP + Base) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Cycle_End Last Amino Acid? Wash2->Cycle_End Cycle_End->Deprotect No Cleave Final Cleavage & Deprotection (e.g., TFA Cocktail) Cycle_End->Cleave Yes Purify Purify Peptide (e.g., RP-HPLC) Cleave->Purify End Final Peptide Purify->End

Caption: General workflow for solid-phase peptide synthesis.

Troubleshooting

ProblemPotential CauseRecommended Solution
Incomplete Coupling Steric hindrance of amino acids; peptide aggregation on the resin.Perform a second coupling (double coupling); use a higher excess of reagents; add HOBt to the coupling mixture.
Racemization Prolonged reaction times; excess base.Minimize coupling time; use the minimum necessary amount of a non-nucleophilic base (e.g., DIPEA or NMM); maintain a low reaction temperature.
Presence of HMPA in final product Inherent byproduct of BOP reagent.Utilize thorough purification methods (e.g., flash chromatography or RP-HPLC); consider using an alternative coupling reagent like PyBOP to avoid HMPA formation.
Dehydration of Asn or Gln Though minimized with BOP, can occur under harsh conditions.Ensure the reaction is not unnecessarily heated and that activation and coupling proceed smoothly.

Conclusion

The BOP reagent remains a powerful and effective tool for solid-phase peptide synthesis, particularly for challenging sequences where other reagents may fall short. Its high coupling efficiency and ability to suppress common side reactions are significant advantages. However, the formation of the carcinogenic byproduct HMPA is a serious safety concern that must be addressed through careful handling and purification, or by opting for safer alternatives like PyBOP. By following the detailed protocols and considering the troubleshooting guidelines presented in these application notes, researchers can successfully leverage the benefits of the BOP reagent to synthesize a wide range of peptides for various applications in science and drug development.

References

Application Notes and Protocols for BOP Reagent in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) is a highly effective coupling reagent utilized in organic synthesis, particularly for the formation of amide bonds in peptide synthesis.[1][2] Its application in solution-phase peptide synthesis offers several advantages, including high coupling efficiency, rapid reaction rates, and a low propensity for racemization, especially when compared to carbodiimide (B86325) methods.[3][4] This document provides a detailed guide for the use of BOP reagent in solution-phase peptide coupling reactions, including experimental protocols, quantitative data, and safety considerations.

A significant drawback of the BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[2] Therefore, appropriate safety precautions must be strictly followed. Safer alternatives, such as PyBOP, which generates less hazardous byproducts, are also available.

Mechanism of Action

The BOP reagent facilitates amide bond formation by activating the carboxyl group of an N-protected amino acid. The reaction proceeds through the formation of a highly reactive acyloxyphosphonium salt, which then reacts with the amine component to form the desired peptide bond. The presence of a tertiary amine base is crucial to deprotonate the carboxylic acid, forming a carboxylate salt that is more soluble and reactive.

BOP_Mechanism cluster_activation Step 1: Carboxyl Group Activation cluster_coupling Step 2: Peptide Bond Formation CarboxylicAcid R-COOH (N-Protected Amino Acid) Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base Base Base (e.g., DIEA) Acyloxyphosphonium [R-CO-O-P(NMe₂)₃]⁺ (Acyloxyphosphonium Intermediate) Carboxylate->Acyloxyphosphonium + BOP BOP BOP Reagent HOBt_ester R-CO-OBt (Active Ester) Acyloxyphosphonium->HOBt_ester Byproducts HMPA + HOBt Peptide R-CO-NH-R' (Dipeptide) HOBt_ester->Peptide + R'-NH₂ Amine R'-NH₂ (Amine Component)

Caption: Mechanism of BOP-mediated peptide bond formation.

Quantitative Data Summary

The efficiency of BOP-mediated coupling is influenced by factors such as stoichiometry, solvent, and reaction time. The following tables summarize typical reaction parameters.

ParameterRecommended RangeNotes
BOP Reagent 1.0 - 2.0 equivalentsA slight excess ensures complete activation of the carboxylic acid.
N-Protected Amino Acid 1.0 equivalentThe limiting reagent in the reaction.
Amine Component 1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion.
Base (e.g., DIEA, NMM) 2.0 - 4.0 equivalentsEssential for deprotonation and to neutralize any acid salts. To minimize racemization, the amount of base should not exceed 2.0 equivalents per equivalent of amino acid.
Solvent N/ATypically polar aprotic solvents like DMF or DCM are used.
Temperature 0 °C to Room TemperatureReactions are often started at 0 °C and then allowed to warm to room temperature.
Reaction Time 10 minutes - 2 hoursReaction progress can be monitored by TLC.
Coupling ReagentSolventTypical Reaction TimeGeneral YieldReference
BOP DMF1 - 2 hoursGood to Excellent
DCC/HOBt DMF/DCM2 - 12 hoursGood
HBTU DMF15 - 60 minutesExcellent
PyBOP DMF/DCM15 - 60 minutesExcellent

Experimental Protocols

General Protocol for Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of an N-protected amino acid to an amino acid ester.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • BOP reagent

  • Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF or DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add DIEA (2.5 eq.) to the mixture.

  • BOP Addition: To the cooled solution, add the BOP reagent (1.1 eq.) in one portion.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure dipeptide.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reactants Dissolve N-protected amino acid and amino acid ester in DMF/DCM Cooling Cool to 0 °C Reactants->Cooling Base Add DIEA Cooling->Base BOP Add BOP Reagent Base->BOP Stir Stir at 0 °C, then warm to RT BOP->Stir Monitor Monitor by TLC Stir->Monitor Dilute Dilute with Ethyl Acetate Monitor->Dilute Reaction Complete Wash Aqueous Wash (NaHCO₃, Brine) Dilute->Wash Dry Dry organic layer (MgSO₄) Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct Pure Dipeptide Purify->FinalProduct

Caption: General workflow for solution-phase peptide synthesis using BOP.

Safety Information

  • BOP Reagent: Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • HMPA Byproduct: Hexamethylphosphoramide (HMPA) is a known carcinogen. All waste containing HMPA must be disposed of according to institutional safety guidelines for carcinogenic materials.

  • Solvents and Reagents: DMF, DCM, and DIEA are hazardous chemicals. Consult the Safety Data Sheets (SDS) for each chemical before use and handle them with appropriate precautions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or slightly increase the equivalents of BOP reagent and the amine component.
Moisture in reagents or solventsEnsure all glassware is oven-dried and use anhydrous solvents and reagents.
Racemization Excess base or elevated temperatureUse the minimum required amount of base and maintain a low reaction temperature, especially for sensitive amino acids. The addition of an additive like HOBt can also suppress racemization.
Difficult Purification Byproducts from the reactionEnsure the aqueous work-up is performed thoroughly to remove water-soluble byproducts. If purification remains challenging, consider alternative chromatographic techniques.

Conclusion

The BOP reagent is a powerful tool for solution-phase peptide synthesis, offering high efficiency and low racemization. By following the detailed protocols and considering the safety precautions outlined in these application notes, researchers can effectively utilize the BOP reagent to synthesize peptides for a variety of applications in research and drug development.

References

Application of BOP Reagent in Cyclic Peptide Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a critical aspect of drug discovery and development, as cyclization can confer enhanced metabolic stability, improved receptor binding affinity, and favorable pharmacokinetic properties compared to their linear counterparts. The choice of coupling reagent for the crucial macrocyclization step is paramount to achieving high yields and purity. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is a highly effective phosphonium (B103445) salt-based coupling reagent that has found widespread application in peptide synthesis, including the formation of cyclic peptides.[1][2][3]

BOP is particularly valued for its high coupling efficiency, rapid reaction kinetics, and its ability to suppress common side reactions such as the dehydration of asparagine and glutamine residues.[1] It functions by activating the C-terminal carboxylic acid of a linear peptide precursor, facilitating intramolecular nucleophilic attack by the N-terminal amine to form the cyclic amide bond. This document provides detailed application notes, experimental protocols, and quantitative data for the use of BOP reagent in both solution-phase and on-resin cyclic peptide synthesis.

A significant consideration when using BOP is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[1] Therefore, appropriate safety precautions must be taken, and purification methods must be sufficient to remove this impurity from the final product.

Mechanism of Action

BOP reagent facilitates amide bond formation through a two-step mechanism. First, in the presence of a base (typically a tertiary amine like N,N-diisopropylethylamine - DIPEA), the BOP reagent activates the carboxylic acid of the C-terminus of the linear peptide. This activation involves the formation of a highly reactive acyloxyphosphonium salt intermediate. This intermediate then rapidly reacts with the N-terminal amine of the same peptide chain, leading to the formation of the desired amide bond and the release of byproducts. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can be used to suppress racemization during the coupling reaction.

BOP_Mechanism BOP BOP Reagent Acyloxyphosphonium_Salt Acyloxyphosphonium Salt (Activated Intermediate) BOP->Acyloxyphosphonium_Salt Base Base (e.g., DIPEA) Base->Acyloxyphosphonium_Salt Cyclic_Peptide Cyclic Peptide Acyloxyphosphonium_Salt->Cyclic_Peptide Intramolecular Nucleophilic Attack Byproducts Byproducts (HMPA, HOBt, etc.) Acyloxyphosphonium_Salt->Byproducts

BOP-mediated amide bond formation mechanism.

Experimental Workflow for Cyclic Peptide Synthesis

The general workflow for synthesizing a cyclic peptide using BOP reagent involves the initial synthesis of the linear peptide precursor via solid-phase peptide synthesis (SPPS), followed by either on-resin or solution-phase cyclization.

Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Cyclization cluster_Final Final Processing Resin Resin Support Amino_Acid_Coupling Stepwise Amino Acid Coupling Deprotection N-terminal Deprotection Amino_Acid_Coupling->Deprotection Deprotection->Amino_Acid_Coupling Repeat n times Linear_Peptide_on_Resin Linear Peptide on Resin Deprotection->Linear_Peptide_on_Resin Cleavage Cleavage from Resin Linear_Peptide_on_Resin->Cleavage On_Resin_Cyclization On-Resin Cyclization (BOP, Base) Linear_Peptide_on_Resin->On_Resin_Cyclization Purification_Linear Purification of Linear Peptide Cleavage->Purification_Linear Solution_Phase_Cyclization Solution-Phase Cyclization (BOP, Base, High Dilution) Purification_Linear->Solution_Phase_Cyclization Purification_Cyclic Purification of Cyclic Peptide Solution_Phase_Cyclization->Purification_Cyclic Final_Cleavage Final Cleavage and Deprotection (from on-resin cyclization) On_Resin_Cyclization->Final_Cleavage Final_Cleavage->Purification_Cyclic Final_Product Pure Cyclic Peptide Purification_Cyclic->Final_Product

General workflow for cyclic peptide synthesis.

Quantitative Data on BOP-Mediated Cyclization

The efficiency of BOP-mediated cyclization is influenced by factors such as the peptide sequence, concentration, solvent, and reaction time. The following tables summarize representative data for both solution-phase and on-resin cyclization reactions.

Table 1: Solution-Phase Head-to-Tail Cyclization using BOP Reagent

Linear Peptide PrecursorBOP (eq.)Base (eq.)SolventConcentration (mM)TimeTemperature (°C)Yield (%)Reference
Undisclosed Pentapeptide1.02.0 (DIPEA)DMFHigh Dilution-Room Temp56.8[4]

Table 2: On-Resin Head-to-Tail Cyclization using BOP Reagent

Linear Peptide on ResinBOP (eq.)Base (eq.)SolventTimeTemperature (°C)NotesReference
Side-chain attached peptides--DMF, CH2Cl2, THF--Compared with DIPCDI; side reactions (oligomerization, racemization) noted.[5]

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Synthesis of Linear Peptides

This protocol describes a standard method for synthesizing the linear peptide precursor on a solid support, which is a prerequisite for both solution-phase and on-resin cyclization.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for an additional 15-20 minutes to remove the Fmoc protecting group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), BOP reagent (3 equivalents), and HOBt (3 equivalents, optional, for racemization suppression) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

Protocol 2: Solution-Phase Head-to-Tail Cyclization

This protocol is for the cyclization of a fully deprotected linear peptide in solution.

  • Cleavage and Deprotection: Cleave the linear peptide from the resin and remove all side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-4 hours at room temperature.

  • Precipitation and Purification: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Cyclization Reaction:

    • Dissolve the purified linear peptide in a large volume of DMF to achieve a high dilution condition (typically 0.1-1.0 mM) to favor intramolecular cyclization over intermolecular oligomerization.

    • Add BOP reagent (1.1-1.5 equivalents) and a tertiary base such as DIPEA (2-3 equivalents) to the peptide solution.

    • Stir the reaction mixture at room temperature for 2-24 hours. The optimal reaction time should be determined by monitoring the reaction progress using LC-MS.

  • Work-up and Purification:

    • Remove the DMF under reduced pressure.

    • Purify the crude cyclic peptide by RP-HPLC to remove unreacted linear peptide, oligomers, and reaction byproducts.

    • Characterize the final product by mass spectrometry and NMR.

Protocol 3: On-Resin Head-to-Tail Cyclization

This protocol describes the cyclization of a peptide while it is still attached to the solid support via a side-chain functional group.

  • Synthesis of Linear Peptide: Synthesize the linear peptide on a suitable resin, anchoring it through the side chain of an amino acid (e.g., Asp or Glu). The N- and C-termini of the peptide must be deprotected.

  • N-terminal Deprotection: Remove the N-terminal Fmoc group as described in Protocol 1, Step 2.

  • C-terminal Deprotection: Selectively deprotect the C-terminal carboxylic acid. The choice of protecting group will dictate the deprotection conditions.

  • On-Resin Cyclization:

    • Swell the resin-bound peptide in DMF.

    • Add BOP reagent (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF to the resin.

    • Agitate the reaction mixture at room temperature. Reaction times can be lengthy (e.g., 24-72 hours) and should be optimized for the specific peptide sequence.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Final Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups as described in Protocol 2, Step 1.

  • Purification: Purify the crude cyclic peptide by RP-HPLC.

Conclusion

BOP reagent is a powerful and efficient tool for the synthesis of cyclic peptides. Its high reactivity allows for rapid amide bond formation, often leading to good yields in the crucial macrocyclization step. While it is effective for both solution-phase and on-resin cyclization strategies, careful optimization of reaction conditions, particularly concentration in solution-phase and reaction time for on-resin methods, is necessary to maximize the yield of the desired cyclic monomer and minimize side reactions. The primary drawback of BOP is the formation of the carcinogenic byproduct HMPA, which necessitates stringent handling and purification procedures. Despite this, BOP remains a valuable reagent in the arsenal (B13267) of peptide chemists for the synthesis of complex cyclic peptides for research and therapeutic applications.

References

Application Notes and Protocols: Stoichiometry of BOP Reagent for Efficient Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) is a widely utilized coupling reagent in peptide synthesis, valued for its efficiency in forming amide bonds.[1][2] The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is the fundamental reaction in peptide synthesis, and BOP reagent facilitates this by activating the carboxylic acid.[3] This activation proceeds through the formation of an active ester intermediate, which then readily reacts with the amine component.[3] One of the key advantages of BOP reagent is its ability to minimize side reactions, such as the dehydration of asparagine and glutamine residues.[2] However, a significant drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA), necessitating careful handling and purification.[2][3][4]

Optimizing the stoichiometry of the BOP reagent and other reactants is crucial for achieving high coupling efficiency and minimizing side reactions. These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of BOP reagent for peptide synthesis.

Data Presentation: Stoichiometry for Peptide Coupling

The efficiency of peptide coupling with BOP reagent is highly dependent on the molar ratios of the reactants. The following table summarizes typical stoichiometric conditions for solid-phase peptide synthesis (SPPS).

ComponentMolar Equivalents (relative to resin substitution)Purpose
Protected Amino Acid2.0 - 3.0The building block to be added to the peptide chain.
BOP Reagent 0.5 - 3.0 Activates the carboxylic acid of the amino acid.
Base (e.g., DIPEA, NMM)2.0 - 5.3Deprotonates the carboxylic acid and neutralizes the reaction.
HOBt (optional)1.0 - 2.0Suppresses racemization.[5][6]

Note: The optimal stoichiometry can vary depending on the specific amino acids being coupled and the scale of the synthesis. For difficult couplings, such as those involving sterically hindered amino acids, using a higher excess of reagents may be necessary.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol using BOP Reagent

This protocol outlines a standard procedure for coupling an N-terminally protected amino acid to a resin-bound peptide with a free N-terminal amine.

Materials:
  • Resin-bound peptide with a free N-terminal amine

  • Fmoc- or Boc-protected amino acid

  • BOP reagent

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • 1-Hydroxybenzotriazole (HOBt) (optional)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit (for monitoring the reaction)

Procedure:
  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 15-30 minutes in a reaction vessel.

    • Wash the resin with DMF (3 times) to remove any residual solvents or impurities.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the protected amino acid (2.0 - 3.0 equivalents relative to the resin substitution) in DMF.

    • Add BOP reagent (2.0 - 3.0 equivalents) to the amino acid solution.

    • If using, add HOBt (1.0 - 2.0 equivalents) to the mixture.

    • Add the base (DIPEA or NMM, 4.0 - 5.3 equivalents) to the activation mixture and mix thoroughly for 1-2 minutes.[5][7]

    • Immediately add the activation mixture to the swelled resin in the reaction vessel.

  • Reaction and Monitoring:

    • Agitate the reaction mixture at room temperature for 10-60 minutes.[6][8]

    • Monitor the progress of the coupling reaction using the Kaiser test. A negative Kaiser test (the beads remain colorless) indicates that the coupling is complete.

  • Washing:

    • Once the coupling is complete, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • Wash the resin with DCM (3 times) to prepare for the next deprotection step or final cleavage.

Visualizing the Process

Peptide Bond Formation Mechanism with BOP Reagent

The following diagram illustrates the key steps in the activation of a carboxylic acid by BOP reagent and the subsequent formation of a peptide bond.

BOP_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Carboxylic_Acid R-COOH (Protected Amino Acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Acyloxyphosphonium Acyloxyphosphonium Salt [R-COO-P(NMe₂)₃]⁺ Carboxylate->Acyloxyphosphonium + BOP BOP BOP Reagent HOBt_ester HOBt Active Ester Acyloxyphosphonium->HOBt_ester + HOBt HMPA HMPA (Byproduct) Acyloxyphosphonium->HMPA Peptide_Bond R-CO-NH-Peptide (Peptide Bond) HOBt_ester->Peptide_Bond + Amine Amine H₂N-Peptide HOBt_released HOBt (Released) Peptide_Bond->HOBt_released

Caption: Mechanism of BOP-mediated peptide bond formation.

Experimental Workflow for Peptide Coupling

This diagram outlines the logical flow of the experimental protocol for a single coupling cycle in solid-phase peptide synthesis using BOP reagent.

SPPS_Workflow start Start: Resin with free N-terminal amine resin_prep 1. Resin Swelling and Washing (DMF) start->resin_prep activation 2. Prepare Activation Mixture (Amino Acid + BOP + Base ± HOBt in DMF) resin_prep->activation coupling 3. Add Activation Mixture to Resin (Couple for 10-60 min) activation->coupling monitoring 4. Monitor with Kaiser Test coupling->monitoring monitoring->coupling washing 5. Wash Resin (DMF and DCM) monitoring->washing incomplete Incomplete complete Complete (Negative Test) end End: Coupled Peptide-Resin washing->end

Caption: Workflow for a single peptide coupling cycle using BOP reagent.

Conclusion

The stoichiometric control of BOP reagent and other reactants is paramount for achieving high-yield and high-purity peptide synthesis. The protocols and data presented in these application notes provide a robust starting point for researchers. It is important to note that while BOP is an effective coupling reagent, the generation of the carcinogenic byproduct HMPA requires appropriate safety measures.[2][3][4] For syntheses where HMPA is a concern, alternative coupling reagents such as PyBOP, which does not produce HMPA, should be considered.[9]

References

Application Notes and Protocols for Optimal Yields with BOP Reagent in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) for amide bond formation. The information compiled herein is intended to facilitate the optimization of reaction conditions to achieve high yields and purity in the synthesis of peptides and other amidic compounds.

Introduction to BOP Reagent

The BOP reagent is a highly efficient coupling agent widely used in organic synthesis, particularly for the formation of amide and ester bonds.[1][2] It is favored for its ability to mediate reactions under mild conditions, which is crucial for the synthesis of complex molecules with sensitive functional groups.[3] One of the key advantages of the BOP reagent is its capacity to suppress side reactions, such as the dehydration of asparagine and glutamine residues in peptide synthesis, and to minimize racemization.[1][4] However, a significant consideration when using the BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA), necessitating appropriate safety precautions and handling procedures.[1]

Mechanism of Action

The BOP reagent facilitates amide bond formation by activating a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. The generally accepted mechanism proceeds through the following steps:

  • Deprotonation: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion reacts with the BOP reagent to form an acyloxyphosphonium salt.

  • Active Ester Formation: This intermediate rapidly converts to a more stable and highly reactive benzotriazolyl active ester.

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.

  • Product Formation: The tetrahedral intermediate collapses to form the stable amide bond and releases 1-hydroxybenzotriazole (B26582) (HOBt) as a byproduct.

BOP_Mechanism RCOOH Carboxylic Acid RCOO Carboxylate Anion RCOOH->RCOO + Base Base Base (e.g., DIPEA) Base->RCOO Acyloxyphosphonium Acyloxyphosphonium Salt RCOO->Acyloxyphosphonium + BOP BOP BOP Reagent BOP->Acyloxyphosphonium HMPA HMPA (Byproduct) BOP->HMPA HOBt_ester Active HOBt Ester Acyloxyphosphonium->HOBt_ester Tetrahedral Tetrahedral Intermediate HOBt_ester->Tetrahedral + Amine Amine Amine (R'-NH2) Amine->Tetrahedral Amide Amide Product Tetrahedral->Amide HOBt_byproduct HOBt (Byproduct) Tetrahedral->HOBt_byproduct

Mechanism of BOP-mediated amide bond formation.

Optimizing Reaction Time and Temperature for Yield

While a definitive and universally optimal set of reaction conditions does not exist due to substrate variability, general trends and starting points can be extracted from the literature. Most protocols initiate the reaction at a reduced temperature (0 °C) to control the initial exothermic activation step and then allow the reaction to proceed at room temperature. The reaction time is often extended to ensure completion, typically ranging from a few hours to overnight.

The following table summarizes various reported conditions for BOP-mediated amide couplings. It is important to note that direct comparison of yields can be misleading due to the different substrates and scales used in these examples.

Carboxylic AcidAmineBaseSolventTemperature (°C)TimeYield (%)Reference
N-protected Amino AcidResin-bound AmineDIPEADMFRoom Temp.10 - 60 minHigh[3]
t-Boc-Tyr(Bzl)-OHResin-bound AmineNMMDMFRoom Temp.1 - 2 minComplete coupling[5][6]
General AcidGeneral AmineDIPEA/TEADMF0 to Room Temp.OvernightNot SpecifiedN/A
Boc-His(Tos)-OHPeptide-resinDIPEADMF/NMPNot SpecifiedNot SpecifiedHigh (low racemization with minimal DIEA)[7]
Acetic AcidPeptide-resinNot SpecifiedPyridine454 hNot Specified[8]

Key Observations:

  • Temperature: Reactions are almost universally started at 0 °C to manage the initial activation, followed by warming to room temperature. For particularly challenging couplings or specific applications, elevated temperatures (e.g., 45 °C) have been employed.[8]

  • Time: Reaction times are highly variable. For solid-phase peptide synthesis (SPPS), coupling times can be as short as 1-2 minutes for efficient reactions or extend up to an hour.[3][5][6] For solution-phase synthesis, an overnight reaction is common to ensure completion.

  • Solvent: N,N-Dimethylformamide (DMF) is the most frequently used solvent due to its excellent solvating properties for the reactants.

  • Base: A non-nucleophilic tertiary amine like DIPEA or TEA is essential. The amount of base can influence the extent of side reactions like racemization.[7]

Experimental Protocols

Below are detailed protocols for typical BOP-mediated amide coupling reactions in both solution-phase and solid-phase synthesis.

Protocol 1: General Solution-Phase Amide Coupling

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base and BOP: Add the amine (1.0-1.2 equivalents), followed by the base (e.g., DIPEA or TEA, 2.0-3.0 equivalents). To the stirred solution, add the BOP reagent (1.1-1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours (overnight is common).

  • Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers sequentially with a mild acid (e.g., 1N HCl or 5% citric acid), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

  • Resin Preparation: Swell the resin-bound amine in DMF for 30-60 minutes.

  • Activation Mixture: In a separate vessel, dissolve the N-α-protected amino acid (2.0-3.0 equivalents based on resin loading) and the BOP reagent (2.0-3.0 equivalents) in DMF. Add the base (e.g., DIPEA, 4.0-5.0 equivalents). Allow this pre-activation to proceed for a few minutes.

  • Coupling: Add the activation mixture to the swelled resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the coupling reaction for completion using a qualitative test, such as the Kaiser or TNBS test.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), to remove excess reagents and byproducts.

  • Deprotection: Proceed to the N-α-deprotection step to prepare for the next coupling cycle.

Experimental Workflow

The following diagram illustrates a typical workflow for a BOP-mediated amide coupling reaction, from setup to purification.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Flame-dried flask under N2/Ar dissolve_acid Dissolve Carboxylic Acid in Anhydrous DMF prep_flask->dissolve_acid cool Cool to 0 °C dissolve_acid->cool add_reagents Add Amine, Base, and BOP Reagent cool->add_reagents warm_stir Warm to Room Temp. & Stir (4-16h) add_reagents->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor quench Quench Reaction monitor->quench extract Organic Extraction quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash purify Dry, Concentrate, & Purify wash->purify

General workflow for a BOP-mediated coupling.

References

Application Notes and Protocols for BOP Reagent in Hindered Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the formation of an amide bond between sterically hindered amino acids, such as α,α-disubstituted or N-methylated amino acids, presents a significant synthetic challenge. Standard coupling reagents often lead to low yields, slow reaction rates, and increased racemization. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) is a powerful phosphonium (B103445) salt-based coupling reagent that has proven effective for these "difficult couplings."[1][2] BOP facilitates amide bond formation by rapidly generating a highly reactive benzotriazolyl ester intermediate.[3] These application notes provide detailed protocols, quantitative data, and mechanistic insights for the use of BOP reagent in the coupling of hindered amino acids.

A significant consideration when using BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[4] Therefore, appropriate safety precautions must be taken, and alternative reagents like PyBOP®, which does not produce HMPA, may be considered.[2]

Data Presentation

The following tables summarize the performance of BOP reagent in the coupling of hindered amino acids, with comparisons to other common coupling reagents where data is available.

Table 1: Coupling of Hindered Amino Acids using BOP and Other Reagents

Coupling ReactionCoupling ReagentSolventBaseReaction TimeYield (%)Racemization (%)Reference
Z-Gly-Phe + Val-OMeBOPCH₂Cl₂NMM--High
Z-Gly-Phe + Val-OMeBOP/HOBtCH₂Cl₂DIEA--Significantly Diminished
Boc-His(Tos) CouplingBOPDMF/NMPDIEA (3 equiv.)-Comparable to DCCLow
Boc-His(Tos) CouplingBOPDMF/NMPDIEA (9 equiv.)--~3%

Note: Quantitative yield and reaction time data for a direct comparison of BOP with other reagents for various hindered amino acids under identical conditions are not extensively available in the reviewed literature. The data presented is collated from different studies and may not represent a direct head-to-head comparison.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling of Hindered Amino Acids using BOP Reagent

This protocol is suitable for the coupling of moderately to severely hindered amino acids in solid-phase synthesis.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N-α-protected hindered amino acid (3.0 equivalents based on resin substitution)

  • BOP reagent (3.0 equivalents)

  • Diisopropylethylamine (DIEA) (5.3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF (5-10 mL per gram of resin) for at least 30 minutes in a reaction vessel.

  • N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or Boc) using standard deprotection protocols.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove deprotection reagents.

  • Amino Acid Activation: In a separate vessel, dissolve the N-α-protected hindered amino acid (3.0 equiv.) and BOP reagent (3.0 equiv.) in DMF. If using HOBt, add it to this solution.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Immediately add DIEA (5.3 equiv.) to the reaction vessel.

  • Reaction Time: Allow the reaction to proceed at room temperature with gentle agitation for 1-4 hours. For particularly difficult couplings (e.g., Aib-Aib), the reaction time may need to be extended.

  • Monitoring: Monitor the progress of the coupling reaction using the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat or Proceed: If the Kaiser test is positive, a second coupling may be necessary. Otherwise, proceed to the deprotection of the newly added amino acid for the next coupling cycle.

Protocol 2: Solution-Phase Coupling of Hindered Amino Acids using BOP Reagent

This protocol is suitable for the synthesis of peptide fragments containing hindered amino acids in solution.

Materials:

  • N-α-protected amino acid or peptide fragment with a free carboxylic acid (1.0 equivalent)

  • Amino acid ester or peptide fragment with a free amine (1.0 equivalent)

  • BOP reagent (1.1 equivalents)

  • Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (2.5 equivalents)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • 1-Hydroxybenzotriazole (HOBt) (optional, 1.1 equivalents)

Procedure:

  • Reagent Dissolution: Dissolve the N-α-protected amino acid/peptide (1.0 equiv.) and the amine component (1.0 equiv.) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the base (DIEA or NMM, 2.5 equiv.), followed by the BOP reagent (1.1 equiv.). If using HOBt, add it along with the BOP reagent.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude peptide.

  • Purification: Purify the crude peptide by flash column chromatography or preparative HPLC to obtain the desired product.

Mandatory Visualizations

Mechanism of Action of BOP Reagent

BOP_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO Deprotonation Base Base (e.g., DIEA) Base->RCOO Acyloxyphosphonium Acyloxyphosphonium Salt Intermediate RCOO->Acyloxyphosphonium BOP BOP Reagent BOP->Acyloxyphosphonium HOBt_anion HOBt Anion HOBt_ester HOBt Active Ester Acyloxyphosphonium->HOBt_ester Reaction with HOBt anion HMPA HMPA (Byproduct) Acyloxyphosphonium->HMPA Peptide Peptide Bond (R-CO-NH-R') HOBt_ester->Peptide Amine Amine (R'-NH₂) Amine->Peptide Nucleophilic Attack

Caption: Mechanism of BOP reagent-mediated amide bond formation.

Experimental Workflow for SPPS using BOP Reagent

SPPS_Workflow start Start: Resin-bound Peptide swell 1. Swell Resin in DMF start->swell deprotect 2. N-terminal Deprotection swell->deprotect wash1 3. Wash with DMF deprotect->wash1 activate 4. Pre-activate Hindered Amino Acid with BOP (+/- HOBt) wash1->activate couple 5. Couple to Resin (add DIEA) activate->couple monitor 6. Monitor with Kaiser Test couple->monitor wash2 7. Wash with DMF monitor->wash2 Negative recouple Recouple monitor->recouple Positive next_cycle Proceed to Next Cycle wash2->next_cycle end End of Synthesis wash2->end next_cycle->deprotect recouple->couple

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using BOP reagent.

References

BOP Reagent: Application and Protocols for the Synthesis of Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides, particularly those with "difficult" sequences, presents a significant challenge in chemical and pharmaceutical research. These sequences, often characterized by aggregation-prone hydrophobic residues, sterically hindered amino acids, or secondary structure formation on the solid support, can lead to low yields and purity of the final product. The choice of coupling reagent is paramount in overcoming these synthetic hurdles. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) was one of the pioneering phosphonium-based coupling reagents that demonstrated significant advantages over traditional carbodiimide (B86325) methods for such challenging syntheses.[1][2] This document provides detailed application notes and protocols for the use of the BOP reagent in the synthesis of difficult peptide sequences, alongside a comparative analysis with its successors.

The BOP reagent effectively activates the carboxylic acid of an amino acid by forming a reactive ester intermediate, which readily reacts with the amine component to form the desired amide bond.[3] This method has been shown to proceed more rapidly and to a greater degree of completion for peptide bond formations that are slow with conventional methods like DCC.[2] However, a significant drawback of the BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[4] This has led to the development of safer and more efficient alternatives such as PyBOP® and HATU.

Advantages and Limitations of BOP Reagent

Advantages:

  • High Coupling Efficiency: Particularly effective for difficult couplings involving sterically hindered amino acids or complex peptide sequences.

  • Rapid Reaction Rates: BOP-mediated couplings are often faster and more complete than those using carbodiimide reagents like DCC.

  • Suppression of Side Reactions: Minimizes the dehydration of asparagine and glutamine side chains.

  • Low Racemization: Leads to lower levels of racemization compared to DCC, especially with controlled base amounts.

Limitations:

  • Toxicity: Produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), necessitating stringent safety precautions.

  • Superseded by Newer Reagents: Safer and often more efficient reagents like PyBOP and HATU have been developed.

Comparative Performance of Coupling Reagents

The development of peptide coupling reagents has progressed significantly since the introduction of BOP. Reagents like PyBOP, which replaces the dimethylamino groups with pyrrolidino groups, and aminium-based reagents like HATU, offer improved safety profiles and, in many cases, superior performance, especially for notoriously difficult sequences. While direct quantitative comparisons with BOP are limited in recent literature due to its reduced use, the performance of its successor, PyBOP, against other modern reagents provides valuable context.

Table 1: Comparison of Coupling Reagent Performance in the Synthesis of Difficult Peptides

Peptide SequenceCoupling ReagentCoupling TimeCrude Purity (%)Reference
Acyl Carrier Protein (65-74)PyBOP2 x 20 min70.27
Acyl Carrier Protein (65-74)HATU2 x 20 min79.91
Acyl Carrier Protein (65-74)HCTU2 x 20 min80.52
β-Amyloid (1-42)PyBOP2 x 20 min88.54
β-Amyloid (1-42)HATU2 x 20 min91.23
β-Amyloid (1-42)HCTU2 x 20 min92.11

Note: It has been reported that PyBOP produces a cleaner crude product in the synthesis of ACP (65-74) as analyzed by HPLC compared to the BOP reagent, indicating higher coupling efficiency and fewer side products.

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using BOP Reagent

This diagram outlines the fundamental steps in a typical solid-phase peptide synthesis cycle using the BOP reagent.

SPPS_Workflow Resin Resin Support Deprotection Nα-Deprotection (e.g., TFA for Boc) Resin->Deprotection Washing1 Washing (e.g., DCM, DMF) Deprotection->Washing1 Neutralization Neutralization (e.g., DIEA in DMF) Washing1->Neutralization Washing2 Washing (e.g., DMF) Neutralization->Washing2 Coupling Amino Acid Coupling (Boc-AA-OH, BOP, Base) Washing2->Coupling Washing3 Washing (e.g., DMF, DCM) Coupling->Washing3 Repeat Repeat Cycle Washing3->Repeat for next amino acid Cleavage Cleavage from Resin & Global Deprotection Washing3->Cleavage Final cycle Purification Purification (e.g., RP-HPLC) Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Synthesis of [Ala¹⁵]-GRF(1-29)-NH₂ using BOP Reagent

This protocol is adapted from the successful synthesis of a Growth Hormone-Releasing Factor analog.

1. Resin Preparation:

  • Start with a suitable resin, such as p-methylbenzhydrylamine (MBHA) resin for C-terminal amides.

  • Swell the resin in dichloromethane (B109758) (DCM) for 1 hour.

2. Nα-Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

3. Neutralization:

  • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes.

  • Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).

4. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with BOP reagent (3 equivalents) in DMF.

  • Add DIEA (5.3 equivalents) to the activation mixture.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser (ninhydrin) test. For proline or other secondary amines, an alternative test like the isatin (B1672199) test should be used.

  • If the coupling is incomplete, a second coupling can be performed.

5. Washing:

  • After complete coupling, wash the resin with DMF (3x) and DCM (3x).

6. Repeat Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Note: For the coupling of Boc-Asn-OH, multiple couplings may be required due to the potential for side reactions.

7. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Treat the dried resin with anhydrous hydrogen fluoride (B91410) (HF) containing scavengers (e.g., anisole) at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.

  • Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

8. Purification:

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of Acyl Carrier Protein (ACP) (65-74) Fragment using BOP Reagent

This protocol describes the synthesis of the difficult ACP(65-74) sequence.

1. Resin and Amino Acid Preparation:

  • Start with a suitable resin for Fmoc or Boc chemistry (the original patent describes both). For this example, we'll outline a Boc-based synthesis on a PAM resin.

  • For each coupling cycle, use the corresponding Boc-protected amino acid.

2. Deprotection and Neutralization (Boc Chemistry):

  • Perform Nα-Boc deprotection with TFA in DCM as described in Protocol 1.

  • Neutralize with a suitable base such as N-Methylmorpholine (NMM) or DIEA in DMF.

3. Amino Acid Coupling:

  • For a 0.2 mmol scale synthesis, dissolve the Boc-protected amino acid (e.g., 0.2 mmol of Boc-Tyr(Bzl)-OH) and BOP reagent (0.2 mmol) in 1 mL of 0.2M NMM in DMF.

  • Mix for one minute to pre-activate.

  • Add the solution to the deprotected peptide-resin in the reaction vessel.

  • Allow the coupling to proceed for approximately 1 hour at room temperature. The original patent notes that coupling can be complete within 1-2 minutes.

  • Monitor the reaction completion with a suitable test (e.g., Kaiser test).

4. Washing and Cycle Repetition:

  • Wash the resin thoroughly with DMF and DCM after each coupling step.

  • Repeat the deprotection, neutralization, and coupling cycles for all amino acids in the sequence.

5. Final Cleavage and Purification:

  • Follow the cleavage and purification steps as outlined in Protocol 1.

Signaling Pathway of a BOP-Synthesized Peptide Analog

The synthesis of bioactive peptides is a major application of these chemical methods. Growth Hormone-Releasing Factor (GRF), also known as Growth Hormone-Releasing Hormone (GHRH), is a peptide hormone that stimulates the synthesis and release of growth hormone from the anterior pituitary. The protocol for synthesizing a GRF analog using the BOP reagent has been established. The signaling pathway initiated by GHRH is crucial for growth and metabolism.

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GHRH GHRH GHRHR GHRH Receptor (GHRH-R) GHRH->GHRHR Binds G_Protein Gs Protein GHRHR->G_Protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB GH_Gene Growth Hormone Gene pCREB->GH_Gene Binds to CRE (Promoter) GH_mRNA GH mRNA GH_Gene->GH_mRNA Transcription GH_Synthesis Growth Hormone Synthesis & Secretion GH_mRNA->GH_Synthesis Translation

GHRH signaling pathway leading to growth hormone synthesis.

Conclusion

The BOP reagent has historically been a valuable tool for the synthesis of difficult peptide sequences, offering advantages in coupling efficiency and speed over older methods. However, the significant safety concern associated with the formation of the carcinogenic byproduct HMPA has led to its replacement in many applications by safer and often more effective alternatives like PyBOP and HATU. The protocols provided herein offer a guide for researchers who may still have applications for this reagent, while the comparative data highlights the advancements in the field of peptide synthesis. For new and challenging synthetic endeavors, the use of modern, safer coupling reagents is strongly recommended.

References

Application Notes and Protocols for Large-Scale Peptide Synthesis Using BOP Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), commonly known as BOP reagent, is a highly efficient coupling reagent utilized in both solid-phase and solution-phase peptide synthesis.[1] Its application is particularly advantageous for large-scale synthesis due to its rapid coupling kinetics and ability to minimize certain side reactions.[2][3] BOP has demonstrated superiority in difficult coupling scenarios, such as those involving sterically hindered amino acids or complex peptide sequences, often yielding faster and more complete reactions compared to traditional carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC).[3][4]

These application notes provide a comprehensive overview of the use of BOP reagent in large-scale peptide synthesis, including its mechanism of action, comparative data, and detailed experimental protocols.

Mechanism of Action

The BOP reagent facilitates the formation of a peptide bond by activating the carboxyl group of an N-protected amino acid. This activation proceeds through the formation of an acyloxyphosphonium salt intermediate. This highly reactive species can then react with the N-terminal amine of the growing peptide chain to form the desired amide bond.[5] The presence of a non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial to deprotonate the carboxylic acid, forming a carboxylate salt that is more soluble and reactive.[6]

BOP_Mechanism R_COOH N-Protected Amino Acid (R-COOH) Acyloxyphosphonium Acyloxyphosphonium Salt (Reactive Intermediate) R_COOH->Acyloxyphosphonium Base Tertiary Base (e.g., DIPEA) Base->R_COOH BOP BOP Reagent BOP->Acyloxyphosphonium Peptide_Bond Peptide Bond Formation Acyloxyphosphonium->Peptide_Bond Peptide_NH2 N-Terminal Amine of Peptide Chain (H₂N-Peptide) Peptide_NH2->Peptide_Bond Byproducts Byproducts (HMPA, HOBt) Peptide_Bond->Byproducts

BOP-mediated peptide bond formation mechanism.

Advantages and Disadvantages

Advantages:

  • High Coupling Efficiency: BOP reagent promotes rapid and complete amide bond formation, often proving more effective than carbodiimides, especially for challenging sequences.[4]

  • Reduced Side Reactions: It effectively minimizes the dehydration of asparagine and glutamine side chains, a common issue with other coupling agents.[1][7]

  • Low Racemization: When used with appropriate bases like DIPEA, BOP reagent generally leads to low levels of racemization, preserving the stereochemical integrity of the amino acids.[3]

Disadvantages:

  • Carcinogenic Byproduct: The primary drawback of the BOP reagent is the stoichiometric formation of hexamethylphosphoramide (B148902) (HMPA), a known carcinogen.[1][3] This necessitates stringent safety protocols and thorough purification of the final peptide product.

  • Cost: BOP reagent can be more expensive than traditional coupling reagents like DCC.

Data Presentation

The following tables summarize the comparative performance of BOP reagent against other common coupling reagents. While precise quantitative data from head-to-head comparisons in the literature is limited, the information presented reflects the general findings and reported outcomes.

Table 1: Coupling Reagent Performance Comparison
FeatureBOPDCCHBTU/HATUPyBOP
Coupling Efficiency High to Very HighModerate to HighVery HighHigh to Very High
Racemization LowModerate to HighLowLow
Solubility Good in DMFModerateGood in DMFGood in DMF
Byproduct Toxicity High (HMPA)Moderate (DCU)LowLow
Cost Moderate to HighLowHighHigh

Data compiled from qualitative statements in multiple sources.[3][4][7]

Table 2: Influence of Base on Racemization with BOP Reagent
Tertiary BaseRelative Degree of RacemizationReference
N,N-diisopropylethylamine (DIPEA)Low[8]
N-methylmorpholine (NMM)Higher than DIPEA[8]

Note: The extent of racemization is sequence-dependent and influenced by reaction conditions. Excess base can increase the risk of racemization.[6][8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of [Ala¹⁵]-GRF(1-29)-NH₂ using BOP Reagent

This protocol is adapted from a reported synthesis and exemplifies the use of BOP in a complex peptide synthesis.[4]

Materials:

  • Boc-protected amino acids

  • BOP reagent

  • N,N-diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Resin (e.g., p-methylbenzhydrylamine resin)

  • Trifluoroacetic acid (TFA) for deprotection

  • Dichloromethane (DCM)

  • Reagents for cleavage and purification (e.g., HF, scavengers, HPLC solvents)

Equipment:

  • Automated or manual peptide synthesizer

  • Reaction vessel

  • Shaker

  • HPLC system for purification and analysis

Procedure:

  • Resin Preparation: Swell the resin in DMF for 1-2 hours.

  • Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of TFA in DCM (typically 25-50%). Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of DIPEA in DMF (typically 5-10%). Wash the resin with DMF.

  • Coupling Cycle:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents relative to resin substitution) with BOP reagent (3 equivalents) in DMF.

    • Add DIPEA (5.3 equivalents) to the amino acid/BOP solution.

    • Immediately add the activation mixture to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

    • After completion, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, neutralization, and coupling cycles for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), typically with scavengers like anisole.

  • Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

Protocol 2: General Solution-Phase Dipeptide Synthesis using BOP Reagent

Materials:

  • N-protected amino acid

  • C-protected amino acid (or amino acid ester)

  • BOP reagent

  • DIPEA or NMM

  • Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Dissolution: Dissolve the N-protected amino acid (1 equivalent) and the C-protected amino acid (1 equivalent) in the chosen anhydrous solvent.

  • Base Addition: Add the tertiary base (e.g., DIPEA, 2 equivalents) to the solution.

  • Coupling Reagent Addition: Add the BOP reagent (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel.

Experimental Workflow and Signaling Pathways

SPPS_Workflow Start Start: Swollen Resin Deprotection 1. Nα-Deprotection (e.g., TFA for Boc) Start->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization 2. Neutralization (e.g., DIPEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Amino Acid Coupling (AA + BOP + Base) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Check All Amino Acids Added? Wash3->Check Check->Deprotection No Cleavage 4. Cleavage from Resin & Side-chain Deprotection Check->Cleavage Yes Purification 5. Purification (RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

General workflow for solid-phase peptide synthesis (SPPS).

Conclusion

The BOP reagent remains a powerful tool for large-scale peptide synthesis, offering high efficiency and reduced side reactions.[9] However, the generation of the carcinogenic byproduct HMPA necessitates careful handling and purification procedures.[3] Researchers and drug development professionals should weigh the benefits of BOP against its safety concerns and the availability of safer, albeit sometimes more expensive, alternatives like PyBOP, HBTU, and HATU.[7] By following well-defined protocols and implementing appropriate safety measures, BOP reagent can be effectively utilized to produce complex peptides on a large scale.

References

Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with BOP Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on a solid support.[1] The choice of coupling reagent is critical for the success of SPPS, directly impacting coupling efficiency, synthesis time, and the purity of the final peptide. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is a highly effective phosphonium (B103445) salt-based coupling reagent that has been widely used in SPPS.[2][3] It is particularly well-suited for automated synthesis due to its rapid and efficient coupling, low racemization, and ability to overcome difficult coupling steps.[2][4]

These application notes provide detailed protocols and data for the use of BOP reagent in automated solid-phase peptide synthesis, intended to guide researchers, scientists, and drug development professionals in optimizing their peptide synthesis workflows.

Principle of BOP Reagent Action

In peptide synthesis, the BOP reagent activates the carboxyl group of an N-protected amino acid to facilitate the formation of an amide bond with the free amino group of the growing peptide chain attached to the solid support.[5] The mechanism involves the formation of a highly reactive OBt (1-hydroxybenzotriazole) ester intermediate.[6] This activated ester is then susceptible to nucleophilic attack by the resin-bound amine, resulting in the formation of a stable peptide bond. The reaction is typically carried out in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), to facilitate the deprotonation of the carboxylic acid and neutralize released protons.[2][6]

A significant consideration when using BOP is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[3][7] Consequently, safer alternatives like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have been developed, which function similarly but avoid the generation of HMPA.[6][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of BOP and comparable coupling reagents in SPPS.

Table 1: Comparison of Coupling Reagents in Fmoc-SPPS

Coupling ReagentKey AdvantagesPotential DrawbacksReferences
BOP Rapid and efficient coupling, low racemization, effective for difficult couplings.[2][9]Forms carcinogenic byproduct (HMPA).[3][7][2][3][7][9]
PyBOP Similar efficiency to BOP, avoids carcinogenic byproducts.[6][8]Can be less efficient than HATU for some sequences.[10][6][8][10]
HBTU/TBTU High coupling efficiency, widely used in automated synthesizers.[7]Can cause guanidinylation of the N-terminal amino group.[7]
HATU More reactive than HBTU, excellent for hindered couplings.More expensive than HBTU.
DIC/HOBt Cost-effective, low racemization.[10]Slower than phosphonium/aminium salt-based reagents.[10][10]

Table 2: Typical Reagent Equivalents for BOP Coupling in Automated SPPS

ReagentEquivalents (per equivalent of amino group on resin)Reference
Protected Amino Acid3 - 5[6]
BOP Reagent3 - 5[2]
Tertiary Base (e.g., DIEA)5.3 - 10[2][6]

Experimental Protocols

The following are generalized protocols for automated solid-phase peptide synthesis using the BOP reagent. These protocols can be adapted for both Fmoc/tBu and Boc/Bzl strategies.

Protocol 1: Automated Fmoc-SPPS using BOP Reagent

This protocol outlines a single coupling cycle on an automated peptide synthesizer.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in dimethylformamide (DMF) for at least 30 minutes before the first coupling step.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for an additional 15-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

  • A Kaiser test can be performed to confirm the presence of a free primary amine (a positive test results in blue beads).[6]

3. Amino Acid Coupling:

  • In a separate reaction vessel or cartridge, dissolve the Fmoc-protected amino acid (3-5 equivalents) and BOP reagent (3-5 equivalents) in DMF.[2][6]

  • Add DIEA (6-10 equivalents) to the amino acid/BOP solution and mix briefly to activate the amino acid.[6]

  • Immediately transfer the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 30-120 minutes. Reaction times may need to be extended for sterically hindered amino acids.[6]

4. Washing:

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (B109758) (DCM) (2-3 times), and finally DMF (2-3 times).[6]

5. Repeat Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Deprotection and Cleavage:

  • After the final coupling and washing, perform a final Fmoc deprotection (step 2).

  • Wash the resin with DMF and then DCM, and dry under vacuum.

  • Add a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to the resin.

  • Incubate at room temperature for 2-4 hours with occasional swirling.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.[6]

Protocol 2: Automated Boc-SPPS using BOP Reagent

This protocol outlines a single coupling cycle for the Boc strategy.

1. Resin Preparation:

  • Start with a suitable Boc-amino acid-preloaded resin (e.g., PAM resin).

2. Boc Deprotection:

  • Treat the resin with a solution of TFA in DCM (typically 25-50%) for about 30 minutes.

  • Drain the deprotection solution.

  • Wash the resin with DCM.

3. Neutralization:

  • Neutralize the resulting TFA salt by treating the resin with a solution of 10% DIEA in DCM.[11]

  • Alternatively, an in situ neutralization can be performed during the coupling step with BOP/DIEA.[1][11]

4. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with BOP (3 equivalents) and DIEA (5.3 equivalents) in DMF.[2]

  • Transfer the activated amino acid solution to the neutralized resin.

  • Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, the reaction time can be extended.

5. Washing:

  • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

6. Repeat Cycle:

  • Repeat steps 2-5 for each amino acid to be added to the peptide chain.

7. Final Cleavage:

  • After the final coupling and washing, perform a final Boc deprotection.

  • Cleave the peptide from the resin using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

Diagrams

Signaling Pathway Example: p53-MDM2 Interaction

Synthetic peptides are valuable tools for studying biological signaling pathways.[10] For instance, peptides can be designed to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This inhibition can lead to the stabilization and activation of p53, ultimately inducing apoptosis in cancer cells.[10]

p53_MDM2_Pathway p53 p53 Apoptosis Apoptosis p53->Apoptosis induces MDM2 MDM2 Ub Ubiquitination MDM2->Ub Peptide Synthetic Peptide (Inhibitor) Peptide->MDM2 inhibits Ub->p53 targets Degradation Proteasomal Degradation Ub->Degradation

Caption: Inhibition of the p53-MDM2 interaction by a synthetic peptide.

Experimental Workflow: Automated SPPS Cycle

The following diagram illustrates the general workflow for a single cycle of automated solid-phase peptide synthesis.

SPPS_Workflow start Start Cycle: Resin with Free Amine coupling Amino Acid Coupling (Protected AA, BOP, Base) start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) wash1->deprotection wash2 Wash (DMF) deprotection->wash2 end Next Cycle or Final Cleavage wash2->end

Caption: Automated Solid-Phase Peptide Synthesis Cycle Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization with BOP Reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) reagent, with a special focus on minimizing racemization during amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is BOP reagent and what are its primary applications?

A1: BOP reagent is a phosphonium-based coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine.[1] Its primary application is in peptide synthesis, where preserving the stereochemical integrity of amino acids is crucial.[1] It is also used in the synthesis of small molecules and for ester formation.[2]

Q2: What is racemization in the context of peptide synthesis?

A2: Racemization is the process where a chiral amino acid, typically in the L-configuration, is converted into a mixture of both L- and D-enantiomers. This is a critical issue in peptide synthesis as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the stereochemistry of its constituent amino acids.

Q3: What is the primary mechanism of racemization when using BOP reagent?

A3: The main pathway for racemization during BOP-mediated coupling involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The α-proton of this oxazolone (B7731731) is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity at the α-carbon.

Q4: What is the most significant hazardous byproduct of the BOP reagent?

A4: The most notable and hazardous byproduct of the BOP reagent is hexamethylphosphoramide (B148902) (HMPA), which is a known carcinogen.[3] Due to this safety concern, alternative reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have been developed, which do not produce HMPA.[2][3]

Q5: How should I handle and store BOP reagent?

A5: BOP reagent should be handled with caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[4] It should be stored in a cool, dry place, desiccated at -20°C to prevent moisture degradation.[5][6]

Q6: Are there safer alternatives to BOP reagent?

A6: Yes, PyBOP is a commonly used alternative that functions similarly to BOP but is considered safer because it does not produce the carcinogenic byproduct HMPA.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of racemization detected 1. Excess or strong base: The base used can abstract the α-proton of the activated amino acid. Using an excess amount or a less sterically hindered base increases the rate of racemization.[7] 2. Prolonged pre-activation time: Allowing the carboxylic acid to be activated for too long before the addition of the amine component can increase the opportunity for oxazolone formation and subsequent racemization. 3. Elevated reaction temperature: Higher temperatures can accelerate the rate of racemization.1. Optimize the base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like N-methylmorpholine (NMM).[8] Use the minimum necessary amount of base (typically 1.5-2 equivalents).[9] 2. Minimize pre-activation time: Add the amine component shortly after the activation of the carboxylic acid. In some cases, in-situ activation (adding all components together) may be preferable. 3. Lower the reaction temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature).[9]
Incomplete coupling reaction 1. Steric hindrance: Coupling of bulky or sterically hindered amino acids can be slow and inefficient. 2. Peptide aggregation: The growing peptide chain can aggregate on the solid support, blocking reactive sites. 3. Reagent degradation: BOP reagent is sensitive to moisture.1. Increase reagent equivalents: For difficult couplings, increasing the equivalents of the amino acid and BOP reagent may be necessary. 2. Use structure-disrupting additives: Adding chaotropic salts like LiCl can help disrupt secondary structures and improve solvation. 3. Ensure anhydrous conditions: Use anhydrous solvents and handle the BOP reagent under an inert atmosphere.
Formation of HMPA byproduct This is an inherent byproduct of the BOP reagent's reaction mechanism.1. Purification: Use robust purification techniques such as flash column chromatography to remove HMPA from the final product.[9] 2. Use a safer alternative: Consider using PyBOP, which does not generate HMPA.[2][3]
Dehydration of asparagine or glutamine residues While less common with BOP than with carbodiimide (B86325) reagents, it can still occur under certain conditions.Ensure the reaction is not unnecessarily heated and that the activation and coupling steps proceed smoothly. BOP is generally effective at minimizing this side reaction.[2]

Quantitative Data on Racemization

The extent of racemization during BOP-mediated coupling is influenced by several factors. The following tables summarize available quantitative data from various studies to illustrate these effects.

Table 1: Effect of Base on Racemization

Coupling ReagentBase (equivalents)Amino Acid% EpimerizationReference
BOPDIPEA (3)Boc-His(Tos)< DCC[7]
BOPDIPEA (9)Boc-His(Tos)~3%[7]
BOPDIPEAZ-Gly-DipeptideLeast Racemization
BOPNMMZ-Gly-DipeptideMost Racemization

Table 2: Comparison of BOP with Other Coupling Reagents

Coupling ReagentCondition% RacemizationReference
BOPMinimal DIEALess than DCC[7]
DCC-Higher than BOP[7]
HCTU-Reduced vs. BOP[2]

Experimental Protocols

Protocol 1: General Procedure for BOP-Mediated Amide Coupling with Minimized Racemization

This protocol provides a general guideline for coupling an N-protected amino acid to an amine in solution phase.

Materials:

  • N-protected amino acid (1.0 eq.)

  • Amine component (1.0 eq.)

  • BOP reagent (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.0 eq., optional but recommended)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid and HOBt (if used) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the solution and stir for 5-10 minutes.

  • In a separate flask, dissolve the BOP reagent in anhydrous DMF.

  • Slowly add the BOP reagent solution to the cooled amino acid solution.

  • Allow the mixture to stir at 0 °C for a pre-activation time of 5-10 minutes.

  • Add the amine component to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling with BOP Reagent

This protocol is for the coupling of an Fmoc-protected amino acid to a resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq.)

  • Fmoc-amino acid (2.0 eq.)

  • BOP reagent (2.0 eq.)

  • DIPEA (4.0 eq.)

  • HOBt (2.0 eq., optional but recommended)

  • Anhydrous DMF

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for 30-60 minutes.

  • In a separate vessel, dissolve the Fmoc-amino acid and HOBt (if used) in anhydrous DMF.

  • Add DIPEA to the amino acid solution.

  • Add the BOP reagent to the solution and allow for a brief pre-activation of 1-2 minutes.

  • Add the activated amino acid solution to the swelled resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative Kaiser test (beads remain colorless or yellowish) indicates complete coupling.

  • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizations

BOP_Activation_and_Racemization cluster_activation Activation Pathway cluster_racemization Racemization Pathway Carboxylic_Acid R-COOH (Amino Acid) Base Base (e.g., DIPEA) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Active_Ester OBt Active Ester Carboxylate->Active_Ester + BOP BOP BOP Reagent Peptide_Bond Peptide Bond (Desired Product) Active_Ester->Peptide_Bond + Amine Activated_Intermediate Activated Intermediate Active_Ester->Activated_Intermediate Amine H₂N-R' (Amine Component) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Intermediate->Oxazolone + Base (α-proton abstraction) Racemized_Product Racemized Product (L- and D-mixture) Oxazolone->Racemized_Product + Amine

Caption: Mechanism of BOP-mediated amide bond formation and the competing racemization pathway.

Troubleshooting_Workflow Start High Racemization Detected CheckBase Is the base sterically hindered (e.g., DIPEA)? Start->CheckBase CheckBaseAmount Is the minimum necessary amount of base being used? CheckBase->CheckBaseAmount Yes Solution Implement recommended changes CheckBase->Solution No (Switch to DIPEA) CheckTemp Is the reaction temperature low (0°C to RT)? CheckBaseAmount->CheckTemp Yes CheckBaseAmount->Solution No (Reduce equivalents) CheckPreactivation Is the pre-activation time minimized? CheckTemp->CheckPreactivation Yes CheckTemp->Solution No (Lower temperature) UseAdditive Is a racemization suppressant (e.g., HOBt) being used? CheckPreactivation->UseAdditive Yes CheckPreactivation->Solution No (Minimize time) UseAdditive->Solution No (Add HOBt) End Racemization Minimized UseAdditive->End Yes Solution->End

Caption: A logical workflow for troubleshooting high racemization in BOP-mediated couplings.

References

Technical Support Center: Troubleshooting BOP Reagent Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common problems encountered when using (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) reagent for peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of BOP reagent and what are its main advantages?

BOP is a phosphonium (B103445) salt-based coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine, a critical step in peptide synthesis.[1] Its mechanism involves the activation of the carboxylic acid by forming a more reactive OBt active ester intermediate.[2] This intermediate then readily reacts with the amine to form the desired peptide bond.[3] The main advantages of BOP include high coupling efficiency, rapid reaction times, good solubility in common organic solvents, and a reduced risk of racemization compared to carbodiimide (B86325) reagents.[3][4] It is also effective at preventing the dehydration of asparagine and glutamine residues.[4]

Q2: What is the most significant drawback of using BOP reagent?

The primary concern with using BOP reagent is the stoichiometric formation of hexamethylphosphoramide (B148902) (HMPA) as a byproduct.[5][6] HMPA is a known carcinogen, which requires careful handling during the reaction and thorough purification to remove it from the final product.[5][6] Due to this safety concern, alternatives like PyBOP, which do not produce HMPA, have been developed.[5]

Q3: What are common indicators of low or failed coupling efficiency?

The most direct way to monitor coupling reaction completion on a solid support is by using the Kaiser test.[7][8] This colorimetric test detects the presence of free primary amines on the resin. A positive result (a blue/purple color) indicates that the coupling is incomplete.[8][9] Other indicators include the presence of deletion sequences (the target peptide missing one or more amino acid residues) in the final analysis by HPLC or Mass Spectrometry.[9]

Q4: Can BOP reagent be used for sterically hindered amino acids?

While BOP is an efficient coupling reagent, its performance can be reduced when dealing with sterically hindered amino acids (e.g., Val, Ile, N-methylated amino acids) or "difficult sequences" prone to aggregation.[9][10] For these challenging couplings, more powerful reagents like HATU or COMU may provide better results.[11][12] Alternatively, optimizing reaction conditions by increasing the temperature or reaction time may be necessary.[9][13]

Troubleshooting Guide for Low Coupling Efficiency

Problem 1: The Kaiser test is positive (blue beads) after a standard coupling reaction time.

A positive Kaiser test indicates the presence of unreacted free amines, signifying incomplete coupling.

Potential Cause Recommended Solution
Insufficient Reaction Time Extend the coupling reaction time (e.g., from 1-2 hours to 4 hours or overnight) and repeat the Kaiser test.[13]
Steric Hindrance The amino acid being coupled is bulky (e.g., Aib, Val, Ile) or the N-terminus of the peptide is hindered. Perform a second coupling (double coupling) with fresh reagents.[9] Consider switching to a more potent coupling reagent like HATU or COMU for this specific step.[11][12]
Peptide Aggregation on Resin The growing peptide chain is folding on the solid support, blocking reactive sites. Try swelling the resin in a different solvent (e.g., NMP instead of DMF) or perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to disrupt secondary structures.[9][13][14]
Reagent Degradation The BOP reagent or the amino acid solution may have degraded. Use fresh, high-quality reagents. Ensure solvents are anhydrous, as water can hydrolyze the activated species.[13]
Suboptimal Reagent Stoichiometry The equivalents of BOP, amino acid, and base are incorrect. Ensure you are using the recommended excess of reagents (typically 1.5 to 2 equivalents of each relative to the resin loading).[5]

Problem 2: Mass spectrometry analysis of the crude product shows significant deletion sequences.

This indicates a failed coupling at one or more positions in the peptide sequence.

Potential Cause Recommended Solution
Difficult Coupling Sequence Certain sequences, particularly those containing hydrophobic or bulky residues, are prone to aggregation and incomplete coupling.[14] Identify the point of failure and re-synthesize the peptide using an optimized protocol for that specific residue, such as using a different coupling reagent (e.g., HATU) or incorporating a pseudoproline dipeptide to disrupt aggregation.[10]
Formation of δ-Lactam (with Arginine) When coupling Arginine, an intramolecular cyclization can occur to form a stable δ-lactam, which is an inactive species.[9] To minimize this, use an in situ activation protocol where the BOP reagent is added to the resin immediately after the protected arginine, reducing the time the activated amino acid spends in solution. Using a lower excess of base can also help.[9]
Premature Termination Although less common with phosphonium reagents like BOP, side reactions can cap the peptide chain.[15] Ensure proper washing steps are performed to remove any residual reagents from previous steps that could interfere with the coupling.

Problem 3: The final product yield is low, even with a negative Kaiser test.

This can occur if side reactions that do not involve the N-terminal amine are taking place.

Potential Cause Recommended Solution
Racemization The chiral center of the amino acid may be epimerizing, leading to diastereomeric impurities that are difficult to separate and reduce the yield of the desired product. While BOP has a low propensity for racemization, this can be exacerbated by prolonged reaction times or excess base.[5] Minimize the amount of base used and keep reaction temperatures at or below room temperature.[5]
Side-Chain Reactions Unprotected or poorly protected side chains can undergo reactions. Ensure that appropriate side-chain protecting groups are used for all relevant amino acids.
Loss of Peptide from Resin The linkage between the peptide and the resin may be unstable to the reaction conditions, leading to premature cleavage. This is highly dependent on the type of resin and linker used. Ensure your synthesis strategy is compatible with your chosen solid support.

Quantitative Data Summary

The choice of coupling reagent, solvent, and base can significantly impact coupling efficiency. While BOP is effective, other reagents may offer advantages in specific situations.

Coupling Reagent Typical Additive Common Base Solvent Typical Reaction Time Reported Yield (%) Key Considerations
BOP HOBt (inherent)DIEA, NMMDMF, NMP30-60 min~95Produces carcinogenic HMPA byproduct.[4][16]
PyBOP HOBt (inherent)DIEA, NMMDMF30 min~95Safer alternative to BOP; does not produce HMPA.[12]
HBTU HOBt (inherent)DIEA, NMMDMF30 min~95-98Can cause guanidinylation of the N-terminus if used in excess.[12]
HATU HOAt (inherent)DIEA, 2,4,6-CollidineDMF30 min>99Highly efficient, especially for hindered couplings; more expensive.[3][12]
COMU OxymaPure (inherent)DIEADMF15-30 min>99High efficiency, safer (non-explosive) byproduct profile, good solubility.[12][17][18]

Experimental Protocols

Standard BOP-Mediated Coupling Protocol (Solid Phase)

This protocol describes a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide with a free N-terminus.

  • Resin Preparation : Swell the N-terminal deprotected peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Activation Solution Preparation : In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 equivalents relative to resin loading) and BOP reagent (2.0 equivalents) in DMF.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents) to the activation solution. Note: The base is crucial for deprotonating the carboxylic acid.

  • Coupling Reaction : Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring : Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.

  • Washing : Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol for Kaiser Test

This qualitative test is used to detect free primary amines on the resin.

Reagents:

  • Reagent A : 1 g of ninhydrin (B49086) in 20 mL of n-butanol.[8]

  • Reagent B : 40 g of phenol (B47542) in 20 mL of n-butanol.[8]

  • Reagent C : 1.0 mL of 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[8]

Procedure:

  • Place a small sample of resin beads (10-15 beads) into a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the tube at 100-110°C for 5 minutes.[8][9]

  • Observe the color of the beads and the solution.

Interpretation:

  • Blue/Purple beads and/or solution : Incomplete coupling (positive result).

  • Colorless/Yellow beads and solution : Complete coupling (negative result).

Visual Guides

BOP_Activation_Pathway RCOOH Carboxylic Acid (Fmoc-AA-OH) Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate BOP BOP Reagent Acyloxy Acyloxyphosphonium Intermediate BOP->Acyloxy Amine N-terminal Amine (H2N-Peptide-Resin) Peptide Peptide Bond (Fmoc-AA-NH-Peptide-Resin) Amine->Peptide Carboxylate->Acyloxy + BOP OBt_Ester OBt Active Ester Acyloxy->OBt_Ester Intramolecular Rearrangement HMPA HMPA (Byproduct) Acyloxy->HMPA OBt_Ester->Peptide + Amine

Caption: BOP reagent activation of a carboxylic acid to form a peptide bond.

Troubleshooting_Workflow Start Coupling Reaction Performed Kaiser Perform Kaiser Test Start->Kaiser Negative Negative (Yellow) Kaiser->Negative Result? Positive Positive (Blue) Kaiser->Positive Proceed Proceed to Deprotection Negative->Proceed Troubleshoot Troubleshoot Incomplete Coupling Positive->Troubleshoot DoubleCouple Perform Double Coupling Troubleshoot->DoubleCouple ChangeReagent Use Stronger Reagent (e.g., HATU) Troubleshoot->ChangeReagent OptimizeCond Optimize Conditions (Temp, Solvent) Troubleshoot->OptimizeCond CheckReagents Check Reagent Quality Troubleshoot->CheckReagents Kaiser2 Perform Kaiser Test Again DoubleCouple->Kaiser2 ChangeReagent->Kaiser2 OptimizeCond->Kaiser2 CheckReagents->Kaiser2 Kaiser2->Negative Kaiser2->Positive Still Positive?

Caption: A workflow for troubleshooting incomplete peptide coupling reactions.

Problem_Solution_Map cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions PositiveKaiser Positive Kaiser Test StericHindrance Steric Hindrance PositiveKaiser->StericHindrance Aggregation Peptide Aggregation PositiveKaiser->Aggregation ReagentIssue Reagent/Condition Issue PositiveKaiser->ReagentIssue DeletionSeq Deletion Sequences (MS) DeletionSeq->StericHindrance DeletionSeq->Aggregation SideReaction Side Reactions (e.g., Lactam Formation) DeletionSeq->SideReaction LowYield Low Final Yield LowYield->SideReaction Racemization Racemization LowYield->Racemization DoubleCouple Double Coupling StericHindrance->DoubleCouple StrongerReagent Use Stronger Reagent (HATU, COMU) StericHindrance->StrongerReagent Aggregation->StrongerReagent OptimizeCond Optimize Conditions (Solvent, Temp) Aggregation->OptimizeCond InSitu In Situ Activation SideReaction->InSitu MinimizeBase Minimize Base/Time SideReaction->MinimizeBase Racemization->MinimizeBase ReagentIssue->OptimizeCond CheckPurity Check Reagent Purity ReagentIssue->CheckPurity

Caption: Logical relationships between problems, causes, and solutions.

References

Technical Support Center: Optimizing BOP Reagent for Difficult Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) reagent concentrations in challenging peptide synthesis scenarios. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their peptide coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peptide coupling reaction with BOP is showing low yield or failing completely. What are the common causes?

Low coupling efficiency with BOP reagent can stem from several factors, particularly when dealing with "difficult" couplings:

  • Steric Hindrance: Coupling bulky or sterically hindered amino acids (e.g., Val, Ile, Aib) can be challenging as the bulky side chains impede the approach of the activated amino acid to the N-terminus of the peptide chain.[1] This leads to slower reaction rates and incomplete couplings.

  • N-Methylated Amino Acids: The secondary amine of N-methylated amino acids is less nucleophilic than a primary amine, making the coupling reaction inherently more difficult.[2]

  • Peptide Aggregation: Hydrophobic sequences can aggregate on the solid-phase support, leading to poor solvation and incomplete access of reagents to the reaction sites.[3] This is a common issue in the synthesis of long peptide chains.

  • Secondary Structure Formation: The growing peptide chain can form secondary structures, such as β-sheets, on the resin, which can mask the N-terminus and prevent efficient coupling.[3]

  • Sub-optimal Reagent Concentration: Using insufficient equivalents of BOP, the amino acid, or the base can lead to incomplete activation and coupling.

Q2: How can I optimize the concentration of BOP reagent for a sterically hindered amino acid coupling?

For sterically hindered residues, driving the reaction to completion often requires adjusting the stoichiometry of your reagents.

  • Increase Reagent Equivalents: A common strategy is to increase the equivalents of the amino acid and the BOP reagent. Using 2 to 4 equivalents of both the amino acid and BOP can significantly improve the coupling efficiency.[1]

  • Double Coupling: If a single coupling, even with higher equivalents, is insufficient, performing a second coupling is recommended.[1] After the first coupling, the resin should be thoroughly washed, and the coupling procedure repeated with a fresh solution of the activated amino acid.[1]

  • Extend Reaction Time: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can improve yields for slow-reacting amino acids.[1]

Q3: What is the recommended protocol for coupling N-methylated amino acids using a phosphonium (B103445) salt-based reagent?

Coupling N-methylated amino acids is notoriously difficult due to steric hindrance. While BOP can be used, more efficient reagents like PyBroP have been developed for this purpose. A general approach involves:

  • Use of Potent Reagents: Reagents like PyBroP are highly effective for these demanding couplings.[2]

  • Increased Equivalents: It is common to use an excess of the protected amino acid and the coupling reagent. For example, a protocol using PyBroP might involve 2 equivalents of the amino acid and 2 equivalents of PyBroP.[2]

  • Strong Base in Excess: A significant excess of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is crucial. Protocols often call for 6 equivalents of DIPEA.[2]

  • Monitoring the Reaction: The standard Kaiser test is not reliable for monitoring couplings to secondary amines like N-methylated amino acids. The bromophenol blue test should be used instead.[2][3]

Q4: I am observing racemization in my peptide product. How can I minimize this side reaction when using BOP?

Racemization is a potential side reaction during peptide coupling, especially with sensitive amino acids.[4] To suppress it:

  • Minimize Reaction Time: Prolonged exposure to activation conditions can increase the risk of racemization.[5]

  • Control Base Equivalents: Use the minimum necessary amount of a non-nucleophilic base. An excessive amount of base can promote racemization.[5][6] For sensitive couplings, the amount of base should not exceed 2.0 equivalents per equivalent of amino acid.[6]

  • Low Reaction Temperature: Maintaining a low temperature (e.g., 0 °C to room temperature) can help minimize racemization.[5]

  • Addition of HOBt: Including 1-hydroxybenzotriazole (B26582) (HOBt) in the coupling cocktail is a well-established method to suppress racemization.[7][8]

Q5: What are the primary safety concerns with BOP reagent and what are the alternatives?

The most significant drawback of using BOP reagent is the formation of hexamethylphosphoramide (B148902) (HMPA) as a stoichiometric byproduct.[9][10][11] HMPA is a known carcinogen, which raises serious safety concerns regarding its handling and disposal.[9][10]

Due to this, safer alternatives have been developed and are widely used:

  • PyBOP®: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) is a close analog of BOP that does not produce HMPA and offers similar or better coupling efficiency.[12][13]

  • HBTU/TBTU: These are aminium/uronium-based reagents that are also effective and avoid the formation of HMPA.[13]

  • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate is a more reactive reagent, particularly useful for difficult couplings, and is considered a superior alternative.[14]

  • COMU: This is a third-generation uronium salt-based coupling reagent that is non-explosive, has reduced allergenic potential, and shows excellent performance.[10]

Quantitative Data Summary

The following table summarizes recommended reagent concentrations for various coupling scenarios. Note that these are starting points and may require further optimization based on the specific peptide sequence.

Scenario Amino Acid (Equivalents) BOP/PyBOP (Equivalents) Base (DIPEA) (Equivalents) Additive (Equivalents) Notes
Standard Coupling 2.02.04.02.0 (HOBt, optional)For routine couplings, a 2-fold excess is generally sufficient.[7]
Sterically Hindered Coupling 2.0 - 4.02.0 - 4.04.0 - 8.0-Higher equivalents and double coupling may be necessary.[1]
N-Methylated Amino Acid Coupling 2.0 (with PyBroP)2.0 (PyBroP)6.0-BOP is less effective; PyBroP or HATU are recommended.[2][15]
Aggregation-Prone Sequence 3.0 - 5.03.0 - 5.06.0 - 10.0-A higher excess of reagents can help drive the reaction to completion.[1]
Minimizing Racemization 1.01.01.0 - 1.5 (NMM)1.0 (HOBt)Using a weaker base like N-Methylmorpholine and adding HOBt is recommended.[8]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Coupling with BOP Reagent

This protocol outlines a standard procedure for a single coupling cycle using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

  • Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine. Swell the resin in N,N-Dimethylformamide (DMF) for 15-30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 equivalents based on resin substitution) in DMF.

  • Coupling Reaction: Add the amino acid solution to the swelled resin. Then, add a 1.0 M solution of BOP reagent (2.0 equivalents) followed by DIPEA (4.0 equivalents).

  • Reaction Time: Agitate the reaction mixture at room temperature for 10-60 minutes.

  • Monitoring: Monitor the completion of the reaction using the Kaiser test. If the test is positive (beads turn blue), the coupling is incomplete and may require a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.

Protocol 2: Troubleshooting a Difficult Coupling with Double Coupling

This procedure is performed when a standard coupling protocol results in an incomplete reaction.

  • First Coupling: Follow steps 1-4 of the General Protocol.

  • Monitoring: Perform a Kaiser test. If the test is positive, proceed to the second coupling.

  • Washing: Wash the resin thoroughly with DMF to remove byproducts from the first coupling.

  • Second Coupling: Prepare a fresh solution of activated amino acid as described in step 2 of the General Protocol.

  • Second Coupling Reaction: Add the new activation solution to the resin and agitate for another 1-2 hours at room temperature.

  • Final Monitoring and Washing: Perform a final Kaiser test to confirm completion. Wash the resin as described in step 6 of the General Protocol.

Visualizing Workflows and Mechanisms

To further clarify the processes involved in BOP-mediated couplings, the following diagrams illustrate the reaction mechanism, a standard experimental workflow, and a troubleshooting decision tree.

BOP_Activation_Mechanism R_COOH R-COOH (Amino Acid) R_COO R-COO⁻ (Carboxylate) R_COOH->R_COO + Base Base Base (e.g., DIPEA) Acyloxyphosphonium Acyloxyphosphonium Intermediate R_COO->Acyloxyphosphonium + BOP BOP BOP Reagent BOP->Acyloxyphosphonium HOBt_ester HOBt Active Ester Acyloxyphosphonium->HOBt_ester - HMPA HMPA HMPA (Byproduct) Acyloxyphosphonium->HMPA Peptide_Bond R-CO-NH-Peptide (Peptide Bond) HOBt_ester->Peptide_Bond + H₂N-Peptide HOBt HOBt HOBt_ester->HOBt Peptide_NH2 H₂N-Peptide Peptide_NH2->Peptide_Bond

Caption: Mechanism of BOP-mediated amide bond formation.

Experimental_Workflow start Start: Resin with free N-terminus swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash Resin (DMF) deprotect->wash1 activate Pre-activate Amino Acid with BOP and Base wash1->activate couple Add Activated AA to Resin activate->couple monitor Monitor with Kaiser Test couple->monitor wash2 Wash Resin monitor->wash2 Negative recouple Perform Second Coupling monitor->recouple Positive next_cycle Proceed to Next Cycle wash2->next_cycle next_cycle->deprotect More Amino Acids end End of Synthesis next_cycle->end Final Amino Acid recouple->monitor

Caption: General experimental workflow for solid-phase peptide synthesis.

Troubleshooting_Guide start Low Coupling Yield? steric_hindrance Sterically Hindered AA? start->steric_hindrance Yes aggregation Aggregation-Prone Sequence? start->aggregation No steric_hindrance->aggregation No increase_equiv Increase AA and BOP Equivalents (2-4x) steric_hindrance->increase_equiv Yes n_methyl N-Methylated AA? aggregation->n_methyl No increase_temp Increase Temperature (e.g., 50-60°C) aggregation->increase_temp Yes use_hatu Use More Potent Reagent (e.g., HATU, PyBroP) n_methyl->use_hatu Yes check_base Check Base Equivalents and Type n_methyl->check_base No double_couple Perform Double Coupling increase_equiv->double_couple special_solvents Use Solvents like NMP or add Chaotropic Salts increase_temp->special_solvents

Caption: Troubleshooting decision tree for difficult couplings.

References

Side reactions of BOP reagent with specific amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) reagent. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions encountered during peptide synthesis and other coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the BOP reagent and what are its primary advantages? A1: BOP reagent is a phosphonium (B103445) salt-based coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine, most notably in peptide synthesis.[1][2] Its main advantages include high coupling efficiency, rapid reaction times, and a documented ability to minimize racemization of amino acids.[2][3][4] It is also known to avoid certain side reactions like the dehydration of asparagine and glutamine residues when appropriate protocols are followed.

Q2: What is the most significant byproduct of BOP reagent and what are the safety concerns? A2: The most significant byproduct of BOP-mediated coupling reactions is hexamethylphosphoramide (B148902) (HMPA), which is formed as a stoichiometric byproduct. HMPA is a known carcinogen, and its formation necessitates careful handling during the reaction and robust purification steps to remove it from the final product. Due to this safety concern, alternative reagents like PyBOP have been developed, which do not generate HMPA.

Q3: What is racemization and how can it be minimized when using BOP reagent? A3: Racemization is the conversion of a chiral amino acid into an equal mixture of its D- and L-enantiomers, which can compromise the biological activity of the final peptide. While BOP is known for causing minimal racemization, the risk can be further reduced by:

  • Maintaining a low reaction temperature (e.g., 0 °C to room temperature).

  • Minimizing reaction times.

  • Using the minimum necessary amount of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

Q4: Can BOP reagent be used for reactions other than peptide synthesis? A4: Yes, BOP has demonstrated versatility in other areas of organic chemistry. It has been successfully used for the synthesis of esters from carboxylic acids and alcohols and in the reduction of carboxylic acids to primary alcohols using sodium borohydride (B1222165) (NaBH₄).

Troubleshooting Guide: Side Reactions with Specific Amino Acids

This section addresses specific issues that may arise from the interaction of the BOP reagent with particular amino acid side chains during synthesis.

Asparagine (Asn) and Glutamine (Gln)

Q: I am observing unexpected nitrile formation in my peptide. Could this be a side reaction involving Asn or Gln residues? A: Yes, the dehydration of the side-chain amide of asparagine (Asn) or glutamine (Gln) to form a nitrile (β-cyanoalanine in the case of Asn) is a known potential side reaction with coupling reagents. While BOP is often cited as a reagent that minimizes this issue, it can still occur under suboptimal conditions, especially when the residues are repeatedly exposed to the coupling reagent during the synthesis of a long peptide.

Solution:

  • Use Side-Chain Protection: The most effective way to prevent dehydration is to use asparagine or glutamine derivatives with a protecting group on the side-chain amide, such as the trityl (Trt) group in Fmoc chemistry. Studies have shown that coupling Fmoc-Asn(Trt)-OH with BOP proceeds rapidly and without dehydration side reactions.

  • Optimize Reaction Conditions: Ensure slow addition of the BOP reagent and optimize the stoichiometry to avoid excess reagent.

Tryptophan (Trp)

Q: My final peptide containing Tryptophan shows unexpected modifications. What could be the cause? A: The indole (B1671886) side chain of tryptophan is susceptible to modification, particularly alkylation, during the acidolytic cleavage step (e.g., with TFA) when protecting groups are removed. Cations generated from protecting groups or linkers can react with the electron-rich indole ring.

Solution:

  • Use Scavengers During Cleavage: To prevent this side reaction, it is critical to include scavengers in the cleavage cocktail. A common and effective scavenger for protecting tryptophan is 1,2-ethanedithiol (B43112) (EDT). Triisopropylsilane (TIS) is also frequently used.

  • Protect the Indole Nitrogen: In some cases, using a Tryptophan derivative with its indole nitrogen protected (e.g., with a Boc group) can prevent side reactions during synthesis, although this protection must be removed during final cleavage.

Cysteine (Cys)

Q: My Cysteine-containing peptide is showing dimerization and other impurities. How can I troubleshoot this? A: The thiol group (-SH) in the cysteine side chain is highly reactive and prone to oxidation, which can lead to the formation of undesired disulfide bonds (dimers) or further oxidation to sulfenic, sulfinic, and sulfonic acids. It can also undergo other side reactions, such as the base-catalyzed formation of 3-(1-piperidinyl)alanine in Fmoc synthesis.

Solution:

  • Side-Chain Protection: The cysteine side chain must be protected throughout the synthesis. Common protecting groups include trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu).

  • Use Scavengers and Reducing Agents: During the final TFA cleavage, use a scavenger cocktail containing reagents like 1,2-ethanedithiol (EDT) to act as a reducing agent and prevent oxidation. If oxidation occurs in the crude product, the disulfide bonds can be reduced back to free thiols using dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) before purification.

  • Work Under Inert Atmosphere: To minimize oxidation, perform cleavage and handling steps under an inert gas like argon or nitrogen.

Serine (Ser) and Threonine (Thr)

Q: I'm observing a side product that appears to be an ester instead of an amide in my Ser/Thr-containing peptide. What is happening? A: The hydroxyl (-OH) group on the side chain of serine and threonine can undergo an acid-catalyzed acyl N→O shift. This results in the formation of a depsipeptide (an ester linkage) instead of the desired peptide bond. This side reaction is reversible with base treatment.

Solution:

  • Side-Chain Protection: Using serine and threonine derivatives with their hydroxyl groups protected as tert-butyl (tBu) ethers is the standard and most effective method to prevent this side reaction in Fmoc-SPPS.

  • Careful Cleavage: Prolonged exposure to strong acid during cleavage can promote the N→O shift, even with protected residues. Adhere to established cleavage times.

Summary of Side Reactions and Mitigation Strategies
Amino Acid(s)Potential Side ReactionRisk LevelRecommended Mitigation Strategy
All chiral AAs RacemizationLow-MediumMaintain low temperature (0°C to RT); minimize reaction time and base quantity.
Asn, Gln Dehydration to nitrileMediumUse side-chain protected derivatives (e.g., Fmoc-Asn(Trt)-OH).
Trp Alkylation of indole ringHigh (during cleavage)Use scavengers (e.g., EDT, TIS) in the cleavage cocktail.
Cys Oxidation, disulfide formationHighUse side-chain protection (e.g., Trt, Acm); use reducing scavengers (EDT) during cleavage; work under an inert atmosphere.
Asp Aspartimide formationMediumAdd HOBt to deprotection solution; use sterically hindered side-chain esters.
Ser, Thr N→O Acyl Shift (ester formation)MediumUse side-chain protected derivatives (e.g., Fmoc-Ser(tBu)-OH).
N-terminal Gln Pyroglutamate formationMediumAdd HOBt to the deprotection solution to suppress base-catalyzed cyclization.

Key Experimental Protocols

Protocol 1: General BOP-Mediated Coupling in SPPS

This protocol outlines a standard method for coupling an Fmoc-protected amino acid to a resin-bound peptide using BOP.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), BOP reagent (3 eq.), and a non-nucleophilic base like DIPEA (6 eq.) in DMF. Allow this solution to pre-activate for 5-10 minutes.

  • Coupling: Add the activation mixture to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents and the HMPA byproduct. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage Cocktail for Peptides with Sensitive Residues

This protocol is designed to cleave the synthesized peptide from the resin while simultaneously removing side-chain protecting groups and minimizing side reactions on sensitive amino acids like Cys and Trp.

  • Resin Preparation: After the final synthesis step, wash the peptide-resin with DCM and dry it under a vacuum.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A highly effective cocktail, known as "Reagent K," consists of: TFA / Thioanisole / Water / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5 v/v) .

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Flush the vessel with an inert gas (e.g., Argon) to minimize oxidation.

  • Incubation: Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collection and Purification: Centrifuge the mixture to pellet the peptide, wash the pellet with cold ether, and dry the crude product under vacuum. The peptide is now ready for purification, typically by RP-HPLC.

Visualized Workflows and Mechanisms

BOP Reagent Activation Pathway

BOP_Activation AA Carboxylic Acid (R-COOH) Active_Ester Activated OBt Ester (R-CO-OBt) AA->Active_Ester BOP BOP Reagent BOP->Active_Ester + Base Base (DIPEA) Base->Active_Ester + Peptide_Bond Amide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Amine Amine (R'-NH2) Amine->Peptide_Bond + Byproducts Byproducts: - HMPA (Carcinogenic) - HOBt Peptide_Bond->Byproducts generates

Caption: General mechanism of BOP-mediated amide bond formation.

Side Reaction: Dehydration of Asparagine

Asn_Dehydration Asn Fmoc-Asn-OH Activated_Asn Activated Carboxyl Asn->Activated_Asn BOP BOP / Base BOP->Activated_Asn + Transition Intramolecular Attack Activated_Asn->Transition Side-chain amide participates Nitrile Dehydrated Side Chain (β-Cyanoalanine) Transition->Nitrile Eliminates H2O

Caption: Dehydration of asparagine side chain during activation.

Troubleshooting Logic for Unexpected Side Productsdot

// Nodes Start [label="Unexpected Peak in LC-MS?", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Mass [label="Analyze Mass Shift\n(Δm/z)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mass_Neg_18 [label="Δm/z = -18 Da?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehydration [label="Result: Dehydration\n(Asn/Gln)\n\nFix: Use side-chain\nprotected AA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mass_Pos_51 [label="Δm/z = +51 Da?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Piperidinylalanine [label="Result: Piperidinylalanine\n(C-term Cys)\n\nFix: Use Trt protection,\navoid excess base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemization_Check [label="Diastereomer Peak?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Racemization [label="Result: Racemization\n\nFix: Lower temp,\nreduce coupling time", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other [label="Consult advanced\nmass spec analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Analyze_Mass; Analyze_Mass -> Mass_Neg_18; Mass_Neg_18 -> Dehydration [label="Yes"]; Mass_Neg_18 -> Mass_Pos_51 [label="No"]; Mass_Pos_51 -> Piperidinylalanine [label="Yes"]; Mass_Pos_51 -> Racemization_Check [label="No"]; Racemization_Check -> Racemization [label="Yes"]; Racemization_Check -> Other [label="No"]; }

References

Technical Support Center: Removal of HMPA Byproduct from BOP Reagent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers dealing with the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA) resulting from the use of BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) reagent. This resource provides practical, in-depth answers to common questions and troubleshooting guidance for the effective removal of HMPA from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is HMPA and why is its removal critical?

A1: Hexamethylphosphoramide (HMPA) is a polar aprotic solvent and a common byproduct of coupling reactions that utilize the BOP reagent.[1][2] It is classified as a potential human carcinogen and is known to cause cancer in laboratory animals.[1][3][4] Due to its toxicity, it is imperative to remove HMPA from the final product, especially in the context of drug development and pharmaceutical sciences.

Q2: What are the primary methods for removing HMPA from a reaction mixture?

A2: The most common methods for HMPA removal leverage its high water solubility and polarity. These techniques include:

  • Aqueous Extraction (Work-up): This is the most frequently used method, involving washing the organic layer containing the product with water or various aqueous solutions.

  • Chromatography: Techniques like flash column chromatography can be employed to separate HMPA from the desired compound based on polarity differences.

  • Acidic Hydrolysis: HMPA can be degraded by treatment with an acidic solution, which breaks the N-P bonds.[3]

  • Scavenger Resins: Polymer-bound reagents can be used to selectively react with and remove HMPA from the solution.

Q3: Is HMPA soluble in water?

A3: Yes, HMPA is miscible with water, meaning it can be mixed in all proportions.[1] This high water solubility is the key property exploited for its removal via aqueous extraction.

Q4: Are there safer alternatives to the BOP reagent that do not produce HMPA?

A4: Absolutely. Due to the carcinogenic nature of the HMPA byproduct, several alternative coupling reagents have been developed. Commonly used safer alternatives include PyBOP ( (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents offer similar or even enhanced performance without generating carcinogenic byproducts.

Troubleshooting Guides

Issue 1: Persistent HMPA Contamination After Standard Water Wash

Problem: You've performed a standard work-up with water washes, but NMR or LC-MS analysis still shows the presence of HMPA.

Cause: HMPA, while water-miscible, can still have some partitioning into organic solvents, especially non-polar ones. A single water wash may be insufficient for complete removal.

Solutions:

  • Increase the Number of Extractions: Perform multiple, successive extractions with smaller volumes of the aqueous phase rather than a single large-volume extraction. Three to five washes are often recommended.

  • Vary the Aqueous Wash Solution: Different aqueous solutions can improve the partitioning of HMPA into the aqueous layer.

Aqueous Wash SolutionRecommended ConcentrationEfficacy & Considerations
Water N/AGood for initial removal, but may be less effective than saline or acidic solutions.
Brine (Saturated NaCl) SaturatedIncreases the polarity of the aqueous phase, which can help to "salt out" organic compounds and improve the partitioning of HMPA into the water layer. Also aids in breaking emulsions.[1]
Dilute Hydrochloric Acid (HCl) 0.5 M to 1 MHighly effective. The acidic conditions can protonate the basic nitrogen atoms in HMPA, increasing its water solubility. It may also promote the hydrolysis and degradation of HMPA.[1][3] Caution: Ensure your target compound is stable to acidic conditions.
Saturated Ammonium Chloride (NH4Cl) SaturatedA mildly acidic salt solution that can be effective for washing and is also useful for breaking up emulsions that may form during extraction.[1]
Issue 2: Emulsion Formation During Aqueous Extraction

Problem: A stable emulsion has formed between the organic and aqueous layers, making separation difficult or impossible.

Cause: Emulsions are common when extracting reaction mixtures containing polar solvents like DMF or when residual solids are present.

Solutions:

  • Addition of Brine: Adding a saturated solution of sodium chloride can often break up emulsions by increasing the ionic strength of the aqueous phase.[1]

  • Filtration through Celite: Pass the entire emulsified mixture through a pad of Celite. This can help to break up the fine droplets that form the emulsion.[1]

  • Allow to Stand: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

Issue 3: Product is Water-Soluble, Leading to Loss During Extraction

Problem: Your desired product has some water solubility, and you are losing a significant amount of it during the aqueous washes aimed at removing HMPA.

Solutions:

  • Use of Protecting Groups: If your product has highly polar or ionizable functional groups (e.g., carboxylic acids, amines), consider protecting them before the BOP coupling reaction. This will decrease their water solubility, allowing for a more efficient extraction. The protecting groups can then be removed in a subsequent step.

  • Back-Extraction: After the initial extraction of your product into an organic layer, you can wash this layer with water to remove HMPA. Then, to recover any product that partitioned into the aqueous washes, you can combine all the aqueous layers and back-extract them with a fresh portion of organic solvent.

  • Solid-Phase Extraction (SPE): SPE can be a valuable alternative. You can choose a sorbent that retains your product while allowing HMPA to be washed away, or vice versa. For example, a reverse-phase (C18) sorbent could retain a moderately non-polar product while the highly polar HMPA is washed through with the aqueous loading solution.

Experimental Protocols

Protocol 1: Enhanced Aqueous Extraction for HMPA Removal

This protocol is designed for the removal of HMPA from a reaction mixture where the product is soluble in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

Materials:

  • Reaction mixture in an organic solvent.

  • Separatory funnel.

  • 0.5 M Hydrochloric Acid (HCl).

  • Saturated Sodium Chloride (Brine) solution.

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Rotary evaporator.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 0.5 M HCl to the separatory funnel.

  • Gently invert the funnel 10-15 times to mix the phases. Vent frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 0.5 M HCl two more times.

  • Perform a final wash with an equal volume of brine to remove any residual acid and to help break any minor emulsions.

  • Drain the organic layer into a clean flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the organic solvent using a rotary evaporator to obtain the crude product, now free of HMPA.

Protocol 2: Flash Chromatography for HMPA Removal

This protocol is suitable when aqueous extraction is not effective or when the product is sensitive to acidic conditions.

Materials:

Procedure:

  • Sample Preparation: Concentrate the crude reaction mixture to a minimal volume. Adsorb the crude material onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a non-polar solvent (e.g., hexanes).

  • Loading: Carefully add the silica gel with the adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexanes). HMPA is highly polar and will remain strongly adsorbed to the silica gel.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol).

    • Your product, if less polar than HMPA, should elute before the HMPA.

    • HMPA will typically require a highly polar mobile phase (e.g., high percentage of methanol in dichloromethane) to elute from the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing your pure product.

Visual Workflows

HMPA_Removal_Workflow cluster_start Start: Post-Reaction Mixture cluster_extraction Method 1: Aqueous Extraction cluster_chromatography Method 2: Flash Chromatography cluster_end Finish: Purified Product start Crude Reaction Mixture (Product + HMPA) extract Wash with 0.5M HCl (3 times) start->extract Choose Method load_column Load on Silica Gel Column start->load_column Choose Method brine_wash Wash with Brine extract->brine_wash dry Dry Organic Layer (Na2SO4) brine_wash->dry concentrate_ext Concentrate dry->concentrate_ext end_product HMPA-Free Product concentrate_ext->end_product elute Elute with Solvent Gradient load_column->elute collect Collect Fractions elute->collect concentrate_chrom Concentrate Pure Fractions collect->concentrate_chrom concentrate_chrom->end_product Troubleshooting_Emulsion start Emulsion Forms During Aqueous Extraction solution1 Add Saturated Brine and Gently Swirl start->solution1 solution2 Allow Mixture to Stand Undisturbed start->solution2 solution3 Filter Mixture Through a Pad of Celite start->solution3 outcome Phases Separate solution1->outcome solution2->outcome solution3->outcome

References

Technical Support Center: Improving Protected Peptide Solubility for BOP Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with protected peptides during BOP-mediated coupling reactions.

Frequently Asked questions (FAQs)

Q1: Why is my protected peptide insoluble in standard coupling solvents like DMF or NMP?

A1: Protected peptides, especially those with a high content of hydrophobic amino acids, can be prone to insolubility due to aggregation. This aggregation is primarily driven by intermolecular hydrogen bonding between the peptide backbones, leading to the formation of secondary structures like β-sheets.[1] The presence of bulky, hydrophobic side-chain protecting groups can further exacerbate this issue.

Q2: What are the best initial solvents to try for BOP coupling of a protected peptide with unknown solubility?

A2: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most common and effective initial solvents for BOP coupling reactions.[2][3] NMP is often considered a better choice for hydrophobic peptides as its less polar nature can help prevent aggregation and precipitation during synthesis.[2][4] Dichloromethane (B109758) (DCM) is also used, particularly in Boc-based solid-phase peptide synthesis (SPPS), as it readily dissolves most Boc-protected amino acids.[1] However, DCM may not be as efficient at solvating the growing peptide chain, which can lead to difficulties in coupling.[1]

Q3: Can the choice of protecting groups affect the solubility of my peptide?

A3: Absolutely. The nature of the protecting groups on the amino acid side chains significantly influences the overall solubility of the peptide fragment. For instance, protecting the side-chain amides of asparagine (Asn) and glutamine (Gln) with a trityl (Trt) group can improve the solubility of the protected amino acid derivatives, which are otherwise poorly soluble in DMF and NMP.[5] Conversely, large, nonpolar protecting groups on hydrophobic residues can decrease solubility. The protection of peptide bonds at suitable intervals has also been shown to improve the solubility of very insoluble peptides.[6]

Q4: Are there any solvent mixtures or "magic mixtures" that can enhance the solubility of difficult protected peptides?

A4: Yes, for particularly challenging protected peptides, solvent mixtures can be highly effective. A commonly used "magic mixture" is a combination of DMSO and NMP. For extremely insoluble protected peptides, more powerful solvent systems like a mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) or trichloromethane (TCM) have been shown to be effective.[7]

Q5: What is the BOP reagent and are there more soluble alternatives?

A5: BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is a widely used coupling reagent in peptide synthesis.[8] While it has good solubility in most common organic solvents,[8] alternatives with improved solubility and safety profiles exist. For example, COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has been shown to have greater solubility in a wider range of solvents compared to reagents like HBTU and HATU.[9] PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) is another common alternative to BOP that does not produce the carcinogenic byproduct HMPA.[10]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with protected peptides during BOP coupling.

Problem: Protected peptide is poorly soluble or insoluble in the chosen coupling solvent.

Initial Assessment:

  • Visual Inspection: Does the solution appear cloudy, or is there visible precipitate?

  • Concentration: Are you attempting to dissolve the peptide at a high concentration?

Troubleshooting Steps & Solutions:

Step Action Rationale
1. Solvent Optimization Switch to a different solvent. If using DMF, try NMP, especially for hydrophobic peptides.[2][4] For Boc-protected peptides, DCM is a viable option.[1]Different solvents have varying abilities to solvate protected peptides based on their polarity and hydrogen bonding capacity.
Use a solvent mixture. Try a "magic mixture" of DMSO/NMP. For highly insoluble peptides, consider TFE/DCM or HFIP/DCM.[7]Co-solvents can disrupt intermolecular interactions that lead to aggregation.
2. Additives Incorporate chaotropic agents. Add a low concentration of a chaotropic salt like LiCl to the solvent.These salts can disrupt the secondary structure of the peptide, breaking up aggregates and improving solvation.
3. Physical Methods Apply sonication. Briefly sonicate the peptide solution.[11]Sonication can help to break apart aggregates and facilitate dissolution.
Gentle heating. Gently warm the solution while monitoring for any degradation.Increased temperature can improve the solubility of some peptides.
4. Chemical Modification (for future synthesis) Incorporate backbone protection. Use Hmb-protected amino acids at strategic points in the peptide sequence.[1]Backbone protection prevents the formation of intermolecular hydrogen bonds that cause aggregation.[1]
Introduce pseudoproline dipeptides. These structures disrupt the formation of secondary structures that lead to poor solubility.[1]

Data Presentation

The following tables provide an illustrative comparison of solvent effectiveness for protected peptides. Note: The quantitative values are representative and will vary depending on the specific peptide sequence and protecting groups.

Table 1: Illustrative Solubility of a Protected Hydrophobic Peptide in Common Solvents

SolventEstimated Solubility (mg/mL)Observations
Dichloromethane (DCM)5-10Good for Boc-protected amino acids, but may not solvate larger protected peptides well.[1]
N,N-Dimethylformamide (DMF)10-15A standard, versatile solvent for peptide synthesis.[2]
N-Methyl-2-pyrrolidone (NMP)15-25Often superior to DMF for hydrophobic and aggregating peptides.[2][4]
Dimethyl sulfoxide (B87167) (DMSO)>30High solubilizing power, often used in "magic mixtures".
TFE/DCM (1:1)>40A powerful solvent system for extremely insoluble protected peptides.[7]

Table 2: Illustrative Effect of Additives on Protected Peptide Solubility in DMF

AdditiveConcentrationEstimated Solubility IncreaseNotes
Lithium Chloride (LiCl)0.1 - 0.5 M20-50%Can be effective at disrupting β-sheet formation.
Urea1 - 2 M30-60%A strong denaturant that can significantly improve solubility.

Experimental Protocols

Protocol 1: Solubility Testing of a Protected Peptide

This protocol outlines a systematic approach to determine the optimal solvent for a protected peptide prior to performing a BOP coupling reaction.

  • Preparation: Aliquot approximately 1-2 mg of the lyophilized protected peptide into several small vials.

  • Initial Solvent Addition: To the first vial, add a small volume (e.g., 100 µL) of the primary solvent to be tested (e.g., DMF).

  • Dissolution Attempt: Vortex the vial for 30 seconds. If the peptide does not dissolve, try gentle warming or brief sonication (be cautious of potential degradation).

  • Incremental Solvent Addition: If the peptide remains insoluble, add the solvent in small increments (e.g., 50 µL), vortexing after each addition, until the peptide dissolves or a maximum practical volume is reached. Record the final concentration.

  • Testing Alternative Solvents: Repeat steps 2-4 with other solvents (e.g., NMP, DCM) and solvent mixtures (e.g., DMSO/NMP, TFE/DCM).

  • Observation and Selection: Choose the solvent or solvent system that dissolves the peptide at the highest concentration and is compatible with the BOP coupling reaction.

Protocol 2: General Procedure for BOP Coupling of a Protected Peptide

This protocol provides a general workflow for a BOP-mediated coupling reaction, which can be adapted based on the specific peptide and solubility test results.

  • Resin Preparation (for SPPS): Swell the resin-bound peptide in the chosen solvent (determined from Protocol 1) for at least 30 minutes.

  • Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the protected amino acid (3-5 equivalents) in the chosen solvent. Add the BOP reagent (3-5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide on the resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative method like the Kaiser test.

  • Washing: After the reaction is complete, thoroughly wash the resin with the coupling solvent, followed by DCM and methanol, and then dry under vacuum.

Mandatory Visualizations

Troubleshooting_Workflow start Protected Peptide Insoluble solvent Optimize Solvent System (Try NMP, DCM, or Mixtures) start->solvent soluble Peptide Soluble Proceed with Coupling solvent->soluble Success insoluble Still Insoluble solvent->insoluble Failure additives Use Additives (e.g., LiCl) physical Apply Physical Methods (Sonication, Gentle Heat) additives->physical Failure additives->soluble Success chemical Consider Chemical Modification (Backbone Protection) physical->chemical Failure, Re-strategize Synthesis physical->soluble Success insoluble->additives

Caption: A logical workflow for troubleshooting protected peptide solubility issues.

Experimental_Workflow start Start solubility_test Protocol 1: Solubility Testing start->solubility_test select_solvent Select Optimal Solvent System solubility_test->select_solvent coupling Protocol 2: BOP Coupling select_solvent->coupling analysis Analysis coupling->analysis

Caption: Experimental workflow for solubility testing and BOP coupling.

References

Navigating Peptide Aggregation: A Technical Guide to Synthesis with BOP Reagent

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To empower researchers and drug development professionals in overcoming a critical bottleneck in peptide synthesis, a comprehensive technical support center is now available. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) specifically addressing peptide aggregation during solid-phase peptide synthesis (SPPS) when using the (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) reagent.

Peptide aggregation, the self-association of growing peptide chains on the solid support, can lead to incomplete reactions, low yields, and difficult purifications. This guide provides practical, evidence-based strategies to mitigate these challenges, ensuring more successful synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of Solid-Phase Peptide Synthesis (SPPS)?

A1: During SPPS, as the peptide chain elongates, it can fold into secondary structures, such as β-sheets. These structures can then associate with each other through intermolecular hydrogen bonds, leading to the formation of aggregates on the resin beads. This aggregation can physically block reactive sites, hindering both the deprotection of the N-terminal protecting group and the subsequent coupling of the next amino acid. Hydrophobic sequences are particularly susceptible to aggregation.

Q2: How does the BOP reagent contribute to or prevent peptide aggregation?

A2: BOP is a phosphonium (B103445) salt-based coupling reagent that efficiently activates the carboxylic acid of an amino acid to facilitate amide bond formation. While BOP itself does not directly cause aggregation, its coupling efficiency can play a role. A rapid and efficient coupling reaction can help to minimize the time the deprotected N-terminus is exposed, potentially reducing the window for aggregation to occur. However, for particularly "difficult" or aggregation-prone sequences, other reagents or specialized protocols may be more effective.

Q3: What are the initial signs of peptide aggregation during SPPS?

A3: Common indicators of on-resin aggregation include:

  • Poor resin swelling: The resin beads may appear clumped or shrunken.

  • Slow or incomplete deprotection: Observed through monitoring techniques like the Kaiser test.

  • Incomplete coupling reactions: Leading to deletion sequences in the final product.

  • Color changes: The resin may develop a yellowish tint.

Q4: What is the primary safety concern associated with the BOP reagent?

A4: A significant drawback of using the BOP reagent is the formation of hexamethylphosphoramide (B148902) (HMPA) as a stoichiometric byproduct. HMPA is a known carcinogen, necessitating stringent safety precautions for handling and disposal. Due to this concern, alternative reagents like PyBOP®, which do not produce HMPA, are often recommended.

Troubleshooting Guide: Preventing Aggregation with BOP Reagent

Should you encounter signs of aggregation during your synthesis with the BOP reagent, consider the following troubleshooting strategies.

Visualizing the Troubleshooting Workflow

G cluster_0 Start: Signs of Aggregation cluster_1 Initial Interventions cluster_2 Advanced Strategies cluster_3 Alternative Approaches cluster_4 Outcome start Poor resin swelling, incomplete coupling, or positive Kaiser test post-coupling solvent Solvent Exchange (e.g., to NMP or DMSO) start->solvent chaotropic Add Chaotropic Salts (e.g., LiCl) start->chaotropic temp Increase Coupling Temperature (e.g., 50-60°C) solvent->temp chaotropic->temp double_coupling Perform Double Coupling temp->double_coupling alt_reagent Switch to Alternative Reagent (e.g., PyBOP, HATU, HBTU) double_coupling->alt_reagent If aggregation persists end Successful Synthesis double_coupling->end If successful alt_reagent->end G cluster_0 Reactants cluster_1 Reagents cluster_2 Intermediates & Products AA Fmoc-Amino Acid (Carboxyl Group) ActiveEster Active Ester Intermediate AA->ActiveEster Activated by Peptide Resin-Bound Peptide (Free N-Terminus) NewPeptide Elongated Peptide Peptide->NewPeptide BOP BOP Reagent BOP->ActiveEster HMPA HMPA (Byproduct) BOP->HMPA Forms Base DIPEA (Base) Base->ActiveEster Facilitates activation ActiveEster->NewPeptide Reacts with

Technical Support Center: BOP Reagent Purification and Quality Control for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification and quality control of BOP reagent for synthesis applications.

Frequently Asked Questions (FAQs)

Q1: What is BOP reagent and what are its primary applications?

A1: BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is a widely used coupling reagent in organic synthesis, particularly for the formation of amide bonds in peptide synthesis.[1][2] It is favored for its high efficiency and ability to suppress side reactions like racemization.[3][4]

Q2: What are the common impurities found in commercial BOP reagent?

A2: Common impurities can include starting materials from its synthesis, such as 1-hydroxybenzotriazole (B26582) (HOBt), and degradation products formed during storage.[5] Moisture can lead to hydrolysis, and prolonged exposure to light can also cause degradation.

Q3: What is the most significant hazardous byproduct of BOP reagent and how can I mitigate the risks?

A3: The most significant and hazardous byproduct of BOP reagent is hexamethylphosphoramide (B148902) (HMPA), a known carcinogen, which is formed as a stoichiometric byproduct during the coupling reaction.[6] To mitigate risks, always handle BOP reagent in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and consider using safer alternatives like PyBOP if the formation of HMPA is a major concern.[4][6]

Q4: How should BOP reagent be properly stored?

A4: BOP reagent should be stored in a tightly sealed container, protected from light and moisture.[5] It is recommended to store it at 2-8°C.[7]

Q5: What is the typical appearance and melting point of high-purity BOP reagent?

A5: High-purity BOP reagent is a white to off-white crystalline powder.[1][6][7] Its melting point is typically in the range of 136 to 140 °C.[1]

Troubleshooting Guide

Problem 1: Low or no yield in my peptide coupling reaction.

  • Potential Cause 1: Poor quality of BOP reagent. The reagent may have degraded due to improper storage or may be of low purity from the supplier.

    • Solution: Before use, perform a quality control check on your BOP reagent using the protocols outlined below (See Section: Quality Control Protocols). If the quality is suboptimal, purify the reagent using the provided recrystallization protocol (See Section: Purification Protocol).

  • Potential Cause 2: Steric hindrance. The amino acids being coupled may be sterically bulky, leading to a slower reaction rate.

    • Solution: Increase the reaction time and/or temperature. Consider a double coupling, where the coupling step is repeated with fresh reagents.[2]

  • Potential Cause 3: Inefficient activation. The pre-activation of the carboxylic acid with BOP reagent may be incomplete.

    • Solution: Ensure a short pre-activation time of the amino acid with BOP reagent before adding it to the amine component, as this has been shown to increase the yield.[8]

Problem 2: Presence of unexpected side products in my reaction mixture.

  • Potential Cause 1: Racemization of the amino acid. Prolonged reaction times or the use of excess base can lead to the loss of stereochemical purity.

    • Solution: Minimize the reaction time and use the minimum necessary amount of a non-nucleophilic base like diisopropylethylamine (DIEA).[9]

  • Potential Cause 2: Dehydration of asparagine or glutamine residues. This can occur as a side reaction during coupling.

    • Solution: While BOP reagent is known to minimize this side reaction, ensure that the reaction conditions are mild and avoid unnecessary heating.[4]

  • Potential Cause 3: Guanidinylation of the N-terminus. This can happen if the coupling reagent reacts with the free amine of the peptide.

    • Solution: This is more of a concern with uronium-based reagents like HBTU. Phosphonium reagents like BOP are less prone to this side reaction.[10]

Quantitative Data Summary

ParameterSpecificationReference
Appearance White to off-white crystalline powder[1][6][7]
Melting Point 136-140 °C[1]
Purity (by HPLC) ≥99.0%
¹H NMR Conforms to structure[5]
³¹P NMR Conforms to structure[5]

Experimental Protocols

Purification Protocol: Recrystallization of BOP Reagent

This protocol is for the purification of BOP reagent that may have degraded or is of insufficient purity.

Materials:

  • Crude or old BOP reagent

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous diethyl ether

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a fume hood, dissolve the crude BOP reagent in a minimal amount of anhydrous DCM in an Erlenmeyer flask by gently warming.

  • Once completely dissolved, remove the flask from the heat.

  • Slowly add anhydrous diethyl ether to the solution until it becomes slightly cloudy.

  • Allow the flask to cool to room temperature slowly to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold, anhydrous diethyl ether.

  • Dry the purified crystals under vacuum.

Quality Control Protocols

Procedure:

  • Place a small amount of the purified and dried BOP reagent into a melting point capillary tube.

  • Use a melting point apparatus to determine the temperature range over which the solid melts.

  • Compare the observed melting point range to the specification for high-purity BOP reagent (136-140 °C).[1] A sharp melting point within this range is indicative of high purity.

Sample Preparation:

  • Dissolve a small amount of the BOP reagent in a suitable deuterated solvent (e.g., Acetone-d₆ or CDCl₃).[5][11]

¹H NMR Analysis:

  • Expected Chemical Shifts (in Acetone-d₆):

    • ~3.0 ppm (doublet, 18H, J(H,P) = 10 Hz, N(CH₃)₂)

    • ~7.9 ppm (multiplet, 4H, aromatic protons)[5]

  • Interpretation: The presence of significant peaks outside of these regions may indicate impurities. Integration of the peaks should correspond to the proton ratios in the BOP molecule.

³¹P NMR Analysis:

  • Expected Chemical Shifts (in CH₂Cl₂):

    • ~+43.7 ppm (singlet, P⁺)

    • ~-144.2 ppm (septet, PF₆⁻)[5]

  • Interpretation: The presence of other signals in the ³¹P NMR spectrum would suggest phosphorus-containing impurities.

This is a general method that can be adapted for the purity analysis of BOP reagent.

Instrumentation and Conditions:

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used for peptide-related compounds.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 15-20 minutes).

  • Flow Rate: ~1 mL/min

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of BOP reagent in the initial mobile phase composition.

Interpretation:

  • A high-purity sample should show a single major peak corresponding to the BOP reagent.

  • The presence of other peaks indicates impurities. The area percentage of the main peak can be used to estimate the purity. For a purity of ≥99.0%, the area of the main peak should be at least 99.0% of the total peak area.

Visualizations

BOP_Purification_Workflow start Start: Crude BOP Reagent dissolve Dissolve in minimal anhydrous DCM (warm) start->dissolve add_ether Add anhydrous diethyl ether until cloudy dissolve->add_ether cool_rt Cool to Room Temperature add_ether->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filter and Wash with Cold Ether cool_ice->filter dry Dry Under Vacuum filter->dry end End: Purified BOP Reagent dry->end BOP_QC_Troubleshooting start Low Coupling Yield? check_quality Perform Quality Control (MP, NMR, HPLC) start->check_quality quality_ok Quality OK? check_quality->quality_ok purify Purify BOP Reagent (Recrystallization) quality_ok->purify No increase_time_temp Increase Reaction Time / Temperature quality_ok->increase_time_temp Yes purify->check_quality double_couple Perform Double Coupling increase_time_temp->double_couple check_activation Optimize Pre-activation Step double_couple->check_activation success Successful Coupling check_activation->success

References

Technical Support Center: BOP Reagent Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when using (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern with using BOP reagent?

The most significant issue with the BOP reagent is the formation of hexamethylphosphoramide (B148902) (HMPA) as a stoichiometric byproduct during the coupling reaction.[1][2] HMPA is a known carcinogen, necessitating careful handling and thorough purification to ensure its complete removal from the final product.[1][2][3]

Q2: How can I minimize the risks associated with HMPA formation?

While HMPA formation is inherent to BOP reagent use, its impact can be managed by:

  • Using Safer Alternatives: The most effective strategy is to substitute BOP with a safer alternative like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which performs similarly but generates a less hazardous byproduct. Other highly effective alternatives include HATU, HBTU, and TBTU.

  • Implementing Robust Purification: If BOP must be used, rigorous purification techniques, such as flash column chromatography, are essential to remove HMPA from the final product.

Q3: What are common side reactions observed with BOP reagent, and how can they be minimized?

Common side reactions include:

  • Racemization: Loss of stereochemical integrity can occur, particularly with prolonged reaction times, excess base, or high temperatures. To minimize racemization, it is crucial to use the minimum necessary amount of a non-nucleophilic base (e.g., DIPEA), maintain a low reaction temperature (e.g., 0 °C to room temperature), and keep the reaction time as short as possible.

  • Dehydration of Asparagine and Glutamine: While BOP is known to minimize this side reaction compared to some other coupling reagents, it can still occur. Ensuring the reaction is not unnecessarily heated and that the activation and coupling steps proceed smoothly can help prevent this.

Q4: When should I consider an alternative to BOP reagent?

Consider an alternative if:

  • You are working in a facility where the handling and disposal of carcinogenic byproducts are restricted.

  • Your final product is intended for pharmaceutical or biological applications where even trace amounts of HMPA are unacceptable.

  • You are performing a difficult coupling, such as with sterically hindered or N-methylated amino acids, where more modern and efficient reagents like HATU or COMU may provide better yields and purity.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product
Potential Cause Recommended Solution
Insufficient Reagent While the goal is to reduce excess, using too little BOP can lead to incomplete reactions. A typical starting point is 1.1-1.2 equivalents of BOP. If yields are low, a small, incremental increase may be necessary.
Steric Hindrance For sterically hindered amino acids, BOP may not be efficient enough. Consider switching to a more powerful coupling reagent such as HATU or COMU.
Sub-optimal Reaction Conditions Ensure the reaction is carried out under anhydrous conditions and an inert atmosphere. Optimize the base concentration and reaction time.
Issue 2: Presence of HMPA in the Final Product
Potential Cause Recommended Solution
Inherent Byproduct Formation HMPA is a direct byproduct of the BOP reaction mechanism.
Inadequate Purification A standard aqueous work-up may not be sufficient to remove all HMPA. Implement a thorough purification strategy, such as flash column chromatography.
Issue 3: Racemization of Chiral Centers
Potential Cause Recommended Solution
Prolonged Reaction Time Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.
Excess Base Use the minimum amount of a non-nucleophilic base (e.g., DIPEA) required to facilitate the reaction. Typically 1.5-2.0 equivalents are sufficient.
Elevated Temperature Maintain a low temperature, especially during the initial activation step. Start the reaction at 0 °C and allow it to slowly warm to room temperature.

Data Presentation

Comparison of Common Peptide Coupling Reagents

The following table summarizes the performance of BOP and several common alternatives. Yields and racemization levels are highly dependent on the specific substrates and reaction conditions.

Coupling ReagentTypical Yield (%)Relative RacemizationKey Considerations
BOP ~95%Minimal, but can be higher than newer reagentsForms carcinogenic HMPA byproduct.
PyBOP ~95%Generally lowSafer alternative to BOP; does not produce HMPA.
HBTU/TBTU ~95-98%LowEfficient and widely used; byproducts are generally water-soluble.
HATU ~99%Very LowHighly efficient, especially for difficult couplings; can be more expensive.
COMU >99%Very LowExcellent performance with reduced risk of explosion compared to HOBt/HOAt-based reagents.

Note: The quantitative data presented is a synthesis of results from multiple studies and should be considered indicative.

Experimental Protocols

Protocol 1: General Amide Coupling using BOP Reagent
  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) and the amine (1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5-2 equivalents).

  • In a separate flask, dissolve the BOP reagent (1.1-1.2 equivalents) in the same anhydrous solvent.

  • Slowly add the BOP reagent solution to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, proceed to the work-up and purification.

Protocol 2: Work-up Procedure to Remove HMPA
  • Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer multiple times with water or brine. HMPA has some water solubility, and repeated washes can help reduce its concentration in the organic phase.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography to ensure complete removal of HMPA and other impurities.

Protocol 3: Optimizing BOP Reagent Stoichiometry
  • Initial Reaction: Perform a small-scale test reaction using a standard stoichiometry (e.g., 1.1 equivalents of BOP).

  • Analyze Results: Determine the reaction yield and purity. If the reaction goes to completion with high purity, proceed to the next step. If not, address other potential issues (e.g., solvent, base, temperature) before optimizing stoichiometry.

  • Incremental Reduction: Set up a series of small-scale reactions, systematically reducing the equivalents of BOP in small increments (e.g., 1.05 eq, 1.0 eq, 0.95 eq).

  • Monitor and Compare: Monitor each reaction for completion time and analyze the final yield and purity of each.

  • Determine Minimum Effective Amount: The lowest amount of BOP reagent that provides a clean, complete reaction in an acceptable timeframe is the optimal quantity for your specific reaction.

Mandatory Visualizations

BOP_Reaction_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO_neg Carboxylate (R-COO⁻) RCOOH->RCOO_neg + Base Base Base (e.g., DIPEA) ActiveEster Acyloxyphosphonium Salt [R-CO-O-P(NMe₂)₃]⁺ RCOO_neg->ActiveEster + BOP BOP BOP Reagent HMPA HMPA (OP(NMe₂)₃) ActiveEster->HMPA Byproduct HOBt_anion HOBt Anion ActiveEster->HOBt_anion Leaving Group Amide Amide (R-CO-NH-R') ActiveEster->Amide + Amine (R'-NH₂) Amine Amine (R'-NH₂) HOBt HOBt Amide->HOBt + H⁺ (from Amine)

BOP-mediated amide bond formation mechanism.

Troubleshooting_Workflow Start Problem with BOP Reaction CheckYield Is the yield low? Start->CheckYield CheckPurity Is the product impure? CheckYield->CheckPurity No OptimizeStoich Optimize Stoichiometry (Protocol 3) CheckYield->OptimizeStoich Yes CheckHMPA HMPA detected? CheckPurity->CheckHMPA Yes Success Problem Resolved CheckPurity->Success No OptimizeStoich->CheckPurity UseAlternative Consider Alternative Reagent (e.g., HATU, COMU) OptimizeStoich->UseAlternative If still low ImprovePurification Improve Purification (Protocol 2) CheckHMPA->ImprovePurification Yes CheckRacemization Racemization observed? CheckHMPA->CheckRacemization No ImprovePurification->CheckRacemization OptimizeConditions Optimize Conditions: - Lower Temperature - Minimize Base - Reduce Reaction Time CheckRacemization->OptimizeConditions Yes CheckRacemization->Success No OptimizeConditions->Success

Troubleshooting workflow for BOP reagent issues.

References

Validation & Comparative

A Comparative Guide to BOP Reagent vs. HBTU for Peptide Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of coupling reagent is a critical determinant of success in solid-phase peptide synthesis (SPPS). An ideal reagent maximizes yield and purity by promoting efficient peptide bond formation while minimizing side reactions, particularly racemization. This guide provides an objective comparison between two widely used coupling reagents: BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Overview and Mechanism of Action

Both BOP and HBTU are designed to activate the C-terminal carboxylic acid of an N-protected amino acid, transforming it into a reactive species that readily couples with the N-terminal amine of the growing peptide chain on a solid support.

  • BOP (Phosphonium Salt): As a first-generation phosphonium (B103445) salt reagent, BOP activates the carboxyl group to form a highly reactive OBt active ester. It is known for its excellent coupling efficiency and low racemization.[1][2]

  • HBTU (Aminium/Uronium Salt): HBTU is a popular aminium salt that also forms an OBt active ester intermediate.[3] It is characterized by high reactivity, rapid coupling times, and good solubility in common SPPS solvents.[2][4] While initially believed to be a uronium salt, structural studies have shown it exists as an aminium isomer.[3]

Performance Comparison

While both reagents are effective, they differ in key performance areas, including efficiency, side reaction profiles, and safety.

Coupling Efficiency and Speed: Both BOP and HBTU are highly efficient reagents that facilitate rapid peptide bond formation, often with reaction times ranging from 10 to 60 minutes.[5] Studies have shown that BOP's coupling rate compares favorably to other methods like DCC/HOBt and can drive difficult coupling reactions to completion more effectively.[6] HBTU is also known for its high reactivity and is particularly suitable for synthesizing long or complex peptides.[4] In standard condensation reactions, their coupling efficiency is often comparable.[7][8]

Racemization: Minimizing racemization is crucial for producing a biologically active peptide. Both BOP and HBTU are effective at suppressing racemization.[3][9] The addition of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can further reduce racemization to insignificant levels, particularly when using HBTU.[3][5]

Side Reactions and Stability: This is a critical point of differentiation between the two reagents.

  • BOP: The primary drawback of BOP is the formation of a carcinogenic byproduct, hexamethylphosphoramide (B148902) (HMPA).[3][10] This significant safety concern has led to the development of safer alternatives like PyBOP, which replaces the dimethylamino groups with less hazardous pyrrolidino groups without compromising efficiency.[9][11]

  • HBTU: HBTU is considered a safer alternative as it does not produce HMPA.[10] However, it has its own side reactions. If used in excess, HBTU can react with the unprotected N-terminus of the peptide chain, causing guanidinylation that terminates the peptide elongation.[2][3] Furthermore, HBTU has been shown to be less stable than BOP in the reaction medium and can react with the amino polymer support if the carboxylic acid component is not present, which can decrease the overall yield.[7][8]

Data Presentation

The following tables summarize the key characteristics and performance metrics of BOP and HBTU.

Table 1: Qualitative Comparison of BOP vs. HBTU

FeatureBOP ReagentHBTUReference
Reagent Type Phosphonium SaltAminium/Uronium Salt[2][3]
Coupling Efficiency High, effective for difficult couplingsHigh, suitable for long peptides[4][6]
Racemization MinimalMinimal, can be further suppressed with HOBt[3][9]
Key Side Reaction Forms carcinogenic HMPA byproductN-terminal guanidinylation (if in excess)[3][10]
Stability More stable in reaction mediumLess stable than BOP in solution[7][8]
Solubility Good in common organic solventsGood in common organic solvents[2]

Table 2: Typical Coupling Reaction Parameters

ParameterBOP ProtocolHBTU ProtocolReference
Amino Acid (eq.) 2.0 - 3.02.0 - 6.0[5][6][12]
Coupling Reagent (eq.) 2.0 - 3.02.0 - 6.0[5][6][12]
Base (e.g., DIPEA) (eq.) 4.0 - 5.34.0 - 12.0[5][6][12]
Additive (e.g., HOBt) (eq.) 2.0 (Optional)Optional[5]
Solvent DMFDMF[5][6]
Reaction Time 10 - 60 min10 - 60 min[5]

Mandatory Visualization

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_reagents Coupling Step Details Resin Resin Deprotection Deprotection Resin->Deprotection Remove N-terminal protecting group Washing_1 Washing Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Capping Capping (Optional) Washing_2->Capping Final_Cleavage Cleavage from Resin & Global Deprotection Washing_2->Final_Cleavage After final cycle Capping->Deprotection Repeat cycle for next amino acid AA Protected Amino Acid AA->Coupling Activator BOP or HBTU Activator->Coupling Base Base (e.g., DIPEA) Base->Coupling Solvent Solvent (DMF) Solvent->Coupling Crude_Peptide Crude_Peptide Final_Cleavage->Crude_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Racemization_Pathway Start Activated Amino Acid (L-configuration) Coupling Peptide Bond Formation (Desired Pathway) Start->Coupling k_coupling Oxazolone 5(4H)-Oxazolone Formation (Side Reaction) Start->Oxazolone k_oxazolone Tautomerization Tautomerization Oxazolone->Tautomerization Racemized Racemized Intermediate Tautomerization->Racemized D_Peptide D-Peptide Impurity (Undesired Product) Racemized->D_Peptide

Caption: Competing pathways of peptide coupling versus racemization.

Experimental Protocols

Below are generalized protocols for using BOP and HBTU in Fmoc-based SPPS. Researchers should optimize these protocols based on the specific peptide sequence and resin.

Protocol 1: Peptide Coupling with BOP Reagent
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 eq. based on resin substitution) in DMF.

    • Add the amino acid solution to the deprotected resin.

    • Add BOP reagent (2.0 eq.) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq.).[5]

    • Agitate the mixture at room temperature for 10-60 minutes.

  • Monitoring: Monitor the reaction using a qualitative method like the Kaiser test to check for the absence of free primary amines.[5]

  • Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF and Dichloromethane (DCM).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage: After the final coupling and deprotection, wash the resin, dry it, and treat with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]

Protocol 2: Peptide Coupling with HBTU
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10-15 min cycles). Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 eq.), HBTU (2.0 eq.), and DIPEA (4.0 eq.) in DMF.[5] Some protocols may use a higher excess of reagents for difficult couplings.[12]

    • Allow the mixture to pre-activate for a few minutes before adding it to the deprotected resin.

    • Agitate the mixture at room temperature for 10-60 minutes.

  • Monitoring: Monitor the reaction using the Kaiser test.[5]

  • Washing: Once the reaction is complete, filter the resin and wash thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid.

  • Cleavage: Use an appropriate cleavage cocktail, such as 95% Trifluoroacetic acid (TFA), to release the final peptide from the solid support.[13]

Conclusion and Recommendations

Both BOP and HBTU are highly effective coupling reagents for peptide synthesis. The choice between them often comes down to a balance of safety, cost, and specific application needs.

  • BOP reagent offers excellent coupling efficiency, particularly for difficult sequences.[6] However, its use is strongly discouraged due to the formation of the carcinogen HMPA.[10] For applications where a phosphonium salt is preferred, modern, safer alternatives like PyBOP are the recommended choice, as they provide similar efficiency without the hazardous byproduct.[3][11]

  • HBTU is a robust, fast, and effective reagent that has become a workhorse in many peptide synthesis labs.[2][4] It is a safer alternative to BOP. Researchers must be cautious to avoid using a large excess of HBTU to prevent the side reaction of N-terminal guanidinylation.[3]

Recommendation: For most standard and high-throughput peptide synthesis applications, HBTU represents a reliable and safe choice. For syntheses that may benefit from a phosphonium-type reagent, particularly for sterically hindered couplings where they are known to excel, PyBOP should be used in place of the hazardous BOP reagent. The selection should always be guided by the specific chemistry of the peptide sequence and a commitment to laboratory safety.

References

A Head-to-Head Comparison: PyBOP vs. BOP Reagent for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of chemical synthesis, particularly in the development of peptides and pharmaceuticals. The choice of coupling reagent is paramount to the success of these syntheses, directly impacting yield, purity, and the stereochemical integrity of the final product. This guide provides a detailed, objective comparison of two widely used phosphonium-based coupling reagents: PyBOP and BOP.

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) has been a long-standing reagent for amide bond formation, valued for its high reactivity. However, a significant drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[1] This led to the development of (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), designed as a safer alternative.[2] This guide will delve into a comparative analysis of their performance, supported by experimental data and detailed protocols.

Performance Comparison: PyBOP vs. BOP

Both PyBOP and BOP reagents facilitate amide bond formation through the creation of a reactive OBt (1-hydroxybenzotriazole) ester intermediate.[3][4] The primary distinction lies in the phosphine (B1218219) oxide byproduct generated. PyBOP forms the significantly less hazardous tris(pyrrolidin-1-yl)phosphine oxide, whereas BOP produces the known carcinogen HMPA.[1][2]

From a performance standpoint, PyBOP is generally considered to be as effective, if not more so, than BOP.[4] It offers comparable or superior coupling efficiency and is associated with a lower risk of racemization.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for PyBOP and provide a qualitative comparison with BOP based on literature findings. Direct, side-by-side quantitative comparisons under identical conditions are limited in the published literature.

Table 1: Performance Metrics of PyBOP and BOP

Performance MetricPyBOPBOP
Typical Reaction Time 10 - 60 minutes[6]10 - 60 minutes[7]
Coupling Efficiency High, efficient for standard and some difficult couplings[6]High, but can be lower for challenging sequences (e.g., with Asparagine)[8]
Racemization Risk Low[6]Low to moderate, influenced by base and solvent; reduced by HOBt addition[3][6]
Primary Byproduct Tris(pyrrolidin-1-yl)phosphine oxide (non-carcinogenic)[2]Hexamethylphosphoramide (HMPA) (carcinogenic)[1]

Table 2: Crude Peptide Purity with PyBOP (Sequence-Dependent Performance) [9]

Peptide SequenceCoupling TimeCrude Purity (%)
G-LHRH2 x 1 min48.11
G-LHRH2 x 20 min70.27
GHRP-62 x 1 min54.08
GHRP-62 x 20 min90.39
Linear Oxytocin2 x 1 min22.33
Linear Oxytocin2 x 20 min73.65

Reaction Mechanisms and Workflows

The general mechanism for both PyBOP and BOP involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.

Amide Bond Formation Mechanism

Amide_Bond_Formation cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack CarboxylicAcid R-COOH ActiveEster OBt Active Ester CarboxylicAcid->ActiveEster + Reagent + Base Base Base Reagent PyBOP or BOP Byproduct Phosphine Oxide (Non-carcinogenic for PyBOP, Carcinogenic for BOP) Reagent->Byproduct AmideBond Amide Bond (R-CO-NH-R') ActiveEster->AmideBond + Amine Amine R'-NH2 HOBt HOBt

Mechanism of Amide Bond Formation
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for a coupling step in SPPS using either PyBOP or BOP.

SPPS_Workflow start Start: Resin with N-terminal protected amino acid deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling: - Fmoc-Amino Acid - PyBOP or BOP - Base (e.g., DIPEA) wash1->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test to check for free amines wash2->kaiser_test next_cycle Proceed to next cycle or final cleavage kaiser_test->next_cycle Negative repeat_coupling Repeat Coupling Step kaiser_test->repeat_coupling Positive repeat_coupling->coupling

SPPS Coupling Workflow

Experimental Protocols

Below are representative protocols for amide bond formation using PyBOP and BOP in the context of solid-phase peptide synthesis (SPPS).

Protocol 1: Amide Coupling using PyBOP in SPPS

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • PyBOP (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF twice (5 minutes, then 15-20 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid and PyBOP in DMF.

    • Add DIPEA to the solution and briefly mix.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 30-120 minutes.

  • Monitoring: Monitor the reaction completion using a qualitative method like the Kaiser test. A negative result (colorless or yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).

Protocol 2: Amide Coupling using BOP Reagent in SPPS[7]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Protected amino acid (2.0 equivalents based on resin substitution)

  • BOP reagent (2.0 equivalents)

  • DIPEA (4.0 equivalents)

  • DMF

  • (Optional) 1-Hydroxybenzotriazole (HOBt) (2.0 equivalents of a 0.5 M solution in DMF) to suppress racemization.

Procedure:

  • Deprotection: Remove the N-protecting group from the resin-bound peptide using standard protocols.

  • Amino Acid Addition: Dissolve the protected amino acid in DMF (approx. 5 mL/g of resin) and add it to the resin.

  • Coupling Reagent Addition: Add the BOP solution and DIPEA to the resin mixture. If using, add the HOBt solution.

  • Reaction: Mix the reaction vessel for 10-60 minutes at room temperature.

  • Monitoring: Monitor the reaction progress with the Kaiser test until it is negative.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Conclusion

PyBOP stands out as a superior choice for amide bond formation in most applications when compared to its predecessor, BOP. The primary and most critical advantage of PyBOP is its significantly improved safety profile, as it avoids the generation of the carcinogenic byproduct HMPA.[2] Furthermore, the available evidence suggests that PyBOP offers comparable to enhanced performance in terms of coupling efficiency and racemization suppression.[5] While BOP can still be effective, the associated health risks of its byproduct make PyBOP the more responsible and often more efficient choice for modern chemical synthesis in research and industrial settings.

References

A Comparative Guide to Racemization in Peptide Synthesis: BOP Reagent vs. Modern Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical integrity of synthetic peptides is paramount. Racemization, the loss of chiral purity at the α-carbon of an amino acid during peptide bond formation, can lead to the generation of diastereomeric impurities that are often difficult to separate and can have significant impacts on the peptide's biological activity. The choice of coupling reagent is a critical factor in mitigating this undesirable side reaction.

This guide provides an objective comparison of the (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) (BOP) reagent with other commonly used coupling agents, focusing on their propensity to induce racemization. The information presented is supported by available experimental data to assist in the selection of the most suitable reagent for your synthetic needs.

Understanding Racemization in Peptide Synthesis

The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate.[1] The activated carboxylic acid of an N-protected amino acid can cyclize to form this planar intermediate. The proton at the chiral α-carbon of the oxazolone (B7731731) is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the amine component can then occur from either face of the planar ring, resulting in a mixture of L- and D-isomers.

The rate of coupling versus the rate of oxazolone formation and its subsequent enolization is a key determinant of the extent of racemization.[1] Faster and more efficient coupling generally correlates with lower racemization, as the activated amino acid has less time to epimerize.[1] Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used to suppress racemization by forming active esters that are more stable and less prone to oxazolone formation than the intermediates generated by some coupling reagents alone.[2]

Racemization_Mechanism N_Protected_AA N-Protected L-Amino Acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, phosphonium (B103445) ester) N_Protected_AA->Activated_Intermediate Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Intermediate->Oxazolone Cyclization (Base-catalyzed) L_Peptide Desired L-Peptide Activated_Intermediate->L_Peptide + Peptide Amine (Desired Pathway) Enolate Enolate Anion (Loss of Chirality) Oxazolone->Enolate + Base - H+ D_Peptide Diastereomeric D-Peptide Enolate->D_Peptide Peptide_Amine Peptide Chain (N-terminal amine)

Figure 1. Competing pathways of peptide coupling versus racemization via oxazolone formation.

Quantitative Comparison of Coupling Reagents

Coupling ReagentModel System/Amino AcidBase% Racemization (D-isomer)Notes and References
BOP Boc-His(Tos)DIEA (minimal)< DCCBOP showed less racemization than DCC with minimal base.[3]
BOP Boc-His(Tos)DIEA (excess)~3%Excess base significantly increased racemization.
HCTU Not specifiedNot specifiedReduced vs. BOPHCTU is reported to have lower rates of racemization compared to BOP.
TDBTU Peptide fragmentsNot specified< PyBOP, HBTU, HATUTDBTU was found to be superior in suppressing epimerization during segment coupling.
HATU Fmoc-His(Trt)-OHNMMHighHATU with NMM showed high racemization for this sensitive amino acid.
DIC/Oxyma Fmoc-His(Trt)-OHNone specified1.8%The combination of DIC with Oxyma was effective at minimizing racemization.
DIC/Oxyma Fmoc-Cys(Trt)-OHNone specifiedNegligibleExcellent suppression of racemization for cysteine.

Key Observations:

  • BOP Reagent: While generally effective, the racemization associated with BOP is highly influenced by the amount and nature of the tertiary amine used. Excess base promotes racemization. The addition of HOBt can diminish but not eliminate this side reaction. A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).

  • Phosphonium vs. Uronium/Aminium Reagents: Modern reagents are often based on phosphonium (e.g., PyBOP) or uronium/aminium salts (e.g., HBTU, HATU, HCTU, COMU). Uronium/aminium reagents like HATU and HCTU are generally considered more reactive and are often preferred for rapid synthesis protocols to minimize racemization.

  • Additives are Crucial: The use of additives like HOBt, HOAt, and particularly Oxyma, is a key strategy to suppress racemization, especially when using carbodiimides like DIC.

  • Third-Generation Reagents: COMU, a third-generation uronium salt incorporating the Oxyma moiety, is noted for its high reactivity and efficiency in suppressing racemization, often outperforming older reagents, especially in rapid synthetic protocols.

Experimental Protocols

To accurately assess and compare the racemization potential of different coupling reagents, a standardized experimental workflow is crucial. This typically involves the synthesis of a model peptide known to be susceptible to racemization, followed by analysis of the crude product using High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow for Racemization Analysis

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin 1. Start with resin-bound -amino acid or peptide Deprotection 2. N-terminal deprotection Resin->Deprotection Coupling 3. Couple test amino acid using Coupling Reagent A, B, C... Deprotection->Coupling Cleavage 4. Cleave peptide from resin Coupling->Cleavage Sample_Prep 5. Prepare crude peptide sample for HPLC Cleavage->Sample_Prep Crude Peptide HPLC 6. Analyze by RP-HPLC (chiral or achiral column) Sample_Prep->HPLC Quantification 7. Integrate peaks of L-L and D-L diastereomers HPLC->Quantification Result 8. Calculate % Racemization Quantification->Result

Figure 2. General workflow for comparing racemization induced by different coupling reagents.
Detailed Protocol: Racemization Analysis by RP-HPLC

This protocol outlines a method for quantifying the level of racemization by separating the desired all-L peptide from its D-L diastereomer.

  • Peptide Synthesis:

    • A model dipeptide or tripeptide is synthesized on a solid support (e.g., Rink Amide resin). A common model is the coupling of an N-protected L-amino acid to another L-amino acid on the resin (e.g., coupling Fmoc-His(Trt)-OH to H-Leu-Resin).

    • The coupling reaction is carried out using the specific reagent to be tested (e.g., BOP, PyBOP, HATU) under defined conditions (e.g., solvent: DMF, base: DIEA, temperature: room temperature, time: 1 hour).

    • Equivalents of amino acid, coupling reagent, and base should be kept consistent across all experiments for a valid comparison.

  • Cleavage and Sample Preparation:

    • After the coupling reaction, the peptide is cleaved from the resin and all protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried.

    • The dried peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water) to a known concentration (e.g., 1 mg/mL) for HPLC analysis.

  • HPLC Analysis:

    • System: A reverse-phase HPLC system with a UV detector (e.g., monitoring at 214 nm and 280 nm).

    • Column: A high-resolution C18 column is often sufficient to separate closely related peptide diastereomers.

    • Mobile Phase: A typical gradient system would be:

      • Solvent A: 0.1% TFA in water

      • Solvent B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min is a good starting point. The gradient should be optimized to achieve baseline separation of the diastereomeric peaks.

    • Injection: Inject 10-20 µL of the prepared sample.

  • Quantification:

    • The desired all-L peptide will typically elute as the major peak. The diastereomer containing the D-amino acid will elute as a separate, usually closely following or preceding, peak.

    • Integrate the peak areas of both the L-L and D-L diastereomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100

Conclusion and Recommendations

The selection of a peptide coupling reagent requires a careful balance of reactivity, cost, and the potential for side reactions, with racemization being a primary concern.

  • BOP reagent , while historically significant, presents challenges due to the carcinogenic nature of its HMPA byproduct and its sensitivity to base concentration in controlling racemization. For modern peptide synthesis, safer and often more efficient alternatives are available.

  • For routine, non-challenging couplings, PyBOP offers a good balance of performance and safety, being a non-carcinogenic alternative to BOP.

  • For difficult sequences, sterically hindered couplings, or when minimal racemization is critical, the use of uronium/aminium salt reagents such as HATU , HCTU , or COMU is highly recommended. These reagents generally offer faster coupling rates, which is a key factor in minimizing the time the activated amino acid is susceptible to epimerization.

  • The combination of a carbodiimide (B86325) like DIC with an additive such as Oxyma is also an excellent, cost-effective strategy for suppressing racemization, particularly for sensitive amino acids like cysteine and histidine.

It is always advisable for researchers to perform small-scale pilot experiments to identify the optimal coupling reagent and conditions for their specific peptide sequence to ensure the highest possible yield and stereochemical purity.

References

A Comparative Guide to Modern Peptide Coupling Reagents: BOP, HATU, and TBTU

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and overall success, particularly for complex or sterically hindered peptide sequences. Among the most prevalent and effective classes of reagents are phosphonium (B103445) and aminium salts, which facilitate rapid and efficient amide bond formation while minimizing side reactions. This guide provides an objective comparison of three widely used coupling reagents—BOP, HATU, and TBTU—supported by experimental data to inform researchers, scientists, and drug development professionals.

Performance Comparison: Yield and Purity

The primary measure of a coupling reagent's effectiveness is its ability to produce the desired peptide in high yield and purity. While direct, side-by-side comparisons of BOP, HATU, and TBTU under identical conditions for the same peptide are scarce in published literature, data from studies on difficult sequences offer significant insights into their relative performance. HATU consistently emerges as the most powerful reagent, especially for challenging syntheses.

A comparative study on the synthesis of the "difficult" Acyl Carrier Protein (ACP) fragment (65-74) and the Aβ-amyloid (1-42) peptide highlights the superior performance of HATU over PyBOP (a common and safer alternative to BOP).[1]

Coupling ReagentPeptide SequenceCoupling TimeCrude Purity (%)[1]
PyBOP ACP (65-74)2 x 20 min70.27
HATU ACP (65-74)2 x 20 min79.91
PyBOP Aβ-Amyloid (1-42)2 x 20 min88.54
HATU Aβ-Amyloid (1-42)2 x 20 min91.23

Further evidence from the synthesis of aza-peptides, which present unique synthetic challenges, demonstrates a clear reactivity trend where HATU achieves nearly complete acylation, far surpassing TBTU and PyBOP.[2]

Coupling ReagentAcylation Yield (%)[2]Reaction Half-life (min)[2]
PyBOP ~65150
TBTU ~69150
HATU ~10040

Summary of Reagent Characteristics:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally regarded as the gold standard for efficiency, HATU is particularly effective for coupling sterically hindered amino acids and for synthesizing long or difficult peptides.[3][4] It forms a highly reactive OAt active ester, which accelerates the coupling reaction and helps to minimize racemization.[1]

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): A highly efficient and widely used aminium salt reagent, TBTU is well-suited for most standard peptide coupling reactions.[4][5] It is more cost-effective than HATU, making it a popular choice for routine synthesis.

  • BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): One of the earliest phosphonium-based reagents, BOP provides excellent coupling efficiency with minimal racemization.[4][6] However, its use has significantly declined due to the formation of the highly carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[4][5] PyBOP, its pyrrolidine-containing analog, offers similar reactivity without producing HMPA and is therefore the preferred alternative.[4][6] A key advantage of phosphonium salts like BOP and PyBOP is that they do not cause guanidinylation of the peptide's N-terminus, a potential side reaction with aminium reagents like HATU and TBTU when used in excess.[4]

Reaction Mechanisms and Workflow

The fundamental role of these reagents is to activate the carboxylic acid of an N-protected amino acid, converting it into a highly reactive species that is susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.

cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH Active_Ester Reactive Intermediate (OAt/OBt Active Ester) AA->Active_Ester Reagent Coupling Reagent (HATU, TBTU, BOP) Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester required New_Peptide Fmoc-AA-Peptide-Resin Active_Ester->New_Peptide Aminolysis Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->New_Peptide

Caption: General mechanism of peptide bond formation using onium salt coupling reagents.

The overall process is typically carried out via Solid-Phase Peptide Synthesis (SPPS). The workflow involves sequential cycles of deprotection of the N-terminal Fmoc group, followed by the coupling of the next amino acid.

start Start with Resin-Bound Amino Acid deprotection 1. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA, Reagent, Base in DMF) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 kaiser_test 5. Check for completion (Kaiser Test) wash2->kaiser_test kaiser_test->coupling Positive (Incomplete) Recouple cycle_end Final Amino Acid? kaiser_test->cycle_end Negative (Complete) cycle_end->deprotection No cleavage 6. Cleavage from Resin & Side-Chain Deprotection cycle_end->cleavage Yes end Purified Peptide cleavage->end

Caption: A typical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following is a generalized protocol for manual solid-phase peptide synthesis using an aminium or phosphonium salt coupling reagent. This protocol is representative and should be optimized based on the specific peptide sequence and scale.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Coupling Reagent (HATU, TBTU, or PyBOP)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvent: Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) followed by DCM (3x) and then DMF (3x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • Activation Solution: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), the coupling reagent (3-5 equivalents), and any additives (e.g., HOBt, though it is intrinsic to TBTU) in DMF.

    • Add DIPEA to the activation solution (6-10 equivalents; typically 2x the molar amount of the coupling reagent).

    • Coupling Reaction: Immediately add the activation solution to the deprotected resin.

    • Agitate the mixture at room temperature. Coupling times vary:

      • HATU/TBTU: Typically 30-60 minutes.

      • PyBOP: Typically 1-2 hours.

    • Monitor the reaction for completion using a qualitative method like the Kaiser test, which detects free primary amines.[5]

  • Washing: After a negative Kaiser test (indicating complete coupling), drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-4 for each amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin extensively with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The selection of a coupling reagent is a strategic decision in peptide synthesis that directly impacts outcomes.

  • HATU is the reagent of choice for maximizing yield and purity, especially for difficult, long, or sterically hindered sequences where its high reactivity can overcome synthetic challenges.[1][2]

  • TBTU represents a robust and cost-effective option for routine peptide synthesis, offering high efficiency for a wide range of standard applications.[5]

  • BOP and its safer analog PyBOP are highly effective phosphonium-based reagents that avoid the potential for N-terminal guanidinylation.[4] PyBOP is a valuable tool, particularly when excess reagent may be required or for specific cyclization strategies.

Researchers should weigh the reactivity, cost, and potential side-reaction profile of each reagent against the specific demands of their target peptide to achieve optimal synthesis results.

References

The Evolving Landscape of Peptide Coupling Reagents: A Cost-Benefit Analysis of BOP Reagent for Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide synthesis, the choice of coupling reagent is a critical decision with far-reaching implications for process efficiency, product quality, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of the once-mainstay (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) reagent in comparison to its leading alternatives, offering a framework for informed decision-making in an industrial setting.

While historically favored for its high efficiency, particularly in challenging coupling steps, the use of BOP reagent in large-scale synthesis has been largely curtailed by significant safety and environmental concerns. The primary drawback is the stoichiometric formation of hexamethylphosphoramide (B148902) (HMPA), a known carcinogen, as a byproduct.[1][2][3][4] This necessitates stringent handling protocols and costly hazardous waste disposal, significantly impacting the overall cost-effectiveness of BOP in a production environment.

In response to these challenges, a new generation of coupling reagents has emerged, offering comparable or superior performance with more favorable safety and environmental profiles. This guide will delve into a comparative analysis of BOP and its most prominent alternatives: PyBOP, HBTU, HATU, and the increasingly popular "green" reagent, T3P®.

Performance and Efficiency: A Comparative Overview

The ideal coupling reagent for large-scale synthesis should deliver high yields and purity while minimizing reaction times and the need for excess reagents. While direct, large-scale, head-to-head comparative data for all these reagents is scarce in publicly available literature, a synthesis of available information provides a clear performance hierarchy.

BOP reagent is known for its rapid coupling and high efficiency, especially in sterically hindered couplings.[5] However, the critical drawback of HMPA formation has led to its replacement in many applications.

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) was developed as a direct, safer alternative to BOP. It couples amino acids as efficiently as BOP but its byproducts are less hazardous, avoiding the formation of carcinogenic HMPA. Comparative studies have shown that PyBOP can produce a cleaner crude product than BOP.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient aminium/uronium-based reagents. HATU is generally considered more reactive than HBTU, often leading to faster reactions and higher purity, especially for difficult sequences. However, this enhanced performance comes at a higher cost. Both HBTU and HATU can be used in "in situ" neutralization protocols, which can save time and improve yields in large-scale synthesis.

T3P® (Propylphosphonic anhydride) is a newer, "green" coupling reagent that is gaining traction due to its non-toxic and non-allergenic nature. Its byproducts are water-soluble, simplifying workup and reducing the need for extensive chromatographic purification. Recent studies have demonstrated its effectiveness in solid-phase peptide synthesis (SPPS), achieving satisfactory purity and yields.

Cost-Benefit Analysis: Beyond the Price Tag

A comprehensive cost-benefit analysis must extend beyond the initial purchase price of the reagent to include the associated costs of handling, waste disposal, and process efficiency.

Data Presentation: Comparison of Coupling Reagents
FeatureBOPPyBOPHBTUHATUT3P®
Relative Cost ModerateModerate to HighModerateHighModerate to High
Coupling Efficiency HighHighHighVery HighHigh
Byproduct Toxicity High (Carcinogenic HMPA)LowModerateModerateLow (Water-soluble)
Racemization LowLowLowVery LowVery Low
Waste Disposal High Cost (Hazardous)Moderate CostModerate CostModerate CostLower Cost (Non-hazardous)
Ease of Workup DifficultModerateModerateModerateEasy

Note: Relative cost is a general estimation based on available pricing for research and semi-bulk quantities and may not fully reflect large-scale industrial pricing.

The true cost of using BOP reagent escalates significantly when considering the stringent safety measures required for handling HMPA and the exorbitant costs associated with the disposal of carcinogenic waste. In contrast, reagents like PyBOP and T3P® offer a safer and more environmentally friendly approach, which can translate to substantial long-term cost savings, despite a potentially higher initial price. The use of greener solvents in conjunction with these reagents can further reduce waste disposal costs by 60-80%.

Experimental Protocols: Methodologies for Large-Scale Synthesis

Detailed experimental protocols are essential for the successful implementation of any coupling reagent in a large-scale setting. Below are generalized protocols for solid-phase peptide synthesis (SPPS) using BOP and its alternatives. These should be optimized for specific peptide sequences and scales.

General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc-Chemistry)

This protocol outlines a single coupling cycle on a multi-gram to kilogram scale.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.

2. Fmoc-Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 20-30 minutes.

  • Wash the resin thoroughly with DMF to remove piperidine.

3. Coupling:

  • For BOP: In a separate vessel, pre-activate the Fmoc-amino acid (1.5-2.0 eq.) with BOP (1.5-2.0 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (3.0-4.0 eq.) in DMF for 5-10 minutes. Add the activated mixture to the resin.

  • For PyBOP: In a separate vessel, dissolve the Fmoc-amino acid (1.5-2.0 eq.), PyBOP (1.5-2.0 eq.), and DIPEA (3.0-4.0 eq.) in DMF. Add the solution to the resin.

  • For HBTU/HATU: In a separate vessel, dissolve the Fmoc-amino acid (1.5-2.0 eq.), HBTU or HATU (1.5-2.0 eq.), and DIPEA (3.0-4.0 eq.) in DMF. Add the solution to the resin.

  • For T3P®: In a separate vessel, dissolve the Fmoc-amino acid (1.5-2.0 eq.) in a suitable solvent (e.g., ethyl acetate, 2-MeTHF). Add T3P® (1.5-2.0 eq.) and a base like DIPEA (3.0-4.0 eq.). Add the mixture to the resin.

  • Allow the coupling reaction to proceed for 1-4 hours. Monitor the reaction for completion using a Kaiser test.

4. Washing:

  • After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

5. Repeat:

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final coupling and deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

7. Isolation and Purification:

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Select & Swell Resin Deprotection Fmoc-Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Coupling Reagent + Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Isolation Precipitation & Isolation Cleavage->Isolation Purification RP-HPLC Purification Isolation->Purification

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

cost_benefit_analysis cluster_costs Costs cluster_benefits Benefits Reagent_Cost Reagent Purchase Price Handling_Cost Special Handling & Safety Measures Waste_Disposal Waste Disposal Cost Process_Time Process Time & Energy Consumption Yield Product Yield Purity Product Purity Safety Operator Safety Environmental_Impact Environmental Impact BOP BOP Reagent BOP->Reagent_Cost Moderate BOP->Handling_Cost High (HMPA) BOP->Waste_Disposal Very High (Carcinogen) BOP->Process_Time Fast BOP->Yield High BOP->Purity Good BOP->Safety Low BOP->Environmental_Impact High Negative Alternatives Alternative Reagents (PyBOP, HBTU, HATU, T3P) Alternatives->Reagent_Cost Moderate to High Alternatives->Handling_Cost Low to Moderate Alternatives->Waste_Disposal Moderate to Low Alternatives->Process_Time Fast to Very Fast Alternatives->Yield High to Very High Alternatives->Purity Good to Excellent Alternatives->Safety High Alternatives->Environmental_Impact Low to Moderate Negative

Logical relationship of factors in the cost-benefit analysis.

Conclusion

The selection of a coupling reagent for large-scale peptide synthesis is a multifaceted decision that extends beyond simple cost and efficiency considerations. While BOP reagent was once a workhorse in peptide chemistry, the significant health risks and environmental impact associated with its carcinogenic byproduct, HMPA, have rendered it largely obsolete for industrial applications.

Modern alternatives such as PyBOP, HBTU, and HATU offer a spectrum of options balancing cost, efficiency, and safety. For routine syntheses, PyBOP and HBTU provide a good balance of performance and cost. For particularly challenging sequences where the highest purity is paramount, the additional cost of HATU may be justified.

The emergence of "green" reagents like T3P® signals a paradigm shift towards more sustainable and cost-effective peptide manufacturing. The simplified workup and reduced environmental footprint of T3P® make it a compelling option for the future of large-scale peptide synthesis, aligning with the growing demand for greener and more economical pharmaceutical production processes. Ultimately, the optimal choice of coupling reagent will depend on a thorough evaluation of the specific requirements of the synthesis, including the peptide sequence, scale, and the overarching goals of safety, sustainability, and cost-effectiveness.

References

Evaluating BOP Reagent for Unnatural Amino Acid Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable incorporation of unnatural amino acids into peptides is a critical step in the design of novel therapeutics and research tools. This guide provides an objective comparison of the (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) reagent with its common alternatives—HBTU, HATU, and PyBOP—specifically for coupling unnatural amino acids. The following sections present a detailed analysis supported by experimental data and protocols to aid in the selection of the optimal coupling reagent for your research needs.

Performance Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the yield, purity, and stereochemical integrity of peptides containing unnatural amino acids. These residues often introduce steric hindrance or other chemical complexities that challenge standard coupling protocols. Below is a summary of the performance of BOP and its alternatives in these demanding applications.

Key Performance Attributes:

  • BOP: A highly effective and fast-acting coupling reagent. However, a significant drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA), which has led to the development of safer alternatives.[1][2] While generally providing good yields, its performance can be influenced by the choice of base, with N,N-diisopropylethylamine (DIPEA) being associated with less racemization than N-methylmorpholine (NMM).

  • PyBOP: A pyrrolidine-based phosphonium (B103445) salt analog of BOP that does not produce HMPA, making it a safer alternative with comparable efficiency for many applications.[1] It is particularly effective for coupling sterically hindered and N-methylated amino acids.[3]

  • HBTU: An aminium-based reagent that is widely used due to its high efficiency and the formation of water-soluble byproducts, simplifying purification. However, it can be less effective for highly sterically hindered or N-methylated amino acids compared to HATU or PyBOP. A study on the synthesis of silica (B1680970) polymer supports showed that BOP is more stable in the reaction medium than HBTU.

  • HATU: An aminium-based reagent that incorporates the 7-azabenzotriazole (HOAt) moiety, making it one of the most reactive and efficient coupling reagents currently available. It consistently demonstrates superior performance in difficult couplings, including those involving N-methylated and other unnatural amino acids, often resulting in higher yields and purity with reduced racemization.

Quantitative Data Summary

The following tables summarize available quantitative data from comparative studies. It is important to note that direct head-to-head comparisons of all four reagents under identical conditions for a wide range of unnatural amino acids are limited in the literature. The data presented here is compiled from various studies to provide a comparative overview.

Table 1: Coupling Efficiency with Sterically Hindered and N-Methylated Amino Acids

Coupling ReagentUnnatural Amino Acid TypeCoupling Yield (%)Purity (%)Reference(s)
BOP Difficult couplings (general)Superior to DCCComparable to DCC
PyBOP Aza-peptide~50Not specified
N-methylated amino acidsHigh (qualitative)High (qualitative)
HBTU N-terminal N-methylated Aib<10Not specified
HATU Aza-peptide~100High (qualitative)
N-methylated amino acidsHigh (qualitative)High (qualitative)

Table 2: Racemization Tendency with Unnatural Amino Acids

Coupling ReagentUnnatural Amino Acid TypeRacemization LevelReference(s)
BOP General dipeptidesSignificant with NMM
PyBOP GeneralLow
HBTU GeneralLow
HATU GeneralVery low

Experimental Protocols

Detailed methodologies are crucial for the successful application of these coupling reagents. Below are representative protocols for solid-phase peptide synthesis (SPPS) using BOP and its alternatives for the incorporation of a generic unnatural amino acid.

Protocol 1: Peptide Coupling with BOP Reagent
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), isopropanol (B130326) (3x), and DMF (5x).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (2.0 eq.), BOP (2.0 eq.), and 1-hydroxybenzotriazole (B26582) (HOBt) (2.0 eq., to suppress racemization) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (4.0 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a Kaiser test or other appropriate method.

  • Washing: Wash the resin with DMF (5x), isopropanol (3x), and dichloromethane (B109758) (DCM) (3x).

  • Repeat: Proceed to the next deprotection and coupling cycle.

Protocol 2: Peptide Coupling with PyBOP
  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (2.0 eq.) and PyBOP (2.0 eq.) in DMF.

    • Add DIPEA (4.0 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing: Follow steps 5-6 from Protocol 1.

Protocol 3: Peptide Coupling with HBTU
  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (2.0 eq.), HBTU (2.0 eq.), and HOBt (2.0 eq.) in DMF.

    • Add DIPEA (4.0 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing: Follow steps 5-6 from Protocol 1.

Protocol 4: Peptide Coupling with HATU
  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (2.0 eq.) and HATU (2.0 eq.) in DMF.

    • Add DIPEA (4.0 eq.) or collidine (4.0 eq.) to the amino acid solution.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 20-45 minutes at room temperature.

  • Monitoring and Washing: Follow steps 5-6 from Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

BOP_Activation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Carboxylic_Acid R-COOH (Protected Amino Acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base BOP BOP Reagent Base Base (e.g., DIPEA) Acyloxyphosphonium Acyloxyphosphonium Salt Carboxylate->Acyloxyphosphonium + BOP Active_Ester HOBt Active Ester Acyloxyphosphonium->Active_Ester - HMPA HMPA HMPA (Byproduct) Acyloxyphosphonium->HMPA Peptide_Bond R-CO-NH-R' (Peptide Bond) Active_Ester->Peptide_Bond + Amine Amine H₂N-R' (Peptide Chain)

Caption: BOP reagent activation pathway for peptide bond formation.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc-Deprotection (20% Piperidine/DMF) start->deprotection wash1 Washing (DMF, IPA) deprotection->wash1 coupling Coupling: - Protected Unnatural Amino Acid - Coupling Reagent (BOP/PyBOP/HBTU/HATU) - Base (e.g., DIPEA) wash1->coupling wash2 Washing (DMF, IPA, DCM) coupling->wash2 monitoring Monitoring (Kaiser Test) wash2->monitoring repeat Repeat Cycle for Next Amino Acid monitoring->repeat Incomplete cleavage Cleavage from Resin & Global Deprotection monitoring->cleavage Complete repeat->deprotection purification Purification (HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Conclusion

The selection of a coupling reagent for the incorporation of unnatural amino acids is a critical decision that depends on the specific characteristics of the amino acid, the desired purity of the final peptide, and safety considerations.

  • BOP reagent remains a potent coupling agent, particularly for difficult couplings, but its use is increasingly limited by the safety concerns associated with its HMPA byproduct.

  • PyBOP offers a safer, non-carcinogenic alternative to BOP with comparable efficiency, making it a strong candidate for general use and for sterically hindered residues.

  • HBTU is a reliable and cost-effective choice for many standard and some challenging couplings, though its performance may be surpassed by more modern reagents for the most difficult unnatural amino acids.

  • HATU stands out as the most powerful coupling reagent for incorporating a wide range of unnatural amino acids, especially those that are sterically demanding or prone to racemization. Its superior reactivity often justifies its higher cost for the synthesis of complex and valuable peptides.

For researchers working with novel and challenging unnatural amino acids, HATU is often the reagent of choice to maximize the chances of a successful synthesis. However, for less demanding unnatural amino acids or when cost is a significant factor, PyBOP and HBTU represent excellent and safer alternatives to the classical BOP reagent. Careful optimization of the reaction conditions, as outlined in the provided protocols, is essential to achieve the best results regardless of the chosen reagent.

References

A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences reaction efficiency, peptide purity, and the overall success of the synthetic strategy. Among the most effective and widely used classes of reagents are phosphonium (B103445) and uronium salts. This guide provides an objective, data-driven comparison of these two families of reagents to facilitate an informed choice for specific synthetic challenges.

Fundamental Differences: Mechanism and Characteristics

The primary distinction between phosphonium and uronium reagents lies in the atom that becomes activated to facilitate amide bond formation. In phosphonium salts, the phosphorus atom is the activation site, while in uronium salts, it is a carbon atom.[1] This fundamental difference gives rise to distinct performance characteristics, by-products, and potential side reactions.

Key Distinctions at a Glance:

FeaturePhosphonium Reagents (e.g., BOP, PyBOP)Uronium/Aminium Reagents (e.g., HBTU, HATU, COMU)
Activation Site Phosphorus atom[1]Carbon atom[1]
Primary By-product Phosphoramide-based (e.g., HMPA from BOP)[1][2]Tetramethylurea-based
Guanidinylation Risk NonePossible with excess reagent, leading to chain termination
Solution Stability Generally more stable in solutionVaries; some have limited stability in solvents like DMF
Solubility Significantly more soluble in common solvents like DMFGenerally less soluble than phosphonium counterparts
Racemization Often associated with lower levels of racemizationCan be higher, particularly with extended reaction times
Cost Can be more expensiveOften more cost-effective

Phosphonium reagents are lauded for their "clean" reactions, as they do not pose the risk of guanidinylation of the N-terminal amino group, a side reaction that can occur with uronium reagents, especially when used in excess or when carboxyl activation is slow. However, the first-generation phosphonium reagent, BOP, produces the carcinogenic by-product hexamethylphosphoramide (B148902) (HMPA), leading to the development of safer alternatives like PyBOP.

Uronium reagents, technically aminium salts in most commercially available forms (like HBTU and HATU), are highly reactive and efficient. Their main drawback is the potential for guanidinylation. Newer generations of uronium reagents, such as COMU, are based on Oxyma Pure, which offers a safer profile compared to the potentially explosive HOBt found in older reagents like HBTU.

Performance Deep Dive: A Quantitative Comparison

The efficacy of a coupling reagent is best assessed by its ability to maximize yield while minimizing side reactions, particularly the loss of chiral integrity (epimerization or racemization). The following tables summarize quantitative data from comparative studies.

Table 1: Coupling of Fmoc-Phe-OH to H-Val-OMe (A Standard Coupling) This reaction is a common model for assessing coupling efficiency and epimerization under standard conditions.

Coupling ReagentClassYield of Dipeptide (%)Epimerization (%)
BOP Phosphonium953.5
HBTU Uronium/Aminium985.2
HATU Uronium/Aminium994.1
COMU Uronium/Aminium993.2

Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Table 2: Coupling of Fmoc-Pro-OH to H-MeVal-OMe (A Sterically Hindered Coupling) This model represents a "difficult coupling" involving sterically hindered amino acids, which are challenging for many reagents.

Coupling ReagentClassYield of Dipeptide (%)Epimerization (%)
PyBOP Phosphonium85<1
PyBrOP Phosphonium92<1
HBTU Uronium/Aminium652.5
HATU Uronium/Aminium881.8
COMU Uronium/Aminium901.5

Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

From the data, it is evident that while modern uronium reagents like HATU and COMU offer excellent yields, phosphonium reagents can provide a distinct advantage in minimizing racemization, especially in challenging, sterically hindered couplings.

Reaction Mechanisms and Experimental Workflows

The distinct outcomes of using phosphonium and uronium reagents stem from their different mechanisms of carboxylic acid activation. Both pathways converge on the formation of a reactive ester intermediate that is susceptible to nucleophilic attack by the free amino group of the second amino acid.

G cluster_phosphonium Phosphonium Reagent Pathway cluster_uronium Uronium Reagent Pathway P_RCOOH R-COOH P_Active Acyloxyphosphonium Intermediate P_RCOOH->P_Active P_Reagent Phosphonium Reagent (e.g., PyBOP) P_Reagent->P_Active P_Base Base (e.g., DIPEA) P_Base->P_Active Activates P_Ester Reactive Ester (e.g., OBt Ester) P_Active->P_Ester P_Peptide Peptide Bond (R-CO-NH-R') P_Ester->P_Peptide P_Amine R'-NH2 P_Amine->P_Peptide Nucleophilic Attack U_RCOOH R-COOH U_Active Acyl-uronium Intermediate U_RCOOH->U_Active U_Reagent Uronium Reagent (e.g., HATU) U_Reagent->U_Active U_Base Base (e.g., DIPEA) U_Base->U_Active Activates U_Ester Reactive Ester (e.g., OAt Ester) U_Active->U_Ester U_Peptide Peptide Bond (R-CO-NH-R') U_Ester->U_Peptide U_Amine R'-NH2 U_Amine->U_Peptide Nucleophilic Attack

Activation of a carboxylic acid by phosphonium and uronium reagents.

A typical workflow for peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), involves sequential deprotection and coupling steps.

G start Start: Resin with N-Fmoc Protected Amino Acid deprotection 1. Deprotection: Remove Fmoc group (e.g., 20% Piperidine (B6355638) in DMF) start->deprotection wash1 2. Wash Resin (DMF, DCM) deprotection->wash1 coupling 3. Coupling: Add Fmoc-AA-OH, Coupling Reagent, Base wash1->coupling wash2 4. Wash Resin (DMF) coupling->wash2 completion_test 5. Check Completion (e.g., Kaiser Test) wash2->completion_test next_cycle Repeat for Next Amino Acid completion_test->next_cycle Positive final_cleavage Final Cleavage from Resin completion_test->final_cleavage Negative (Complete) next_cycle->deprotection Start Next Cycle

A typical workflow for a single coupling cycle in SPPS.

Experimental Protocols

Reproducible and comparable data can only be achieved through standardized experimental protocols.

This protocol is suitable for coupling a carboxylic acid and an amine in a solution.

  • Preparation : Dissolve the carboxylic acid (1.0 equivalent) and the BOP reagent (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Activation : Add a tertiary base such as Diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture and stir for 10-20 minutes at 0 °C to pre-activate the carboxylic acid.

  • Coupling : Add the amine (1.0 equivalent) to the reaction mixture.

  • Reaction : Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

  • Work-up : Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

This protocol describes a single coupling cycle in Fmoc-based SPPS.

  • Resin Preparation : Swell the resin (e.g., Rink Amide resin with a free amino group) in DMF for 30-60 minutes.

  • Pre-activation : In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6.0 equivalents) in DMF. Allow the solution to stand for 1-5 minutes for pre-activation.

  • Coupling : Drain the DMF from the swollen resin and add the pre-activated amino acid solution. Agitate the mixture at room temperature for 30-60 minutes.

  • Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3x), followed by DCM (3x) and DMF (3x).

  • Completion Check : Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion (i.e., no free primary amines remain). If the test is positive, repeat the coupling step.

  • Deprotection : To proceed to the next coupling cycle, remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

Conclusion and Recommendations

Both phosphonium and uronium-based coupling reagents are powerful tools for peptide synthesis. The choice between them is not always straightforward and depends on the specific application.

  • For routine, non-challenging syntheses , modern uronium reagents like HATU and COMU often provide a cost-effective solution with high reactivity and efficiency. Care should be taken with stoichiometry to avoid guanidinylation side reactions.

  • For "difficult" couplings , such as those involving sterically hindered amino acids (e.g., Aib, N-methylated residues) or sequences prone to racemization, phosphonium reagents like PyBOP or PyAOP are often superior. They generally result in cleaner reactions and lower levels of epimerization, justifying their potentially higher cost.

Ultimately, the optimal choice of coupling reagent requires a careful balance of factors including the complexity of the peptide sequence, budget constraints, and desired purity of the final product. Empirical testing for a specific challenging sequence is often the best approach to identify the most suitable reagent.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.